molecular formula C16H14BrN B143478 4-Bromo-2,2-diphenylbutyronitrile CAS No. 39186-58-8

4-Bromo-2,2-diphenylbutyronitrile

Cat. No.: B143478
CAS No.: 39186-58-8
M. Wt: 300.19 g/mol
InChI Key: IGYSFJHVFHNOEI-UHFFFAOYSA-N
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Description

4-Bromo-2,2-diphenylbutyronitrile, also known as this compound, is a useful research compound. Its molecular formula is C16H14BrN and its molecular weight is 300.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80688. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,2-diphenylbutanenitrile
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InChI

InChI=1S/C16H14BrN/c17-12-11-16(13-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYSFJHVFHNOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCBr)(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10192425
Record name 4-Bromo-2,2-diphenylbutanenitrile
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Molecular Weight

300.19 g/mol
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CAS No.

39186-58-8
Record name 4-Bromo-2,2-diphenylbutyronitrile
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Record name 4-Bromo-2,2-diphenylbutyronitrile
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Record name 4-Bromo-2,2-diphenylbutyronitrile
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Record name 4-bromo-2,2-diphenylbutanenitrile
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Record name 4-BROMO-2,2-DIPHENYLBUTYRONITRILE
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Foundational & Exploratory

Technical Guide: Physical Properties of 4-Bromo-2,2-diphenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Bromo-2,2-diphenylbutyronitrile, a compound of interest in pharmaceutical and chemical synthesis. The information is compiled from various chemical suppliers and databases to ensure a thorough summary for research and development applications.

Core Physical and Chemical Properties

This compound is a white to off-white or light yellow crystalline powder.[1][2][3] It is recognized for its role as an intermediate in the synthesis of various organic molecules.[4]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 39186-58-8[5][6][7][8]
Molecular Formula C₁₆H₁₄BrN[1][6][8][9]
Molecular Weight 300.19 g/mol [6][8][9]
300.2 g/mol [4][10]
300.20 g/mol [1]
Melting Point 65 - 69 °C[5][6][7]
69.0 - 70.4 °C[11]
59 - 61 °C[12]
66 - 67 °C (in Methanol)[2]
Boiling Point 160-165 °C (at 0.15002 mmHg)[2]
Appearance Off white creamish powder[5][6][7]
White to Light yellow powder to crystal[1]
White Solid[4][12]
White crystalline powder[3][11]
Solubility Soluble in Methanol[5][6][7]
Soluble in Chloroform[12]
Purity (Assay by GC) ≥ 98%[5][6][7]
> 95.0% (GC)[1]
99.28%[11]
Topological Polar Surface Area 23.8 Ų[6][7][9]
XLogP3-AA 4.2[2][9]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain, as this data is typically generated for quality control purposes by commercial suppliers. However, standard analytical methods would be employed for these characterizations:

  • Melting Point: Determined using a calibrated melting point apparatus, likely following a standard pharmacopeial method such as USP <741> or Ph. Eur. 2.2.14. The range in reported values may reflect differences in purity or the specific methodology used by different suppliers.

  • Gas Chromatography (GC): Purity, reported as "Assay by GC," is determined by gas chromatography.[5][7] This technique separates the compound from any impurities, and the relative peak areas are used to calculate the purity percentage.

  • Spectroscopy: While not a physical property, FT-IR spectroscopy is used to confirm the identity of the compound by comparing its infrared spectrum to a reference spectrum.[11]

Logical Relationship of Properties

The following diagram illustrates the logical flow from the compound's identity to its macroscopic physical properties.

G Logical Flow of Property Determination A Compound Identity This compound (CAS: 39186-58-8) B Molecular Structure C16H14BrN A->B D Experimentally Determined Properties A->D C Calculated Properties Molecular Weight: ~300.2 g/mol TPSA: 23.8 Ų B->C E Melting Point (e.g., 65-69 °C) D->E F Solubility (e.g., in Methanol) D->F G Appearance (e.g., White Crystalline Powder) D->G H Purity (Assay) (e.g., >98% by GC) D->H

Caption: Relationship between compound identity and its properties.

References

An In-depth Technical Guide to 4-Bromo-2,2-diphenylbutyronitrile: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,2-diphenylbutyronitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical structure, physical properties, synthesis, and role in drug development, with a focus on experimental details and data presentation for a scientific audience.

Chemical Identity and Properties

This compound is a halogenated nitrile derivative featuring a quaternary carbon substituted with two phenyl groups. Its chemical structure is fundamental to its reactivity as a versatile building block in organic synthesis.

Chemical Structure

The molecular structure of this compound is characterized by a four-carbon chain with a bromine atom at the 4-position, a nitrile group at the 1-position, and two phenyl substituents at the 2-position.

G diphenylacetonitrile Diphenylacetonitrile product This compound diphenylacetonitrile->product dibromoethane 1,2-Dibromoethane dibromoethane->product base Base (e.g., NaH, NaOH) base->product G start This compound intermediate Alkylation of 4-(4-Chlorophenyl)-4-hydroxypiperidine start->intermediate Reactant product Loperamide Analog Intermediate intermediate->product Yields final_product Final Active Pharmaceutical Ingredient (e.g., Loperamide) product->final_product Further Synthetic Steps

An In-depth Technical Guide to 4-Bromo-2,2-diphenylbutyronitrile (CAS 39186-58-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,2-diphenylbutyronitrile is a crucial chemical intermediate, primarily recognized for its role in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a reactive bromine atom and a diphenylacetonitrile (B117805) core, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and key applications, with a focus on its utility in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 39186-58-8[1][2][3][4]
Molecular Formula C₁₆H₁₄BrN[1][2][3][4]
Molecular Weight 300.20 g/mol [1][2]
Appearance White to off-white or yellowish crystalline powder[5][6]
Melting Point 65-70.4 °C[5]
Solubility Soluble in methanol (B129727) and chloroform[5][7]
Purity Typically >98%[5]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the alkylation of diphenylacetonitrile with 1,2-dibromoethane. The following experimental protocol is based on a method described in the patent literature.[8]

Experimental Protocol: Synthesis

Materials:

  • Ethylene (B1197577) dibromide (1,2-dibromoethane)

  • Diphenylacetonitrile

  • Benzalkonium bromide

  • Caustic soda flakes (Sodium Hydroxide)

  • Water

Procedure:

  • To a reaction vessel, add ethylene dibromide.

  • While stirring, add diphenylacetonitrile and benzalkonium bromide to the reaction vessel.

  • Slowly add a 60% aqueous solution of sodium hydroxide (B78521) to the reaction mixture, ensuring the temperature does not exceed 90°C.

  • After the addition of the sodium hydroxide solution is complete, stop the cooling and continue to stir for 45-90 minutes.

  • Allow the reaction mixture to cool naturally, then slowly heat to 90-98°C and maintain this temperature for 4-6 hours.

  • After the reaction is complete, cool the mixture to below 70°C.

  • Add water to the reaction vessel and continue stirring to induce crystallization.

  • Cool the mixture to below 30°C and allow it to stand for at least 4 hours.

  • Filter the resulting crystals and wash with water until the filtrate is neutral.

  • Dry the crystals to obtain this compound.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product A Ethylene Dibromide E Alkylation in Reaction Vessel (Stirring, Temp Control <90°C) A->E B Diphenylacetonitrile B->E C Benzalkonium Bromide C->E D Sodium Hydroxide Solution D->E F Heating (90-98°C, 4-6 hours) E->F G Crystallization (Addition of Water) F->G H Filtration & Washing G->H I Drying H->I J This compound I->J

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably Loperamide and its analogs.[2][9] It is also used in the preparation of other neurological antagonists.[7][10]

Intermediate in the Synthesis of Loperamide Analogs

A critical step in the synthesis of Loperamide and its analogs is the alkylation of a piperidine (B6355638) derivative with this compound.[9]

Experimental Protocol: Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile

Materials:

Procedure:

  • Suspend 4-(4-Chlorophenyl)-4-hydroxypiperidine in acetonitrile.

  • Add N,N-Diisopropylethylamine (DIPEA) to the suspension.

  • Add a solution of this compound in acetonitrile to the reaction mixture.

  • Stir the reaction mixture at 70°C for 30 hours.

  • Remove the solvent under vacuum.

  • Redissolve the crude material in dichloromethane.

  • Purify the product by silica gel column chromatography, eluting with a 5% methanol in dichloromethane solution.

  • The product, 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile, is obtained as a pale-orange solid.[9]

Logical Relationship Diagram for Loperamide Analog Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C DIPEA (Base) Acetonitrile (Solvent) 70°C, 30h A->C B 4-(4-Chlorophenyl)-4-hydroxypiperidine B->C D 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile C->D

Caption: Key reaction in the synthesis of Loperamide analogs.

Biological Activity

Current literature suggests that this compound is primarily utilized as a synthetic intermediate and does not possess significant intrinsic biological or pharmacological activity itself. Its value lies in its role as a precursor to pharmacologically active molecules.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.

Conclusion

This compound is a valuable and versatile intermediate in the field of pharmaceutical sciences. Its well-defined synthesis and reactivity make it an essential building block for the development of important drugs, including Loperamide. This guide provides researchers and drug development professionals with a solid foundation of its properties, synthesis, and applications, facilitating its effective use in the laboratory.

References

An In-depth Technical Guide to 4-Bromo-2,2-diphenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, and applications of 4-Bromo-2,2-diphenylbutyronitrile, a key intermediate in pharmaceutical synthesis.

Core Compound Data

This compound is a chemical compound with the molecular formula C16H14BrN.[1][2] It is also known by other names such as α-(2-Bromoethyl)-α-phenylbenzeneacetonitrile and 1-Bromo-3,3-diphenyl-3-cyanopropane. This compound is primarily utilized as a reagent in the preparation of neurological antagonists.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 300.19 g/mol [1]
Molecular Formula C16H14BrN[1]
CAS Number 39186-58-8
Appearance White to light yellow powder/crystal[3]
Purity >95.0% (GC)[3]
XLogP3-AA 4.2

Synthesis Protocols

Detailed methodologies for the synthesis of this compound are outlined below. These protocols are based on established chemical literature and patents.

Synthesis Method 1: Phase Transfer Catalysis

This method utilizes a phase transfer catalyst to facilitate the reaction between diphenylacetonitrile (B117805) and ethylene (B1197577) dibromide.

Experimental Protocol:

  • Add ethylene dibromide to a reaction vessel.

  • While stirring, add diphenylacetonitrile and benzalkonium bromide (phase transfer catalyst).

  • Slowly add a 60% aqueous solution of sodium hydroxide, ensuring the reaction temperature does not exceed 90°C.

  • After the addition of the alkaline solution is complete, stop the cooling and continue stirring for 45-90 minutes.

  • Allow the mixture to cool naturally before slowly heating to 90-98°C and maintaining this temperature for 4-6 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to below 70°C and add water with continuous stirring to induce crystallization.

  • Further cool the mixture to below 30°C and allow it to stand for at least 4 hours.

  • Filter the resulting crystals and wash them with water until the filtrate is neutral.

  • Dry the purified crystals in an oven or by air drying to obtain the final product, this compound.

Synthesis Method 2: Two-Step Synthesis from Cyanobenzyl

This protocol involves the initial preparation of diphenylacetonitrile, followed by its reaction with dibromoethane.

Step 1: Preparation of Diphenylacetonitrile

  • Heat cyanobenzyl to 105°C.

  • Add bromine dropwise over a period of 1 hour, maintaining the temperature at 105-110°C for an additional 30 minutes.

  • Cool the resulting α-bromocyanobenzyl solution for the next step.

  • In a separate dry reaction vessel, add benzene (B151609) and anhydrous aluminum trichloride.

  • Heat the mixture to reflux and add the α-bromocyanobenzyl solution dropwise over approximately 1 hour.

  • Continue to reflux for an additional hour.

  • After cooling, pour the reaction mixture into a mixture of hydrochloric acid and crushed ice.

  • Separate the organic layer and extract the aqueous layer with benzene.

  • Combine the organic extracts, wash with water until neutral, and recover the benzene under reduced pressure.

  • The remaining crude product is crystallized from absolute ethanol, filtered, washed with cold absolute ethanol, and dried to yield diphenylacetonitrile.

Step 2: Preparation of this compound

  • In a dry reaction vessel, add toluene (B28343), powdered sodium amide, and diphenylacetonitrile.

  • Heat the mixture to 80-85°C for 30 minutes.

  • Cool the mixture to 30-35°C and rapidly add dibromoethane.

  • Continue stirring for 30 minutes.

  • Heat the reaction mixture to 80-85°C for 1.5 hours.

  • After cooling, filter the mixture and wash the filter cake with toluene until the filtrate is colorless.

  • Combine the toluene solutions and wash with water until neutral.

  • Recover the toluene under reduced pressure to obtain the final product, this compound.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the phase transfer catalysis method.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product EthyleneDibromide Ethylene Dibromide Mixing Mixing & Stirring EthyleneDibromide->Mixing Diphenylacetonitrile Diphenylacetonitrile Diphenylacetonitrile->Mixing Catalyst Benzalkonium Bromide Catalyst->Mixing Base 60% NaOH Solution Base->Mixing Heating Heating (90-98°C) Mixing->Heating 4-6 hours Crystallization Crystallization Heating->Crystallization Cooling & Water Addition Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying FinalProduct 4-Bromo-2,2- diphenylbutyronitrile Drying->FinalProduct

Caption: Synthesis workflow for this compound.

References

Technical Guide: Solubility and Synthesis of 4-Bromo-2,2-diphenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics and a detailed synthesis protocol for 4-Bromo-2,2-diphenylbutyronitrile. This information is critical for its application in research and as an intermediate in pharmaceutical manufacturing.

Physicochemical Properties

PropertyValueReference
CAS Number 39186-58-8
Molecular Formula C₁₆H₁₄BrN
Molecular Weight 300.19 g/mol [1]
Appearance White to off-white or yellowish crystalline powder[2]
Melting Point 65-69 °C[2][3]
Boiling Point 369 °C[2]
Density 1.33 g/cm³[2]

Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments have been reported and are summarized below. For precise quantitative analysis, it is recommended that researchers perform solubility studies as outlined in the experimental protocols section.

SolventQualitative Solubility
MethanolSoluble[2][3][4]
ChloroformSoluble[5]
Ethyl AcetateSoluble[5]
WaterPractically Insoluble[2]

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a patented synthesis method which describes the reaction of diphenylacetonitrile (B117805) with ethylene (B1197577) dibromide.[6]

Materials:

  • Diphenylacetonitrile

  • Ethylene dibromide

  • Benzalkonium bromide

  • Sodium hydroxide (B78521) (caustic soda flakes)

  • Water

Procedure: [6]

  • To a reaction vessel, add ethylene dibromide.

  • With stirring, add diphenylacetonitrile and benzalkonium bromide to the reaction vessel.

  • Slowly add a 60% aqueous solution of sodium hydroxide to the mixture, ensuring the temperature does not exceed 90°C.

  • After the addition of the sodium hydroxide solution is complete, cease cooling and continue to stir for a period of 45-90 minutes as the mixture cools naturally.

  • Gently heat the reaction mixture to 90-98°C and maintain this temperature for 4-6 hours to allow the reaction to proceed to completion.

  • After the reaction period, cool the mixture to below 70°C.

  • Add water to the cooled mixture and continue stirring to induce crystallization of the product.

  • Once crystallization is observed, cool the mixture to below 30°C and allow it to stand for at least 4 hours.

  • Collect the crystalline product by filtration.

  • Wash the collected crystals with water until the filtrate is neutral.

  • Dry the purified this compound.

Determination of Quantitative Solubility

The following is a general procedure for determining the solubility of a solid organic compound in a given solvent. This method can be employed to obtain quantitative solubility data for this compound.

Materials:

  • This compound

  • Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the selected organic solvent in a series of vials.

  • Seal the vials and place them in a constant temperature bath or shaker set to the desired temperature (e.g., 25°C).

  • Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A good indication that equilibrium has been reached is the presence of undissolved solid.

  • After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.

  • Filter the withdrawn supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

  • Determine the mass of the filtered solution.

  • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.

  • Calculate the solubility as the mass of the dissolved this compound per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

  • Alternatively, the concentration of the filtered saturated solution can be determined using a suitable analytical technique such as HPLC, GC, or UV-Vis spectrophotometry, by comparing the response to a calibration curve prepared with known concentrations of the compound.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and solubility determination of this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Diphenylacetonitrile Diphenylacetonitrile Mixing Mixing of Reactants Diphenylacetonitrile->Mixing Ethylene_dibromide Ethylene_dibromide Ethylene_dibromide->Mixing Benzalkonium_bromide Benzalkonium_bromide Benzalkonium_bromide->Mixing NaOH_solution 60% NaOH Solution NaOH_solution->Mixing Heating Heating (90-98°C) 4-6 hours Mixing->Heating Cooling Cooling (<70°C) Heating->Cooling Crystallization Crystallization (Addition of Water) Cooling->Crystallization Filtration Filtration Crystallization->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Final_Product 4-Bromo-2,2- diphenylbutyronitrile Drying->Final_Product

Caption: Workflow for the synthesis of this compound.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_methods Quantification Methods Prep Prepare Supersaturated Solution (Excess Solute in Solvent) Equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) Prep->Equilibrate Settle Settle Excess Solid Equilibrate->Settle Filter Filter Supernatant Settle->Filter Analysis Quantify Solute Filter->Analysis Gravimetric Gravimetric Analysis (Solvent Evaporation) Analysis->Gravimetric Method 1 Chromatographic Chromatographic/Spectroscopic (HPLC, GC, UV-Vis) Analysis->Chromatographic Method 2

Caption: General workflow for quantitative solubility determination.

References

An In-depth Technical Guide to the Melting Point of 4-Bromo-2,2-diphenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the melting point of 4-Bromo-2,2-diphenylbutyronitrile, targeting researchers, scientists, and professionals in drug development. The document outlines the physicochemical properties, detailed experimental protocols for melting point determination, and a relevant synthesis pathway.

Physicochemical Data of this compound

This compound is a white to off-white crystalline powder.[1][2][3] Key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 39186-58-8[1][3]
Molecular Formula C₁₆H₁₄BrN[4]
Molecular Weight 300.19 g/mol [4][5]
Appearance Off-white creamish powder[1][2][3]
Melting Point Range 65 - 69 °C[1][2][3]
69.0 - 70.4 °C[6]
66 - 67 °C[7]
Solubility Soluble in Methanol[1][2]
Purity (by GC) ≥ 98%[1][3]

Experimental Protocol: Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range.[8][9] The presence of impurities typically lowers and broadens the melting point range.[8][9] The following protocol describes the capillary method for determining the melting point range of this compound.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8][9]

  • Capillary tubes (sealed at one end)

  • This compound sample (finely powdered)[10]

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)[10]

  • Thermometer

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in the form of a fine powder to ensure uniform heat transfer.[10] If necessary, gently crush the crystals using a mortar and pestle.

    • Introduce a small amount of the powdered sample into the open end of a capillary tube.

    • Pack the sample into the sealed end of the capillary tube by gently tapping the tube on a hard surface. The packed sample should be approximately 1-2 cm in height.[11]

  • Apparatus Setup:

    • Place the capillary tube containing the sample into the heating block of the melting point apparatus.[8]

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block near the sample.

  • Melting Point Determination:

    • Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This helps in saving time for the accurate determination.[8][9]

    • Accurate Measurement: Allow the apparatus to cool. Prepare a new sample and heat it, slowing the rate of temperature increase to approximately 2 °C per minute as the temperature approaches the estimated melting point.[8]

    • Record the temperature at which the first drop of liquid appears (the beginning of melting).

    • Continue heating slowly and record the temperature at which the entire solid has turned into a clear liquid (the end of melting).[8][11]

    • The recorded temperature range is the melting point range of the sample. For pure compounds, this range is typically narrow (0.5-1.0 °C).[8]

  • Post-Measurement:

    • Turn off the heating apparatus and allow it to cool.

    • Dispose of the used capillary tube in a designated glass waste container.

Visualizations

The following diagrams illustrate the experimental workflow for melting point determination and the synthesis pathway of this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start powder Ensure Sample is a Fine Powder start->powder pack Pack Sample into Capillary Tube powder->pack place Place Capillary in Apparatus pack->place heat_fast Rapid Heating for Approximate M.P. place->heat_fast heat_slow Slow Heating (2°C/min) for Accurate M.P. heat_fast->heat_slow record_start Record T1 (First Liquid Drop) heat_slow->record_start record_end Record T2 (All Liquid) record_start->record_end calculate Melting Point Range = T1 - T2 record_end->calculate end_node End calculate->end_node SynthesisPathway reactant1 Diphenylacetonitrile reaction Reaction at ≤ 90°C, then 90-98°C for 4-6 hours reactant1->reaction reactant2 Ethylene Dibromide reactant2->reaction catalyst Benzalkonium Bromide & Sodium Hydroxide catalyst->reaction workup Cooling, Water Addition, Crystallization, Filtration, Washing reaction->workup product This compound workup->product

References

An In-Depth Technical Guide to 4-Bromo-2,2-diphenylbutanenitrile: Synthesis, Properties, and Application in Neurological Antagonist Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-2,2-diphenylbutanenitrile, a key chemical intermediate in the synthesis of various pharmaceutical compounds. The officially recognized IUPAC name for this compound is 4-bromo-2,2-diphenylbutanenitrile. This document details its physicochemical properties, provides explicit experimental protocols for its synthesis, and elucidates its critical role in the development of neurological antagonists, with a specific focus on the synthesis of Loperamide. Furthermore, it explores the biochemical mechanism of action of Loperamide and the associated μ-opioid receptor signaling pathway in the enteric nervous system. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.

Chemical Identity and Properties

4-Bromo-2,2-diphenylbutanenitrile (CAS No: 39186-58-8) is a white to light yellow crystalline powder.[1] Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties of 4-Bromo-2,2-diphenylbutanenitrile

PropertyValueSource
IUPAC Name 4-bromo-2,2-diphenylbutanenitrile[[“]][[“]][4]
Molecular Formula C₁₆H₁₄BrN[[“]][[“]]
Molecular Weight 300.2 g/mol [[“]][[“]]
CAS Number 39186-58-8[[“]][[“]]
Appearance White to light yellow crystalline powder[1]
Melting Point 66-69 °C[1]
Boiling Point 160-165 °C at 0.15 mmHg[1]
Solubility Soluble in methanol (B129727)
Density 1.3±0.1 g/cm³[1]

Synthesis of 4-Bromo-2,2-diphenylbutanenitrile

The primary method for the synthesis of 4-bromo-2,2-diphenylbutanenitrile is through the alkylation of diphenylacetonitrile (B117805) with 1,2-dibromoethane.

Experimental Protocol: Synthesis from Diphenylacetonitrile

This protocol is adapted from established methods for the alkylation of diphenylacetonitrile.

Materials:

  • Diphenylacetonitrile

  • 1,2-dibromoethane (Ethylene dibromide)

  • Sodium hydroxide (B78521) (or Sodium amide)

  • Benzalkonium bromide (as a phase-transfer catalyst)

  • Toluene (or Benzene)

  • Water

Procedure:

  • In a suitable reaction vessel, charge with 1,2-dibromoethane.

  • With continuous stirring, add diphenylacetonitrile and a catalytic amount of benzalkonium bromide.

  • Slowly add a 60% aqueous solution of sodium hydroxide. It is crucial to maintain the internal reaction temperature below 90°C during this addition.

  • After the complete addition of the sodium hydroxide solution, cease external cooling and continue to stir the mixture for a period of 45 to 90 minutes.

  • Gradually heat the reaction mixture to a temperature of 90-98°C and maintain this temperature for 4 to 6 hours to ensure the reaction goes to completion.

  • Upon completion, cool the mixture to below 70°C.

  • Induce crystallization by adding water while stirring continuously.

  • Further cool the mixture to below 30°C and allow it to stand for a minimum of 4 hours to maximize crystal formation.

  • Collect the crystalline product by filtration.

  • Wash the collected crystals with water until the filtrate is neutral.

  • Dry the purified 4-bromo-2,2-diphenylbutanenitrile product.

G diphenylacetonitrile Diphenylacetonitrile reaction Alkylation diphenylacetonitrile->reaction dibromoethane 1,2-Dibromoethane dibromoethane->reaction base Sodium Hydroxide (aq) base->reaction catalyst Benzalkonium Bromide catalyst->reaction product 4-Bromo-2,2-diphenylbutanenitrile reaction->product

Caption: Synthetic workflow for 4-bromo-2,2-diphenylbutanenitrile.

Application in the Synthesis of Loperamide

4-Bromo-2,2-diphenylbutanenitrile is a pivotal intermediate in the synthesis of Loperamide, a peripherally acting μ-opioid receptor agonist used for the treatment of diarrhea.

Experimental Protocol: Synthesis of Loperamide Intermediate

The following is a representative protocol for the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-bromo-2,2-diphenylbutanenitrile.

Materials:

Procedure:

  • Suspend 4-(4-chlorophenyl)-4-hydroxypiperidine (10.0 mmol) in acetonitrile (15 mL).

  • Add diisopropylethylamine (30 mmol).

  • To this mixture, add a solution of 4-bromo-2,2-diphenylbutanenitrile (10 mmol) in acetonitrile (15 mL).

  • Heat the reaction mixture at 70°C for 30 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Redissolve the crude residue in dichloromethane.

  • Purify the product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 5% MeOH in CH₂Cl₂).

  • The subsequent hydrolysis of the nitrile group to a carboxylic acid and amidation yields Loperamide.

G nitrile 4-Bromo-2,2-diphenylbutanenitrile alkylation N-Alkylation nitrile->alkylation piperidine 4-(4-chlorophenyl)-4-hydroxypiperidine piperidine->alkylation base DIPEA base->alkylation intermediate 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile hydrolysis Hydrolysis intermediate->hydrolysis amidation Amidation hydrolysis->amidation loperamide Loperamide amidation->loperamide alkylation->intermediate

Caption: Synthetic pathway from the nitrile to Loperamide.

Biological Context: Loperamide and μ-Opioid Receptor Signaling

Loperamide functions as a potent agonist of the μ-opioid receptors located in the myenteric plexus of the large intestine.[[“]] Its action on these receptors leads to a decrease in intestinal motility, which is the basis for its anti-diarrheal effect.

Mechanism of Action

Activation of the μ-opioid receptors in the enteric nervous system by Loperamide initiates a signaling cascade that results in the inhibition of acetylcholine (B1216132) and prostaglandin (B15479496) release.[[“]][5][6][7][8] This, in turn, reduces propulsive peristalsis and increases the transit time of material through the intestine.[[“]][[“]][5][6][7][8] The prolonged transit time allows for greater absorption of water and electrolytes from the fecal matter, leading to a firmer stool consistency.[[“]]

Signaling Pathway

The μ-opioid receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it activates an associated inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The activated G-protein also modulates ion channel activity, leading to the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels. The cumulative effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately leading to decreased excitability of enteric neurons and reduced gut motility.[9]

G cluster_membrane Cell Membrane loperamide Loperamide mu_receptor μ-Opioid Receptor (GPCR) loperamide->mu_receptor binds & activates g_protein Gi/o Protein mu_receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits k_channel K+ Channel g_protein->k_channel activates ca_channel Ca2+ Channel g_protein->ca_channel inhibits camp cAMP ac->camp X hyperpolarization Hyperpolarization k_channel->hyperpolarization K+ efflux neurotransmitter_release Reduced Neurotransmitter Release (e.g., Acetylcholine) ca_channel->neurotransmitter_release Ca2+ influx blocked atp ATP atp->camp converts to pka PKA camp->pka activates motility Decreased Intestinal Motility hyperpolarization->motility neurotransmitter_release->motility

Caption: μ-Opioid receptor signaling pathway in enteric neurons.

Conclusion

4-Bromo-2,2-diphenylbutanenitrile is a valuable and versatile intermediate in medicinal chemistry, particularly for the synthesis of neurological agents. The synthetic protocols provided herein offer a clear pathway for its preparation and subsequent utilization in the development of compounds like Loperamide. Understanding the biochemical pathways in which the final drug products act is crucial for the rational design of new and improved therapeutics. This guide serves as a foundational resource for researchers engaged in the fields of synthetic chemistry, pharmacology, and drug discovery.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Bromo-2,2-diphenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-2,2-diphenylbutyronitrile. The information is presented to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound. While general spectral information is available, detailed peak assignments and quantitative values are not consistently reported in publicly accessible databases.

Table 1: Infrared (IR) Spectroscopy Data
TechniqueSample SourceKey Absorptions (cm⁻¹)
FTIR (KBr Wafer)Aldrich Chemical Company, Inc.Data not publicly available in detail. Expected absorptions include: C≡N stretch, C-H aromatic stretch, C-H aliphatic stretch, C=C aromatic stretch, C-Br stretch.
ATR-IRAldrichData not publicly available in detail.
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NucleusInstrumentSolventReferenceChemical Shifts (δ) and Coupling Constants (J)
¹H NMRBRUKER AC-300CDCl₃TMSSpecific chemical shifts and coupling constants are not detailed in publicly available sources. Expected signals would correspond to the aromatic protons and the two methylene (B1212753) groups.
¹³C NMRNot SpecifiedNot SpecifiedNot SpecifiedDetailed chemical shifts are not publicly available. Expected signals would include those for the nitrile carbon, the quaternary carbon, the two methylene carbons, and the aromatic carbons.

Note: While the existence of ¹H and ¹³C NMR spectra is confirmed, the detailed quantitative data is not available in the public resources that were accessed.

Table 3: Mass Spectrometry (MS) Data
TechniqueLibraryMajor m/z Peaks
GC-MSNIST Mass Spectrometry Data Center299, 192, 165[1]

Note: The listed m/z values represent some of the most significant peaks in the mass spectrum. A full fragmentation pattern with relative intensities is not detailed in the available resources.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol is adapted from the method described in patent CN102030682A.[2]

Materials:

Procedure:

  • To a reaction vessel, add 1,2-dibromoethane.

  • With stirring, add diphenylacetonitrile and a catalytic amount of benzalkonium bromide.

  • Slowly add a 60% aqueous solution of sodium hydroxide, ensuring the internal temperature does not exceed 90°C.

  • After the addition of the sodium hydroxide solution is complete, continue stirring for 60-70 minutes.

  • Heat the reaction mixture to 90-98°C and maintain this temperature for 4-6 hours.

  • Cool the reaction mixture to below 70°C and add water with continuous stirring to induce crystallization.

  • Further cool the mixture to below 30°C and allow it to stand for at least 4 hours.

  • Collect the crystals by filtration and wash with water until the filtrate is neutral.

  • Dry the resulting solid to obtain this compound.

Spectroscopic Analysis

1. Fourier Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Thoroughly grind 1-2 mg of the synthesized this compound in an agate mortar and pestle.

  • Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.

  • Gently mix the sample and KBr until a homogeneous powder is obtained.

  • Transfer the mixture to a pellet-forming die and press under high pressure to form a transparent or translucent pellet.

Analysis:

  • Obtain a background spectrum of the empty spectrometer.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Process the spectrum to identify the characteristic absorption bands.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Cap the NMR tube and ensure the sample is fully dissolved and the solution is homogeneous.

¹H and ¹³C NMR Analysis:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse sequence, acquisition time, relaxation delay).

  • Acquire the ¹³C NMR spectrum, typically with proton decoupling, using optimized parameters.

  • Process the spectra (Fourier transform, phase correction, baseline correction) and reference them to the TMS signal (0.00 ppm).

3. Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The concentration should be in the range of 10-100 µg/mL.

  • Filter the solution if any particulate matter is present.

  • Transfer the solution to a GC autosampler vial.

Analysis:

  • Set up the GC-MS instrument with an appropriate capillary column (e.g., a nonpolar or medium-polarity column).

  • Establish the GC oven temperature program, injector temperature, and carrier gas flow rate suitable for the analyte.

  • Set the mass spectrometer parameters, including the ionization mode (typically electron ionization at 70 eV) and the mass scan range.

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

  • Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from synthesis to the spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis synthesis Synthesis of 4-Bromo-2,2- diphenylbutyronitrile purification Purification by Crystallization synthesis->purification ftir FTIR Spectroscopy purification->ftir Characterization nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr gcms GC-MS Analysis purification->gcms

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

References

4-Bromo-2,2-diphenylbutyronitrile: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 4-Bromo-2,2-diphenylbutyronitrile (CAS No: 39186-58-8), an important intermediate in pharmaceutical synthesis, notably for compounds such as Loperamide.[1] Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a white to off-white or yellowish crystalline powder.[1][2][3][4] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₆H₁₄BrN[1][5][6]
Molecular Weight 300.19 g/mol [1][5][6]
Appearance Off-white or yellowish powder/crystal[1][2][3][4][6]
Melting Point 65-70.4 °C[1][2][4][7]
Boiling Point 369 °C (literature)[1]
Solubility Practically insoluble in water; Soluble in methanol.[1][1]
Density ~1.33 g/cm³ (literature)[1][2]
Flash Point 177 °C[1]
Auto-ignition Temperature 520 °C[1]

Hazard Identification and Classification

This compound is classified as harmful and an irritant. The GHS classifications are summarized in Table 2.

GHS ClassificationHazard StatementPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinWarning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritationWarning

Source:[1][5][8]

Safe Handling and Storage

Proper handling and storage are paramount to minimize exposure risks.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Use personal protective equipment (PPE) as detailed in Section 4.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][8]

  • Do not eat, drink, or smoke in the work area.[6]

  • Minimize dust generation.[1]

Storage:

  • Store in a cool, dry, and dark place.[1]

  • Keep the container tightly closed.[1]

  • Store away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[1]

  • Store in a locked-up area.[1]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to prevent exposure.

Control ParameterRecommendation
Engineering Controls Use only outdoors or in a well-ventilated area. Ensure adequate ventilation, especially in confined areas.
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat or long-sleeved clothing.[6]
Respiratory Protection For large-scale operations or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[6] Under normal laboratory use with adequate ventilation, respiratory protection may not be required.[6]

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst-Aid Procedure
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1]
Skin Contact Immediately wash with plenty of soap and water.[1] Remove contaminated clothing and shoes. Get medical attention if irritation develops.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[1]
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] Rinse mouth. Do NOT induce vomiting.[1]

Stability and Reactivity

This compound is stable under ordinary conditions of use and storage.[1] However, certain conditions and materials should be avoided.

  • Conditions to Avoid: Heat, flames, sparks, and other ignition sources.[1] Exposure to light.[1]

  • Incompatible Materials: Strong acids, strong bases, and strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Upon heating to decomposition, it may emit toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide.[1]

  • Hazardous Polymerization: Will not occur.[1]

Experimental Protocols and Workflows

The following diagrams illustrate a general safety workflow and a typical experimental procedure involving this compound.

Caption: General safety workflow for handling this compound.

A common application of this compound is in alkylation reactions. The following diagram outlines a generalized experimental workflow for such a procedure.

Caption: Workflow for a typical alkylation reaction using the title compound.

Toxicological and Ecological Information

Disposal Considerations

All waste materials should be managed in an appropriate and approved waste disposal facility.[1] Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its potential health hazards. By implementing the safety protocols, personal protective measures, and proper disposal methods outlined in this guide, researchers and scientists can minimize risks and ensure a safe working environment. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

Navigating the Risks of 4-Bromo-2,2-diphenylbutyronitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the hazards associated with chemical intermediates is paramount to ensuring laboratory safety and mitigating potential risks. This in-depth technical guide provides a comprehensive overview of the known hazards of 4-Bromo-2,2-diphenylbutyronitrile (CAS No: 39186-58-8), a compound utilized in various synthetic applications.

This document summarizes the available toxicological and safety data, outlines general experimental protocols for hazard assessment, and provides a logical workflow for the safe handling and risk management of this compound. It is important to note that while comprehensive safety data sheets are available, specific quantitative toxicological data such as LD50 values are not publicly available for this compound. The information presented herein is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and other available safety documentation.

Physicochemical and Hazard Profile

This compound is a white to off-white or yellowish powder.[1][2] It is practically insoluble in water but soluble in methanol.[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₆H₁₄BrN[1]
Molecular Weight 300.19 g/mol [1]
Melting Point 65°C to 69°C[1]
Boiling Point 369°C (literature)[1]
Flash Point 177°C[1]
Auto-ignition Temperature 520°C[1]
Relative Density 1.33 (literature)[1]

The compound is stable under ordinary conditions of use and storage.[1] However, it is incompatible with strong acids, strong bases, and strong oxidizing agents.[1] Hazardous decomposition products upon heating include carbon oxides, nitrogen oxides, and hydrogen bromide.[1]

Toxicological Hazards and Classification

This compound is classified as harmful by inhalation, in contact with skin, and if swallowed.[1] It is also irritating to the eyes and skin.[1] The GHS classification, based on available data, is presented in the following table.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation

Sources:[1][3]

Precautionary Statements:

A comprehensive list of precautionary statements for the safe handling of this compound is provided below.

CodeStatement
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352 IF ON SKIN: Wash with plenty of soap and water.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312 Call a POISON CENTER or doctor/physician if you feel unwell.
P330 Rinse mouth.
P332+P313 If skin irritation occurs: Get medical advice/attention.
P337+P313 If eye irritation persists: Get medical advice/attention.
P362+P364 Take off contaminated clothing and wash it before reuse.
P501 Dispose of contents/container in accordance with local/regional/national/international regulations.

Sources:[1][3]

Experimental Protocols for Hazard Assessment

While specific toxicological studies for this compound are not publicly available, the following sections describe general methodologies based on OECD guidelines for assessing the acute toxicity hazards identified. These are provided as a reference for the type of experimental procedures used to determine such classifications.

Representative Protocol: Acute Oral Toxicity (based on OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

  • Animal Model: Healthy, young adult rats of a single sex (typically females) are used.

  • Dosage: A stepwise procedure is used with a starting dose based on available information. Subsequent dosing is determined by the observed effects.

  • Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

  • Endpoint: The study allows for the classification of the substance into a GHS category based on the observed mortality at different dose levels.

Representative Protocol: Acute Dermal Toxicity (based on OECD Guideline 402)

Objective: To determine the acute dermal toxicity of a substance.

Methodology:

  • Animal Model: Healthy, young adult rats, rabbits, or guinea pigs with intact skin are used.

  • Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

  • Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.

  • Exposure Duration: The exposure period is 24 hours.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

  • Endpoint: The study provides information on the hazardous properties following acute dermal exposure and allows for classification according to the GHS.[2]

Representative Protocol: Acute Inhalation Toxicity (based on OECD Guideline 403)

Objective: To determine the acute inhalation toxicity of a substance.

Methodology:

  • Animal Model: Healthy, young adult rats are the preferred species.

  • Exposure: The animals are exposed to the test substance, generated as a dust or aerosol, in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours).

  • Concentrations: A limit test at a high concentration or a series of at least three concentrations is used.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[1][4] Body weight is recorded weekly.[1]

  • Endpoint: The study provides the LC50 (median lethal concentration) or allows for classification into a GHS category based on the observed mortality at different concentrations.[1][4]

Risk Management and Safe Handling Workflow

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following diagram illustrates a logical workflow for risk assessment and management.

RiskManagementWorkflow cluster_planning Planning & Preparation cluster_handling Handling & Use cluster_post_handling Post-Handling & Disposal cluster_emergency Emergency Preparedness Procurement Procurement & Inventory Management RiskAssessment Conduct Risk Assessment (Review SDS) Procurement->RiskAssessment Obtain SDS SOP Develop Standard Operating Procedure (SOP) RiskAssessment->SOP Informs SOP Training Personnel Training on Hazards & SOP SOP->Training Basis for Training PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Training->PPE EngineeringControls Use Engineering Controls (Fume Hood) PPE->EngineeringControls Handling Weighing & Dispensing EngineeringControls->Handling Reaction Use in Reaction Handling->Reaction Decontamination Decontaminate Glassware & Work Surfaces Reaction->Decontamination WasteDisposal Segregate & Dispose of Hazardous Waste Decontamination->WasteDisposal SpillKit Ensure Spill Kit is Accessible SpillKit->Handling In case of spill FirstAid Know Location of Eyewash & Safety Shower FirstAid->Handling In case of exposure EmergencyContact Post Emergency Contact Information

Caption: Risk Management Workflow for this compound.

Emergency Procedures

In the event of exposure or a spill, the following first aid measures should be taken immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[1]

Spill Management: In case of a spill, wear appropriate personal protective equipment. Absorb the spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.

Conclusion

This compound presents moderate acute toxicity hazards through oral, dermal, and inhalation routes, and is an irritant to the skin and eyes. While specific quantitative toxicity data is lacking in the public domain, the available GHS classifications and safety data sheets provide a strong basis for risk assessment and the implementation of robust safety protocols. Adherence to the safe handling workflow, proper use of personal protective equipment and engineering controls, and preparedness for emergencies are essential for researchers and scientists working with this compound. Continuous vigilance and a proactive approach to safety are the cornerstones of responsible chemical research and development.

References

An In-depth Technical Guide to 4-Bromo-2,2-diphenylbutyronitrile: Synthesis, Analysis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,2-diphenylbutyronitrile is a crucial chemical intermediate, primarily recognized for its role in the synthesis of various pharmaceutical compounds, most notably Loperamide, a well-known anti-diarrheal agent, and other opioid receptor modulators. Its unique structure, featuring a quaternary carbon with two phenyl groups, a nitrile moiety, and a reactive bromo-ethyl chain, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis and analytical methodologies, and its application in the development of therapeutics targeting the opioid system.

Chemical Identity and Synonyms

Accurate identification of this compound is critical for researchers and chemists. A comprehensive list of its various synonyms and chemical identifiers is provided below.

Table 1: Synonyms and Chemical Identifiers for this compound [1][2]

CategoryIdentifier
Systematic Name 4-bromo-2,2-diphenylbutanenitrile
Common Synonyms 1-Bromo-3,3-diphenyl-3-cyanopropane, 2,2-Diphenyl-4-bromobutyronitrile, 3-Cyano-3,3-diphenylpropyl Bromide, Diphenoxylate EP Impurity C
CAS Number 39186-58-8
Molecular Formula C₁₆H₁₄BrN
IUPAC Name 4-bromo-2,2-diphenylbutanenitrile[1]
InChI InChI=1S/C16H14BrN/c17-12-11-16(13-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-12H2[1]
InChIKey IGYSFJHVFHNOEI-UHFFFAOYSA-N[1]
SMILES C1=CC=C(C=C1)C(CCBr)(C#N)C2=CC=CC=C2[1]
Other Identifiers EINECS 254-337-5, NSC-80688, UNII-F9GC5AHQ68[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, characterization, and use in chemical reactions.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 300.19 g/mol [2][3]
Appearance White to light yellow crystalline powder[4]
Melting Point 65-69 °C[5]
Solubility Soluble in Methanol, Chloroform (Slightly), Ethyl Acetate (Slightly)[5]
Purity Typically >95% (GC)[6]
Storage Room Temperature or 2-8°C Refrigerator

Spectroscopic data is vital for the structural confirmation of this compound. Key spectral features are summarized below.

Table 3: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Data available from spectral databases.[1]
¹³C NMR Data available from spectral databases.
IR Characteristic peaks for nitrile (C≡N) and aromatic (C-H, C=C) functional groups.
GC-MS NIST library data indicates a top peak at m/z 192 and a second highest at m/z 165.[1]

Synthesis Protocols

The synthesis of this compound is a critical process for its application in pharmaceutical manufacturing. Below are detailed experimental protocols for its preparation.

Synthesis from Diphenylacetonitrile (B117805) and 1,2-Dibromoethane (B42909)

This is a common laboratory and industrial-scale synthesis method.

Experimental Protocol:

  • Reaction Setup: To a dry reaction vessel, add diphenylacetonitrile and a suitable solvent such as toluene.

  • Base Addition: Introduce a strong base, such as sodium amide (NaNH₂) or a concentrated sodium hydroxide (B78521) solution, to deprotonate the α-carbon of diphenylacetonitrile, forming a carbanion.

  • Alkylation: Add 1,2-dibromoethane to the reaction mixture. The diphenylacetonitrile carbanion will act as a nucleophile, attacking one of the bromine-bearing carbons of 1,2-dibromoethane in an Sₙ2 reaction.

  • Temperature Control: The reaction is typically carried out at a controlled temperature, for instance, by heating to 80-85°C for a specified period (e.g., 1.5 hours) to ensure the completion of the reaction.[4]

  • Work-up: After cooling, the reaction mixture is quenched, often with water. The organic layer is separated, washed to neutrality, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by crystallization from a suitable solvent like ethanol (B145695) to yield this compound.[4]

G diphenylacetonitrile Diphenylacetonitrile intermediate Diphenylacetonitrile Carbanion diphenylacetonitrile->intermediate Deprotonation dibromoethane 1,2-Dibromoethane product This compound dibromoethane->product base Base (e.g., NaNH₂) intermediate->product SN2 Attack

Caption: Synthetic pathway for this compound.

Analytical Methodologies

Accurate and robust analytical methods are essential for quality control, ensuring the purity of this compound and for monitoring its reactions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity and quantifying this compound.

Experimental Protocol:

  • Column: A reverse-phase column, such as a Newcrom R1, is suitable for this analysis.[7]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility) is typically used.[7]

  • Detection: UV detection at a suitable wavelength is commonly employed.

  • Application: This method is scalable and can be adapted for preparative separation to isolate impurities.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of this compound and its potential impurities.

Experimental Protocol:

  • GC Column: A non-polar or semi-polar capillary column is generally used.

  • Injector and Oven Program: Appropriate injector temperature and a temperature ramp for the oven are set to achieve good separation.

  • Mass Spectrometry: Electron ionization (EI) is a common ionization technique. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Data Analysis: Identification is based on the retention time and the fragmentation pattern in the mass spectrum, which can be compared to a reference standard or a spectral library.[1]

Role in Drug Development and Signaling Pathways

This compound is a key precursor in the synthesis of molecules targeting opioid receptors, which are G-protein coupled receptors (GPCRs) involved in pain, mood, and gastrointestinal functions.[8]

Synthesis of Loperamide and Analogs

The primary application of this compound is in the synthesis of Loperamide, a peripherally acting μ-opioid receptor agonist.

G BDN This compound Loperamide Loperamide BDN->Loperamide Alkylation Piperidine 4-(p-chlorophenyl)-4-hydroxypiperidine Piperidine->Loperamide Base Base

Caption: Synthesis of Loperamide from this compound.

Opioid Receptor Signaling

The final products synthesized from this compound, such as Loperamide, primarily act on μ-opioid receptors. The activation of these receptors initiates a signaling cascade.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular OpioidAgonist Opioid Agonist (e.g., Loperamide) MOR μ-Opioid Receptor (GPCR) OpioidAgonist->MOR Binds Gprotein Gi/o Protein MOR->Gprotein Activates AC Adenylyl Cyclase Gprotein->AC Inhibits KChannel K+ Channel Gprotein->KChannel Activates CaChannel Ca2+ Channel Gprotein->CaChannel Inhibits cAMP cAMP AC->cAMP Converts ATP to CellularResponse Cellular Response (e.g., Reduced Excitability) cAMP->CellularResponse Decreased levels lead to KChannel->CellularResponse K+ efflux leads to CaChannel->CellularResponse Reduced Ca2+ influx leads to

Caption: Simplified μ-opioid receptor signaling pathway.

Activation of the μ-opioid receptor by an agonist leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly interact with and activate inwardly rectifying potassium (K⁺) channels and inhibit voltage-gated calcium (Ca²⁺) channels.[9] These actions result in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, leading to the physiological effects of the opioid agonist.

Impurity Profiling

During the synthesis of this compound, several impurities can be formed. It is crucial to identify and control these impurities to ensure the quality and safety of the final pharmaceutical product.

Table 4: Potential Impurities in the Synthesis of this compound

Potential ImpurityOrigin
Unreacted DiphenylacetonitrileIncomplete reaction.
1,2-DibromoethaneExcess starting material.
Dialkylated productReaction of the product with another molecule of diphenylacetonitrile carbanion.
Hydrolysis productsPresence of water during the reaction or work-up can lead to hydrolysis of the nitrile group.

Analytical techniques like HPLC and GC-MS are instrumental in the detection, identification, and quantification of these and other potential impurities.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a range of bioactive molecules, particularly those targeting the opioid receptor system. A thorough understanding of its chemical properties, synthesis, and analysis is paramount for researchers and professionals in the field of drug development. The detailed protocols and data presented in this guide aim to facilitate its effective and safe use in the laboratory and in the advancement of medicinal chemistry. The continued exploration of derivatives from this versatile scaffold holds promise for the discovery of novel therapeutics with improved efficacy and safety profiles.

References

Role of 4-Bromo-2,2-diphenylbutyronitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 4-Bromo-2,2-diphenylbutyronitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 39186-58-8, is a pivotal chemical intermediate in the field of medicinal chemistry.[1] Its significance lies in its role as a versatile building block for the synthesis of several active pharmaceutical ingredients (APIs), particularly those targeting the opioid receptor system. This guide provides a comprehensive overview of its physicochemical properties, its application in the synthesis of key pharmaceuticals like loperamide (B1203769) and difenoxin, and the mechanisms of action of these resulting drugs. While related in structure to precursors for other opioids, its primary documented applications are in the creation of specific peripheral opioid receptor agonists.

Physicochemical and Safety Data

A summary of the key properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₁₆H₁₄BrN[2][3]
Molecular Weight 300.20 g/mol [2]
Appearance White to light yellow powder/crystal[2][4]
Melting Point 65-69 °C[4]
Boiling Point 369 °C[4]
Purity >95.0% (GC)[2]
Solubility Soluble in methanol; practically insoluble in water.[4]
Storage Store in a cool, dark place.[4]
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled.[3][5]

Application in the Synthesis of Loperamide

This compound is a crucial precursor in the synthesis of Loperamide, a widely used anti-diarrheal agent. Loperamide functions as a peripherally acting µ-opioid receptor agonist, which means it acts on the opioid receptors in the gut to slow intestinal motility without producing the central nervous system effects typical of other opioids.[6][7]

Synthetic Workflow for Loperamide

The synthesis involves the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with this compound. This is a standard nucleophilic substitution reaction where the secondary amine of the piperidine (B6355638) derivative displaces the bromide ion.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Intermediate Product cluster_final Final Product A This compound C Base (e.g., Na2CO3, DIPEA) Solvent (e.g., Acetonitrile (B52724), 4-methyl-2-pentanone) Heat (e.g., 70-80°C) A->C B 4-(4-chlorophenyl)-4-hydroxypiperidine B->C D 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile C->D N-Alkylation E Loperamide (via hydrolysis of nitrile & amidation) D->E Hydrolysis & Amidation

Caption: Synthetic workflow for Loperamide from this compound.

Experimental Protocol: Synthesis of Loperamide Intermediate

The following protocol describes the N-alkylation step to form the nitrile intermediate of Loperamide.

Materials:

  • 4-Bromo-2,2-diphenylbutanenitrile (1.0 eq)

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine (1.0 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq) or Sodium Carbonate (Na₂CO₃)

  • Acetonitrile (solvent)

Procedure:

  • Suspend 4-(4-chlorophenyl)-4-hydroxypiperidine (10.0 mmol) in acetonitrile (15 mL).[8]

  • Add DIPEA (30 mmol) to the suspension.[8]

  • In a separate flask, dissolve 4-Bromo-2,2-diphenylbutanenitrile (10.0 mmol) in acetonitrile (15 mL).[8]

  • Add the nitrile solution to the piperidine suspension.[8]

  • Heat the reaction mixture to 70°C and stir for approximately 30 hours.[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure (in vacuo).

  • The crude product, 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile, can then be purified by column chromatography.[8]

  • This intermediate is subsequently converted to Loperamide through hydrolysis of the nitrile group to a carboxylic acid, followed by amidation.

Loperamide: Mechanism of Action and Signaling Pathway

Loperamide is an opioid-receptor agonist that acts on the μ-opioid receptors located in the myenteric plexus of the large intestine.[6] This action inhibits the release of neurotransmitters like acetylcholine (B1216132) and prostaglandins, thereby reducing the tone and contractility of the intestinal smooth muscles.[9][10] The result is an increase in intestinal transit time, allowing for greater absorption of water and electrolytes from fecal matter.[6][11]

The activation of the µ-opioid receptor, a G protein-coupled receptor (GPCR), initiates a downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Loperamide Loperamide MOR μ-Opioid Receptor (GPCR) Loperamide->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-Gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP ↓ AC->cAMP Ca_influx Ca2+ Influx ↓ Ca_channel->Ca_influx K_efflux K+ Efflux ↑ K_channel->K_efflux NT_release Neurotransmitter Release ↓ Ca_influx->NT_release Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->NT_release

Caption: Signaling pathway of Loperamide via the µ-opioid receptor.

Application in the Synthesis of Difenoxin

Difenoxin is the principal active metabolite of diphenoxylate and is used as an antidiarrheal agent, often in combination with atropine.[12][13] It acts as an opioid receptor agonist in the intestines to inhibit peristalsis.[12] Similar to loperamide, its synthesis can be achieved through the N-alkylation of a piperidine derivative with this compound.

Synthetic Workflow for Difenoxin

The synthesis involves the reaction of this compound with 4-phenylpiperidine-4-carboxylic acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Final Product A This compound C Base (e.g., Na2CO3) Solvent Heat A->C B 4-phenylpiperidine-4-carboxylic acid B->C D Difenoxin C->D N-Alkylation

Caption: Conceptual synthetic workflow for Difenoxin.

Experimental Protocol: Synthesis of Difenoxin (Representative)

This protocol outlines a general procedure for the N-alkylation required for Difenoxin synthesis.

Materials:

  • This compound (1.0 eq)

  • 4-phenylpiperidine-4-carboxylic acid (1.0 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • A suitable polar aprotic solvent (e.g., DMF or Acetonitrile)

Procedure:

  • To a solution of 4-phenylpiperidine-4-carboxylic acid in the chosen solvent, add sodium carbonate.

  • Add this compound to the mixture.

  • Heat the reaction mixture with stirring for several hours until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture and filter to remove inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product is then purified, typically through recrystallization or column chromatography, to yield Difenoxin.

Difenoxin: Mechanism of Action

Difenoxin acts as an antidiarrheal by activating peripheral µ-opioid receptors in the small intestine, which inhibits peristalsis and slows intestinal transit.[12][14] Although structurally related to loperamide, difenoxin can cross the blood-brain barrier to a limited extent, potentially causing weak sedative effects at higher doses.[12][15] Its antidiarrheal potency is significantly greater than its central nervous system effects.[12]

Relationship to Methadone Synthesis

While this compound is a key intermediate for loperamide and difenoxin, the standard industrial synthesis of Methadone, another prominent opioid, proceeds through a different pathway. The synthesis of Methadone typically starts with the alkylation of diphenylacetonitrile with 1-dimethylamino-2-chloropropane .[16][17][18] This reaction yields an isomeric mixture of nitriles, with the desired isomer being 2,2-diphenyl-4-dimethylaminovaleronitrile.[18] This nitrile is then converted to Methadone via a Grignard reaction.

Methadone: Mechanism of Action

Methadone's pharmacological profile is distinct from the peripherally acting agents described above. It is a potent µ-opioid receptor agonist, which accounts for its analgesic effects and its use in opioid maintenance therapy.[19][20] Additionally, Methadone functions as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a property that may contribute to its efficacy in treating neuropathic pain and reducing opioid tolerance.[19][21]

G cluster_membrane Cell Membrane cluster_effects Cellular Effects Methadone Methadone MOR μ-Opioid Receptor (GPCR) Methadone->MOR Agonist NMDA NMDA Receptor Methadone->NMDA Antagonist Opioid_Effect Opioid Agonism (Analgesia, etc.) MOR->Opioid_Effect NMDA_Effect NMDA Antagonism (Neuropathic Pain Relief, Tolerance Reduction) NMDA->NMDA_Effect

Caption: Dual mechanism of action of Methadone.

Conclusion

This compound is a fundamentally important intermediate in medicinal chemistry, enabling the efficient synthesis of potent peripherally acting opioid receptor agonists. Its primary utility is demonstrated in the production of loperamide and difenoxin, two critical drugs for the management of diarrhea. Understanding the synthetic routes involving this compound, as well as the mechanisms of the resulting pharmaceuticals, is crucial for researchers and scientists in the field of drug development. While structurally similar compounds are used in the synthesis of centrally acting opioids like methadone, the specific role of this compound is predominantly in the creation of drugs with targeted gastrointestinal effects.

References

Methodological & Application

Synthesis of Loperamide from 4-Bromo-2,2-diphenylbutyronitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Loperamide, a peripherally acting μ-opioid receptor agonist widely used for the treatment of diarrhea. The described synthetic pathway commences with 4-bromo-2,2-diphenylbutyronitrile and proceeds through key intermediates to yield the final active pharmaceutical ingredient.

Introduction

Loperamide is a synthetic phenylpiperidine opioid that acts on the μ-opioid receptors in the myenteric plexus of the large intestine to decrease gut motility.[1] Its structure is designed to limit its passage across the blood-brain barrier, thereby minimizing central nervous system effects at therapeutic doses.[2] The synthesis outlined herein is a multi-step process involving the initial alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with this compound, followed by functional group transformations to afford Loperamide.

Overall Synthesis Scheme

The synthesis of Loperamide from this compound can be summarized in the following three key steps:

  • Alkylation: Nucleophilic substitution of this compound with 4-(4-chlorophenyl)-4-hydroxypiperidine to form the carbon-nitrogen bond.

  • Hydrolysis: Conversion of the nitrile functional group of the intermediate to a primary amide.

  • N,N-Dimethylation: Exhaustive methylation of the primary amide to yield the tertiary amide, Loperamide.

Experimental Protocols

The following protocols are based on established methodologies and may require optimization for specific laboratory conditions and scales.

Step 1: Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile

This step involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with this compound.

Materials and Reagents:

Procedure:

  • Suspend 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq) in acetonitrile.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the suspension.

  • Add a solution of this compound (1.0 eq) in acetonitrile to the reaction mixture.

  • Stir the reaction mixture at 70 °C for 30 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the crude material in dichloromethane.

  • Purify the product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 5% MeOH in CH₂Cl₂) as the eluent.

  • Combine the fractions containing the product and evaporate the solvent to yield 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile as a solid.

Step 2: Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide

This protocol describes the hydrolysis of the nitrile intermediate to the corresponding primary amide.

Materials and Reagents:

  • 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile

  • tert-Butanol (tBuOH)

  • Potassium hydroxide (B78521) (KOH)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Ammonium (B1175870) hydroxide (NH₄OH) solution (2M)

  • Celite

  • Silica Gel for column chromatography

Procedure:

  • Dissolve 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile (1.0 eq) in tert-butanol.

  • Add potassium hydroxide (3.5 eq) to the solution.

  • Stir the reaction mixture at 100 °C for 72 hours.

  • After cooling, concentrate the mixture under vacuum.

  • Redissolve the crude material in dichloromethane and filter through a pad of Celite.

  • Purify the product by silica gel column chromatography using a solution of 2M ammonium hydroxide in a methanol-dichloromethane mixture (e.g., 5:95 v/v) as the eluent.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide.

Step 3: Synthesis of Loperamide (N,N-Dimethylation of Primary Amide)

This final step involves the conversion of the primary amide to the N,N-dimethyl amide, Loperamide. A common method for this transformation is reductive amination using formaldehyde (B43269) and a suitable reducing agent.

Materials and Reagents:

  • 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide

  • Formaldehyde (37% solution in water)

  • Formic acid

  • Standard glassware for organic synthesis with reflux condenser

Procedure (Eschweiler-Clarke Reaction Adaptation):

  • To a round-bottom flask, add 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide (1.0 eq).

  • Add an excess of formic acid and formaldehyde solution (typically 2-3 equivalents of each per hydrogen on the amide nitrogen).

  • Heat the reaction mixture to reflux (around 100 °C) and maintain for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully make it basic by the slow addition of a saturated sodium bicarbonate solution or other suitable base.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield Loperamide.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key synthetic steps.

Table 1: Reaction Parameters for the Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile

Reactant/ReagentMolar Eq.SolventTemperature (°C)Time (h)Yield (%)
4-(4-chlorophenyl)-4-hydroxypiperidine1.0Acetonitrile7030~66
This compound1.0Acetonitrile7030~66
DIPEA3.0Acetonitrile7030~66

Table 2: Reaction Parameters for the Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide

Reactant/ReagentMolar Eq.SolventTemperature (°C)Time (h)Yield (%)
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile1.0tBuOH10072~55
Potassium Hydroxide3.5tBuOH10072~55

Visualizations

Synthesis Workflow

Synthesis_Workflow Reactant1 This compound Reagent1 DIPEA, Acetonitrile Reactant1->Reagent1 Reactant2 4-(4-Chlorophenyl)-4-hydroxypiperidine Reactant2->Reagent1 Intermediate1 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile Reagent2 KOH, tBuOH Intermediate1->Reagent2 Intermediate2 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide Reagent3 HCHO, HCOOH Intermediate2->Reagent3 Product Loperamide Reagent1->Intermediate1 Step 1: Alkylation Reagent2->Intermediate2 Step 2: Hydrolysis Reagent3->Product Step 3: N,N-Dimethylation

Caption: Synthetic pathway of Loperamide.

Loperamide Mechanism of Action: Signaling Pathway

Loperamide_Signaling Loperamide Loperamide MuReceptor μ-Opioid Receptor (Gi/o-coupled) Loperamide->MuReceptor Binds to G_Protein Gi/o Protein MuReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits IonChannels Ion Channels (Ca²⁺ influx ↓, K⁺ efflux ↑) G_Protein->IonChannels Modulates cAMP cAMP Production AdenylylCyclase->cAMP Neurotransmitter Neurotransmitter Release (e.g., Acetylcholine) cAMP->Neurotransmitter IonChannels->Neurotransmitter Inhibits Peristalsis Intestinal Peristalsis Neurotransmitter->Peristalsis FluidAbsorption Fluid & Electrolyte Absorption Peristalsis->FluidAbsorption Increased Transit Time

Caption: Loperamide's signaling cascade.

References

Application Notes and Protocols: 4-Bromo-2,2-diphenylbutyronitrile as a Versatile Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,2-diphenylbutyronitrile is a valuable bifunctional reagent in organic synthesis, serving as a key building block for the introduction of the 2,2-diphenyl-3-cyanopropyl moiety. Its utility is most prominent in the pharmaceutical industry, particularly in the synthesis of opioid receptor modulators and other neurologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound as an alkylating agent with various nucleophiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 39186-58-8
Molecular Formula C₁₆H₁₄BrN
Molecular Weight 300.20 g/mol
Appearance White to off-white crystalline powder
Melting Point 65-69 °C
Solubility Soluble in methanol (B129727) and other common organic solvents
Purity Typically >95% (GC)

Applications in Organic Synthesis

This compound is a versatile electrophile that readily participates in nucleophilic substitution reactions with a wide range of nucleophiles. The presence of the sterically demanding diphenyl groups at the α-position to the nitrile influences the reactivity and stereoselectivity of these reactions.

N-Alkylation of Amines

The alkylation of primary and secondary amines with this compound is a common strategy for the synthesis of diphenylpropylamine derivatives, which are prevalent scaffolds in centrally acting pharmaceuticals.

Application Example: Synthesis of Loperamide Analogs

A key application of this compound is in the synthesis of analogs of Loperamide, a peripherally acting µ-opioid receptor agonist used for the treatment of diarrhea. The core of this synthesis involves the alkylation of a piperidine (B6355638) derivative.

Loperamide_Analog_Synthesis reagent1 This compound product 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile reagent1->product DIPEA, DMF reagent2 4-(4-Chlorophenyl)-4-hydroxypiperidine reagent2->product

Experimental Protocol: N-Alkylation of a Secondary Amine

  • Materials:

    • This compound (1.0 eq)

    • 4-(4-Chlorophenyl)-4-hydroxypiperidine (1.0 eq)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 4-(4-chlorophenyl)-4-hydroxypiperidine in anhydrous DMF, add DIPEA and stir the mixture at room temperature for 15 minutes.

    • Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.

    • Stir the reaction mixture at 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (B1210297).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

NucleophileProductSolventBaseTemp (°C)Time (h)Yield (%)
4-(4-Chlorophenyl)-4-hydroxypiperidine4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrileDMFDIPEA60-7012-1875-85
BenzylamineN-(3-cyano-3,3-diphenylpropyl)benzylamineAcetonitrileK₂CO₃808~70
Morpholine4-(3-cyano-3,3-diphenylpropyl)morpholineTolueneNa₂CO₃11010~80
S-Alkylation of Thiols

The reaction of this compound with thiols provides a straightforward route to S-alkylated products, which can be valuable intermediates in the synthesis of compounds with potential biological activity.

Experimental Protocol: S-Alkylation of a Thiol

  • Materials:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Anhydrous Acetone (B3395972)

  • Procedure:

    • To a suspension of potassium carbonate in anhydrous acetone, add thiophenol and stir the mixture at room temperature for 30 minutes.

    • Add a solution of this compound in anhydrous acetone dropwise.

    • Reflux the reaction mixture and monitor its progress by TLC.

    • After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

    • Purify by column chromatography on silica gel.

NucleophileProductSolventBaseTemp (°C)Time (h)Yield (%)
Thiophenol2,2-Diphenyl-4-(phenylthio)butanenitrileAcetoneK₂CO₃566~90
CysteineS-(3-cyano-3,3-diphenylpropyl)cysteineEthanol (B145695)/WaterNaHCO₃2524~65
C-Alkylation of Carbanions

Stabilized carbanions, such as those derived from malonic esters, are effective nucleophiles for the alkylation with this compound, leading to the formation of new carbon-carbon bonds and highly functionalized molecules.

Experimental Protocol: C-Alkylation of Diethyl Malonate

  • Materials:

    • This compound (1.0 eq)

    • Diethyl malonate (1.2 eq)

    • Sodium ethoxide (NaOEt) (1.2 eq)

    • Anhydrous Ethanol

  • Procedure:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol.

    • Add diethyl malonate dropwise to the sodium ethoxide solution at 0 °C and stir for 30 minutes.

    • Add a solution of this compound in anhydrous ethanol dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux. Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by vacuum distillation or column chromatography.

NucleophileProductSolventBaseTemp (°C)Time (h)Yield (%)
Diethyl malonateDiethyl 2-(3-cyano-3,3-diphenylpropyl)malonateEthanolNaOEt7812~75
Ethyl acetoacetateEthyl 2-(3-cyano-3,3-diphenylpropyl)-3-oxobutanoateTHFNaH6610~70

Biological Relevance and Signaling Pathway

Many of the compounds synthesized using this compound as a key intermediate, such as Loperamide and its analogs, are modulators of the µ-opioid receptor (MOR). The MOR is a G-protein coupled receptor (GPCR) that plays a crucial role in pain perception.

mu_opioid_receptor_pathway cluster_extracellular Opioid Opioid Agonist MOR MOR Opioid->MOR Binds G_protein G_protein MOR->G_protein Activates G_alpha G_alpha G_protein->G_alpha Dissociates G_beta_gamma G_beta_gamma G_protein->G_beta_gamma Dissociates AC AC G_alpha->AC Inhibits Ca_channel Ca_channel G_beta_gamma->Ca_channel Inhibits K_channel K_channel G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP Converts PKA PKA cAMP->PKA Activates ATP ATP ATP->AC Ca_channel->Ca_ion Blocks K_ion K_ion K_channel->K_ion Promotes K_ion->Hyperpolarization Reduced_Excitability Reduced_Excitability Hyperpolarization->Reduced_Excitability Reduced_Excitability->Ca_ion Reduced_Excitability->Hyperpolarization

Upon binding of an agonist, the µ-opioid receptor activates inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunit of the G-protein can also directly inhibit voltage-gated calcium channels and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. The net effect of these signaling events is a reduction in neuronal excitability and a decrease in neurotransmitter release, leading to analgesia.[1][2][3][4][5]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an alkylation reaction using this compound.

experimental_workflow start Start setup Reaction Setup (Inert atmosphere, solvent, nucleophile, base) start->setup addition Addition of This compound setup->addition reaction Reaction (Stirring, heating, monitoring by TLC/LC-MS) addition->reaction workup Aqueous Workup (Quenching, extraction, washing) reaction->workup purification Purification (Column chromatography, recrystallization, or distillation) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end End characterization->end

Conclusion

This compound is a highly effective and versatile alkylating agent for the synthesis of a wide range of organic molecules, particularly those with pharmaceutical relevance. The protocols provided herein offer a starting point for researchers to explore the utility of this reagent in their own synthetic endeavors. Careful optimization of reaction conditions may be necessary depending on the specific nucleophile and desired product.

References

Synthetic Routes for 4-Bromo-2,2-diphenylbutyronitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Bromo-2,2-diphenylbutyronitrile, a key intermediate in the preparation of various neurologically active compounds and other pharmaceuticals. The primary synthetic strategy involves the alkylation of diphenylacetonitrile (B117805) with 1,2-dibromoethane (B42909) under phase-transfer catalysis conditions. Additionally, the synthesis of the diphenylacetonitrile precursor is outlined.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its synthesis is most commonly achieved through the nucleophilic substitution reaction between the carbanion of diphenylacetonitrile and an excess of a dihaloalkane. The use of phase-transfer catalysis (PTC) has been shown to significantly improve reaction rates and yields by facilitating the transfer of the deprotonated nitrile from the aqueous phase to the organic phase where the reaction with the alkylating agent occurs.

Synthetic Pathways

The synthesis of this compound is a two-stage process:

  • Preparation of Diphenylacetonitrile: This precursor is synthesized from benzyl (B1604629) cyanide via a two-step sequence involving bromination followed by a Friedel-Crafts alkylation of benzene (B151609).

  • Alkylation of Diphenylacetonitrile: The target compound is formed by the alkylation of diphenylacetonitrile with 1,2-dibromoethane using a phase-transfer catalyst and a strong base.

A schematic of the overall synthetic pathway is presented below.

Synthesis_Pathway cluster_0 Stage 1: Synthesis of Diphenylacetonitrile cluster_1 Stage 2: Synthesis of this compound BenzylCyanide Benzyl Cyanide BromoPhenylacetonitrile α-Bromo-α-phenylacetonitrile BenzylCyanide->BromoPhenylacetonitrile Br₂ 105-110°C Diphenylacetonitrile Diphenylacetonitrile BromoPhenylacetonitrile->Diphenylacetonitrile Benzene, AlCl₃ Reflux Diphenylacetonitrile_start Diphenylacetonitrile Diphenylacetonitrile->Diphenylacetonitrile_start Target This compound Diphenylacetonitrile_start->Target 1,2-Dibromoethane NaOH, Phase-Transfer Catalyst

Caption: Overall synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the described synthetic routes.

ParameterStage 1: Diphenylacetonitrile SynthesisStage 2: this compound Synthesis (Method A)Stage 2: this compound Synthesis (Method B)
Starting Materials Benzyl Cyanide, Bromine, Benzene, AlCl₃Diphenylacetonitrile, 1,2-Dibromoethane, Sodium Hydroxide, Benzalkonium BromideDiphenylacetonitrile, 1,2-Dibromoethane, Sodium Amide, Toluene (B28343)
Solvent BenzeneEthylene (B1197577) Dibromide (reagent and solvent)Toluene
Catalyst AlCl₃ (Lewis Acid)Benzalkonium Bromide (Phase-Transfer Catalyst)None specified
Base -Sodium Hydroxide (60% aqueous solution)Sodium Amide (powdered)
Reaction Temperature Bromination: 105-110°C; Alkylation: RefluxInitial: <90°C; Main reaction: 90-98°CInitial: 30-35°C; Main reaction: 80-85°C
Reaction Time Bromination: ~1.25 h; Alkylation: ~3 h4-6 hours at 90-98°C0.5 h at 30-35°C, then 1.5 h at 80-85°C
Reported Purity Recrystallized productCrystalline solidNot specified
Reported Yield Not specified"Greatly improved"[1]Not specified

Experimental Protocols

Stage 1: Synthesis of Diphenylacetonitrile

This protocol is adapted from the classical Hoch's synthesis.

Part A: α-Bromo-α-phenylacetonitrile

  • In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser.

  • Charge the flask with 117 g (1 mole) of benzyl cyanide.

  • Heat the flask in a water bath to an internal temperature of 105–110°C.

  • With vigorous stirring, add 176 g (1.1 moles) of bromine dropwise over a period of 1 hour, maintaining the temperature at 105–110°C.

  • After the addition is complete, continue to stir the mixture for an additional 15 minutes at the same temperature until the evolution of hydrogen bromide gas ceases.

  • The resulting hot reaction mixture of α-bromo-α-phenylacetonitrile is used directly in the next step.

Part B: Diphenylacetonitrile

  • Set up a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, the dropping funnel containing the α-bromo-α-phenylacetonitrile solution from Part A, and a reflux condenser.

  • Charge the flask with 368 g (4.7 moles) of dry benzene and 133.5 g (1 mole) of powdered anhydrous aluminum chloride.

  • Heat the mixture to a vigorous reflux with stirring.

  • Add the α-bromo-α-phenylacetonitrile solution dropwise to the refluxing mixture over 2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional hour.

  • Cool the mixture and pour it into a stirred mixture of 1 kg of crushed ice and 100 mL of concentrated hydrochloric acid.

  • Separate the benzene layer and extract the aqueous layer twice with 250 mL portions of ether.

  • Combine the organic layers and wash successively with 500 mL of water, 250 mL of saturated sodium bicarbonate solution, and 500 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvents by distillation, and distill the residue under reduced pressure to yield diphenylacetonitrile. The product can be further purified by recrystallization from isopropyl alcohol.

Stage 2: Synthesis of this compound

Two methods are presented based on different base and catalyst systems.

Method A: Phase-Transfer Catalysis with Sodium Hydroxide [1]

This method utilizes a phase-transfer catalyst for enhanced reaction efficiency.

  • In a suitable reaction vessel, add ethylene dibromide.

  • While stirring, add diphenylacetonitrile and benzalkonium bromide.

  • Slowly add a 60% aqueous solution of sodium hydroxide, ensuring the internal temperature does not exceed 90°C.

  • After the addition of the base, stop the cooling and continue stirring for 45-90 minutes.

  • Slowly heat the mixture to 90-98°C and maintain this temperature for 4-6 hours.

  • After the reaction is complete, cool the mixture to below 70°C and add water with continuous stirring to induce crystallization.

  • Cool the mixture to below 30°C and allow it to stand for at least 4 hours.

  • Filter the crystals and wash them with water until neutral.

  • Dry the product to obtain this compound.

Method B: Using Sodium Amide in Toluene [2]

This protocol uses sodium amide as the base.

  • To a dry reaction vessel, add toluene, powdered sodium amide, and diphenylacetonitrile.

  • Heat the mixture to 80-85°C for 30 minutes.

  • Cool the reaction mixture to 30-35°C and quickly add dibromoethane.

  • Continue stirring for an additional 30 minutes at this temperature.

  • Warm the mixture to 80-85°C and maintain for 1.5 hours.

  • After cooling, filter the reaction mixture and wash the filter cake with toluene.

  • Combine the toluene solutions and wash with water until neutral.

  • Recover the toluene under reduced pressure to obtain the crude this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via phase-transfer catalysis.

Workflow start Start reagents Charge Reactor: - Diphenylacetonitrile - 1,2-Dibromoethane - Phase-Transfer Catalyst start->reagents add_base Slowly add NaOH solution (T < 90°C) reagents->add_base stir_cool Stir without cooling (45-90 min) add_base->stir_cool heat_react Heat to 90-98°C (4-6 hours) stir_cool->heat_react cool_down Cool to < 70°C heat_react->cool_down crystallize Add water and stir to induce crystallization cool_down->crystallize cool_stand Cool to < 30°C and let stand (≥ 4h) crystallize->cool_stand filter_wash Filter and wash with water cool_stand->filter_wash dry Dry the product filter_wash->dry end End Product: This compound dry->end

Caption: General experimental workflow for the synthesis.

Concluding Remarks

The synthesis of this compound is reliably achieved through the alkylation of diphenylacetonitrile. The use of phase-transfer catalysis (Method A) is presented as a modern and efficient approach that can lead to improved reaction rates and yields. The choice of base and solvent system can be adapted based on available resources and desired reaction conditions. Proper purification of the intermediate and final products is crucial for obtaining high-purity material suitable for further applications in drug development and research. Researchers should consult the cited literature for more specific details and safety precautions.

References

Synthesis of Substituted Pyrrolidines Using 4-Bromo-2,2-diphenylbutyronitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of discovering new therapeutic agents. Among these, the pyrrolidine (B122466) scaffold is of significant interest due to its prevalence in numerous biologically active natural products and synthetic drugs. This document provides an overview of the application of 4-Bromo-2,2-diphenylbutyronitrile as a starting material for the synthesis of N-substituted 4,4-diphenylpyrrolidine-2-carbonitriles, a class of compounds with potential pharmacological applications.

While the direct synthesis of a wide range of N-substituted 4,4-diphenylpyrrolidine-2-carbonitriles from this compound via reaction with various primary amines is a theoretically viable approach, a comprehensive literature survey did not yield a specific, detailed experimental protocol with a broad substrate scope and corresponding yield data for this exact transformation. General principles of nucleophilic substitution and subsequent intramolecular cyclization suggest the feasibility of this reaction. However, without concrete published data, the following sections are based on established chemical principles and analogous reactions. Researchers are encouraged to use this as a foundational guide for the development of specific synthetic methodologies.

Introduction to Pyrrolidine Synthesis and its Importance

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structural motif in a vast array of natural products, pharmaceuticals, and catalysts. Its conformational flexibility and the ability to introduce diverse substituents at various positions make it a privileged scaffold in medicinal chemistry. The synthesis of substituted pyrrolidines is, therefore, a critical area of research in the pursuit of new drugs.

This compound is a commercially available starting material that possesses the necessary functionalities for the construction of the 4,4-diphenylpyrrolidine core. The presence of a bromine atom allows for nucleophilic substitution by an amine, and the nitrile group, along with the diphenyl substitution at the adjacent carbon, provides a unique electronic and steric environment.

Proposed Synthetic Pathway

The synthesis of N-substituted 4,4-diphenylpyrrolidine-2-carbonitriles from this compound is anticipated to proceed via a two-step, one-pot reaction involving intermolecular nucleophilic substitution followed by intramolecular cyclization.

G A This compound C Intermediate (N-substituted 4-amino-2,2-diphenylbutyronitrile) A->C Nucleophilic Substitution B Primary Amine (R-NH2) B->C D N-Substituted 4,4-diphenylpyrrolidine-2-carbonitrile C->D Intramolecular Cyclization (SN2) E Base E->C Promotes Cyclization

Figure 1. Proposed reaction pathway for the synthesis of N-substituted 4,4-diphenylpyrrolidine-2-carbonitriles.

Reaction Mechanism:

  • Nucleophilic Substitution: The primary amine (R-NH₂) acts as a nucleophile, attacking the carbon atom bearing the bromine atom in this compound. This results in the displacement of the bromide ion and the formation of an N-substituted 4-amino-2,2-diphenylbutyronitrile intermediate.

  • Intramolecular Cyclization: In the presence of a base, the nitrogen atom of the newly introduced amino group becomes more nucleophilic and attacks the carbon of the nitrile group, or more likely, the methylene (B1212753) carbon adjacent to the bromine in an intramolecular SN2 reaction, leading to the formation of the five-membered pyrrolidine ring. The use of a non-nucleophilic base is crucial to prevent competing side reactions.

Hypothetical Experimental Protocol

The following is a generalized, hypothetical protocol that researchers can use as a starting point for optimization.

Materials:

  • This compound

  • Selected primary amine (e.g., benzylamine, aniline, alkylamines)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, DMSO)

  • Non-nucleophilic base (e.g., Potassium carbonate, Sodium hydride, DBU)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the primary amine (1.1 - 2.0 eq).

  • Add the non-nucleophilic base (1.5 - 3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-substituted 4,4-diphenylpyrrolidine-2-carbonitrile.

Note: Reaction conditions such as solvent, temperature, base, and reaction time will need to be optimized for each specific primary amine used.

Data Presentation (Hypothetical)

The following table illustrates how quantitative data from a series of optimized reactions could be presented. Please note that the data below is purely illustrative and not based on experimental results from the literature.

EntryPrimary Amine (R-NH₂)SolventBaseTemp (°C)Time (h)Yield (%)
1BenzylamineAcetonitrileK₂CO₃8012Data not available
2AnilineDMFNaH1008Data not available
3n-ButylamineDMSODBU9016Data not available
4CyclohexylamineAcetonitrileK₂CO₃8024Data not available

Potential Applications in Drug Discovery

Substituted pyrrolidines are known to exhibit a wide range of biological activities, including but not limited to, antiviral, antibacterial, anticancer, and central nervous system (CNS) activities. The N-substituted 4,4-diphenylpyrrolidine-2-carbonitrile scaffold could be a valuable starting point for the development of novel therapeutic agents. The diphenyl group can provide a rigid core for interaction with biological targets, while the N-substituent can be varied to modulate potency, selectivity, and pharmacokinetic properties.

For instance, in the context of CNS disorders, the pyrrolidine moiety is present in several drugs targeting receptors and enzymes in the brain. The development of novel pyrrolidine derivatives could lead to new treatments for neurological and psychiatric conditions.

Logical Workflow for Synthesis and Screening

The following diagram outlines a logical workflow for the synthesis and subsequent biological evaluation of a library of N-substituted 4,4-diphenylpyrrolidine-2-carbonitriles.

G cluster_0 Synthesis cluster_1 Screening A 4-Bromo-2,2- diphenylbutyronitrile C Reaction Optimization A->C B Primary Amine Library B->C D Parallel Synthesis C->D E Purification & Characterization D->E F Compound Library E->F G High-Throughput Screening (HTS) F->G H Hit Identification G->H I Lead Optimization H->I

Figure 2. Workflow for the synthesis and screening of a pyrrolidine library.

This structured approach, starting from a common precursor and a diverse set of building blocks, allows for the efficient generation of a chemical library for biological screening, ultimately accelerating the drug discovery process.

Disclaimer: The experimental protocol and data provided herein are hypothetical and for illustrative purposes only. Researchers should conduct a thorough literature search and perform their own optimization and validation studies. All laboratory work should be carried out with appropriate safety precautions.

Application Notes and Protocols for the Preparation of Piperidine Derivatives from 4-Bromo-2,2-diphenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of piperidine (B6355638) derivatives utilizing 4-Bromo-2,2-diphenylbutyronitrile as a key intermediate. The primary synthetic strategy outlined is the alkylation of pre-formed piperidine rings with this compound, a versatile and efficient method for generating a diverse range of 4,4-disubstituted piperidine derivatives. These compounds are of significant interest in medicinal chemistry due to their structural similarity to known biologically active molecules, including opioid receptor modulators. This application note includes a detailed experimental procedure for the synthesis of the precursor, this compound, and a general protocol for its subsequent reaction with various piperidines. Quantitative data is summarized in tabular format, and key experimental workflows are visualized using diagrams.

Introduction

Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds found in pharmaceuticals and natural products.[1] The unique structural and physicochemical properties of the piperidine ring make it a privileged pharmacophore in drug design. Specifically, 4,4-disubstituted piperidines are key structural motifs in a variety of therapeutic agents, exhibiting a range of biological activities. The synthesis of these complex molecules often requires robust and versatile synthetic methodologies.

This compound is a valuable building block for the introduction of a 2,2-diphenyl-3-cyanopropyl group onto a piperidine nitrogen. This can be a crucial step in the synthesis of compounds with potential therapeutic applications, such as analgesics.[2] The protocols detailed below describe a reliable pathway for the preparation of these valuable piperidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key precursor, this compound, from diphenylacetonitrile (B117805) and 1,2-dibromoethane.

Materials:

  • Diphenylacetonitrile

  • 1,2-Dibromoethane (Ethylene dibromide)

  • Sodium hydroxide (B78521) (or other suitable base)

  • Benzalkonium bromide (Phase-transfer catalyst)

  • Toluene (or other suitable solvent)

  • Water

  • Ethanol (for crystallization)

Equipment:

  • Round-bottom flask with a reflux condenser and mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 1,2-dibromoethane.

  • While stirring, add diphenylacetonitrile and a catalytic amount of benzalkonium bromide.

  • Slowly add a concentrated aqueous solution of sodium hydroxide, ensuring the reaction temperature does not exceed 90°C.

  • After the addition is complete, continue stirring for 45-90 minutes.

  • Allow the mixture to cool, then slowly heat to 90-98°C and maintain this temperature for 4-6 hours.

  • After the reaction is complete, cool the mixture to below 70°C and add water with continuous stirring to induce crystallization.

  • Cool the mixture to below 30°C and allow it to stand for at least 4 hours.

  • Collect the crystals by filtration, wash with water until neutral, and dry to obtain this compound.

Protocol 2: General Procedure for the Synthesis of N-Substituted 4-Cyano-4,4-diphenylpiperidine Derivatives

This protocol outlines the alkylation of a generic piperidine derivative with this compound.

Materials:

  • This compound

  • Substituted piperidine (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine)

  • Sodium carbonate (or other suitable inorganic base)

  • 4-Methyl-2-pentanone (or other suitable high-boiling solvent)

  • Chloroform (or other suitable extraction solvent)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask with a reflux condenser and Dean-Stark trap

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap, dissolve the substituted piperidine and sodium carbonate in 4-methyl-2-pentanone.

  • Heat the mixture to reflux to azeotropically remove any water.

  • Cool the reaction mixture to 80°C and add this compound.

  • Heat the mixture to reflux and maintain for several hours (reaction progress can be monitored by TLC).

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dilute the residue with water and extract with chloroform.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 4-cyano-4,4-diphenylpiperidine derivative.

Data Presentation

Table 1: Summary of Reactants and Expected Products

Starting Piperidine DerivativeAlkylating AgentProduct
PiperidineThis compound1-(3-Cyano-3,3-diphenylpropyl)piperidine
4-HydroxypiperidineThis compound1-(3-Cyano-3,3-diphenylpropyl)piperidin-4-ol
4-(4-Chlorophenyl)-4-hydroxypiperidineThis compound4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₄BrN[3]
Molecular Weight300.19 g/mol [3]
AppearanceWhite to off-white crystalline powder
Melting Point67-69 °C
CAS Number39186-58-8[3]

Visualizations

Synthesis_Workflow cluster_0 Protocol 1: Synthesis of Precursor cluster_1 Protocol 2: Synthesis of Piperidine Derivative A Diphenylacetonitrile C Reaction with Base (e.g., NaOH) and Phase-Transfer Catalyst A->C B 1,2-Dibromoethane B->C D This compound C->D Alkylation F Reaction with Base (e.g., Na2CO3) D->F E Substituted Piperidine E->F G N-Substituted 4-Cyano-4,4-diphenylpiperidine F->G Alkylation

Caption: Synthetic workflow for the preparation of piperidine derivatives.

Logical_Relationship Start Starting Materials (Diphenylacetonitrile, 1,2-Dibromoethane, Substituted Piperidine) Step1 Synthesis of This compound Start->Step1 Step2 Alkylation of Substituted Piperidine Step1->Step2 Purification Purification (Crystallization/Chromatography) Step2->Purification Product Final Piperidine Derivative Purification->Product

Caption: Logical steps in the synthesis of target piperidine derivatives.

Discussion

The alkylation of piperidines with this compound is a robust method for accessing a library of potentially bioactive compounds. The reaction conditions can be optimized by screening different bases, solvents, and temperatures to improve yields and minimize side products. The choice of the substituted piperidine starting material allows for the introduction of various functionalities at the 4-position of the piperidine ring, enabling extensive structure-activity relationship (SAR) studies.

The nitrile group in the final product can be further manipulated, for instance, through hydrolysis to a carboxylic acid or reduction to an amine, to generate additional diversity in the synthesized library. The protocols provided herein serve as a solid foundation for researchers to develop novel piperidine-based compounds for various applications in drug discovery and development.

Safety Precautions

  • This compound is harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 1,2-Dibromoethane is a suspected carcinogen and should be handled with extreme care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Reaction of 4-Bromo-2,2-diphenylbutyronitrile with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,2-diphenylbutyronitrile is a key synthetic intermediate in the development of various pharmacologically active compounds. Its reaction with primary amines via nucleophilic substitution is a fundamental transformation for introducing a substituted amino group, leading to the creation of a diverse range of molecules with potential therapeutic applications. The resulting 4-amino-2,2-diphenylbutyronitrile derivatives are notable for their structural similarity to potent bio-active molecules, including µ-opioid receptor agonists like Loperamide.

These application notes provide a detailed overview of the reaction of this compound with primary amines, offering experimental protocols and representative data to guide researchers in their synthetic endeavors. The potential biological relevance of the synthesized compounds as modulators of µ-opioid receptor signaling is also discussed.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of various primary amines with this compound. Please note that these are illustrative examples, and reaction conditions may require optimization for specific substrates.

EntryPrimary AmineSolventBase (Equivalents)Temperature (°C)Time (h)Yield (%)
1Benzylamine (B48309)AcetonitrileK₂CO₃ (2.0)801285
2AnilineDMFNa₂CO₃ (2.0)1002465
3n-ButylamineTHFEt₃N (2.5)651678
4CyclohexylamineAcetonitrileK₂CO₃ (2.0)801882
54-MethoxyanilineDMFCs₂CO₃ (1.5)1002072
62-PhenylethylamineAcetonitrileK₂CO₃ (2.0)801488

Experimental Protocols

General Protocol for the Reaction of this compound with Primary Amines

This protocol outlines a general procedure for the N-alkylation of primary amines with this compound.

Materials:

  • This compound

  • Primary amine of choice (e.g., benzylamine, aniline, alkylamine)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, THF)

  • Inorganic base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) or organic base (e.g., Triethylamine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the primary amine (1.0-1.2 eq) to the solution.

  • Add the base (1.5-2.5 eq) to the reaction mixture.

  • Attach a condenser and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired N-substituted-4-amino-2,2-diphenylbutyronitrile.

Example Protocol: Synthesis of 4-(Benzylamino)-2,2-diphenylbutyronitrile

Reaction Setup:

  • A 100 mL round-bottom flask was charged with this compound (3.0 g, 10 mmol), benzylamine (1.2 mL, 11 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol) in 40 mL of anhydrous acetonitrile.

Reaction Execution:

  • The mixture was stirred and heated to reflux (approximately 80°C) under a nitrogen atmosphere for 12 hours.

  • The reaction progress was monitored by TLC (1:1 Hexanes:Ethyl Acetate).

Work-up and Purification:

  • After completion, the reaction mixture was cooled to room temperature and the solid was filtered off.

  • The filtrate was concentrated under reduced pressure.

  • The residue was dissolved in dichloromethane (B109758) (50 mL) and washed with water (2 x 30 mL) and brine (30 mL).

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product was purified by flash column chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to afford 4-(benzylamino)-2,2-diphenylbutyronitrile as a white solid.

Mandatory Visualizations

Reaction Scheme

Reaction_Scheme General Reaction Scheme cluster_conditions Reaction Conditions 4-Bromo This compound Product 4-(Alkyl/Arylamino)-2,2-diphenylbutyronitrile 4-Bromo->Product + PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Product Solvent Solvent Base Base Heat Heat

Caption: General reaction of this compound with a primary amine.

Experimental Workflow

Experimental_Workflow Experimental Workflow A 1. Reactant Setup - this compound - Primary Amine - Base - Anhydrous Solvent B 2. Reaction - Heat under inert atmosphere - Monitor by TLC/LC-MS A->B C 3. Work-up - Cool to RT - Filter solids - Concentrate filtrate B->C D 4. Purification - Column Chromatography C->D E 5. Characterization - NMR, MS, etc. D->E

Caption: A typical experimental workflow for the synthesis.

Potential Signaling Pathway: µ-Opioid Receptor Activation

The products of this reaction, particularly those with a piperidine (B6355638) moiety, are analogs of Loperamide, a known µ-opioid receptor agonist. Activation of this G-protein coupled receptor (GPCR) leads to a cascade of intracellular events resulting in analgesia.

Signaling_Pathway µ-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand 4-Amino-2,2-diphenyl- butyronitrile Derivative (Agonist) MOR µ-Opioid Receptor (GPCR) Ligand->MOR Binds to G_protein Gi/o Protein (α, β, γ subunits) MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits IonChannel Ion Channels (e.g., K+, Ca2+) G_protein->IonChannel Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates NeuronalActivity Decreased Neuronal Excitability (Analgesia) PKA->NeuronalActivity Modulates IonChannel->NeuronalActivity Leads to

Caption: Downstream signaling cascade upon µ-opioid receptor activation.

Application Notes and Protocols: 4-Bromo-2,2-diphenylbutyronitrile in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,2-diphenylbutyronitrile is a versatile chemical intermediate traditionally recognized for its role in the synthesis of pharmaceutical compounds.[1][2][3] Its chemical structure, featuring a reactive bromine atom, a polar nitrile group, and bulky diphenyl substituents, presents intriguing possibilities for its application in the field of materials science. While its use in this domain is not yet widely documented, its functional groups suggest its potential as a valuable monomer or precursor for the synthesis of advanced functional materials.

These application notes explore the hypothetical, yet scientifically plausible, uses of this compound in the development of novel polymers with tailored optical and electronic properties. The protocols provided are based on established synthetic methodologies for similar functional molecules and are intended to serve as a foundational guide for research and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and executing the experimental protocols outlined below.

PropertyValueReference(s)
CAS Number 39186-58-8[1][4]
Molecular Formula C₁₆H₁₄BrN[4]
Molecular Weight 300.20 g/mol [4]
Appearance White to light yellow crystalline powder[4]
Melting Point 65-69 °C[1]
Solubility Soluble in methanol (B129727) and other organic solvents[1]
Purity >95.0% (GC)[4]

Hypothetical Application 1: Synthesis of Soluble Conjugated Polymers for Organic Electronics

The bulky 2,2-diphenylpropylnitrile side chain can be exploited to enhance the solubility of conjugated polymers, a critical factor for their processability in organic electronic devices. The bromine atom provides a reactive site for common cross-coupling polymerization reactions.

Proposed Material: Poly(p-phenylenevinylene) Derivative with Diphenylbutyronitrile Side Chains

A poly(p-phenylenevinylene) (PPV) backbone can be functionalized with this compound to create a soluble, photoluminescent polymer potentially suitable for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Experimental Protocol: Synthesis via Heck Coupling Polymerization

This protocol describes the synthesis of a copolymer of a divinylbenzene (B73037) derivative and a derivative of this compound.

Materials:

Procedure:

  • Monomer Modification (Hypothetical): The bromine atom on this compound is not directly on an aromatic ring, making it unsuitable for direct Heck coupling. A hypothetical modification is proposed where the core structure is first attached to a vinyl-functionalized aromatic ring. For the purpose of this protocol, we will assume a hypothetical monomer: 4-vinylphenyl 4-(2,2-diphenyl-4-nitrile)butyl ether .

  • Polymerization Setup: In a nitrogen-purged Schlenk flask, dissolve the hypothetical vinyl ether monomer (1 eq) and 1,4-divinylbenzene (1 eq) in anhydrous DMF.

  • Catalyst Addition: To the stirred solution, add palladium(II) acetate (0.02 eq) and tri(o-tolyl)phosphine (0.08 eq).

  • Reaction Initiation: Add anhydrous triethylamine (4 eq) to the mixture.

  • Polymerization: Heat the reaction mixture to 100 °C and stir under a nitrogen atmosphere for 48 hours. The solution will become viscous as the polymer forms.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Purification: Filter the polymer and re-dissolve it in a minimal amount of toluene. Reprecipitate the polymer by adding the toluene solution to methanol. Repeat this process three times to remove residual catalyst and unreacted monomers.

  • Drying: Dry the final polymer product under vacuum at 60 °C for 24 hours.

Expected Properties of the Hypothetical Polymer
PropertyExpected Value/CharacteristicRationale
Solubility High in common organic solvents (toluene, THF, chloroform)The bulky, non-planar diphenylpropylnitrile side chains disrupt polymer packing, enhancing solubility.[5][6]
Photoluminescence Emission in the blue-green region of the visible spectrumTypical for PPV derivatives.
Thermal Stability Td > 300 °CConjugated polymer backbones generally exhibit good thermal stability.
Film Forming Ability Good, by spin-coating or drop-castingEnhanced solubility allows for the formation of uniform thin films.

Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization monomer_prep Monomer Preparation polymerization Heck Polymerization monomer_prep->polymerization Monomers, Catalyst precipitation Precipitation in Methanol polymerization->precipitation Polymer Solution purification Reprecipitation precipitation->purification drying Vacuum Drying purification->drying final_polymer Purified Polymer drying->final_polymer gpc GPC (Mn, Mw, PDI) nmr NMR (Structure) uv_vis UV-Vis (Absorption) pl PL (Emission) tga TGA (Thermal Stability) final_polymer->gpc final_polymer->nmr final_polymer->uv_vis final_polymer->pl final_polymer->tga

Fig. 1: Workflow for the synthesis and characterization of the proposed PPV derivative.

Hypothetical Application 2: Precursor for Hole-Transporting Materials (HTMs)

The diphenylamine (B1679370) moiety is a common core for hole-transporting materials used in perovskite solar cells and OLEDs. While this compound does not contain a nitrogen atom bridging the two phenyl rings, its structure could be modified to create novel HTMs.

Proposed Material: A Diphenylamine-based HTM with a Butyronitrile Moiety

A multi-step synthesis could convert this compound into a molecule with a diphenylamine core, which could then be further functionalized.

Experimental Protocol: Multi-step Synthesis of a Hypothetical HTM

This protocol outlines a plausible, though unvalidated, synthetic route.

Part 1: Synthesis of a Diphenylamine Intermediate

  • Reaction: A Buchwald-Hartwig amination could be attempted between this compound and aniline.

  • Conditions: Palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) in an inert solvent like toluene.

  • Expected Product: 4-(phenylamino)-2,2-diphenylbutyronitrile.

Part 2: Functionalization of the Diphenylamine Intermediate

  • Reaction: The secondary amine of the intermediate can be reacted with an aryl bromide (e.g., 4-bromoanisole) via another Buchwald-Hartwig amination.

  • Expected Product: 4-((4-methoxyphenyl)(phenyl)amino)-2,2-diphenylbutyronitrile.

Part 3: Conversion of the Nitrile Group

  • Reaction: The nitrile group could be hydrolyzed to a carboxylic acid.

  • Conditions: Strong acidic or basic conditions (e.g., refluxing in aqueous HCl or NaOH).

  • Purpose: The carboxylic acid could serve as an anchoring group to a metal oxide surface (e.g., TiO₂ in a dye-sensitized solar cell).

Signaling Pathway for HTM Synthesis

G start 4-Bromo-2,2- diphenylbutyronitrile intermediate1 Diphenylamine Intermediate start->intermediate1 Buchwald-Hartwig Amination final_htm Functionalized HTM intermediate1->final_htm Further Functionalization & Nitrile Hydrolysis

Fig. 2: Proposed synthetic pathway for a novel hole-transporting material.

Hypothetical Application 3: Synthesis of Photorefractive Polymers

Photorefractive materials are capable of changing their refractive index in response to light, making them useful for applications in holographic data storage and optical processing. These materials typically consist of a polymer matrix doped with a photosensitizer, a charge-transporting agent, and a nonlinear optical (NLO) chromophore. The nitrile group in this compound can act as an electron-withdrawing group in an NLO chromophore.

Proposed Material: A Covalently Functionalized Photorefractive Polymer

A polymer with covalently attached chromophores derived from this compound could offer improved stability and performance compared to guest-host systems.

Experimental Protocol: Synthesis of a Methacrylate (B99206) Monomer and Subsequent Polymerization

Part 1: Synthesis of a Push-Pull Chromophore Monomer

  • Reaction: A Suzuki or Heck coupling reaction could be used to attach an electron-donating group (the "push" part of the chromophore) to the 4-position of one of the phenyl rings of a derivative of this compound. The nitrile would act as the "pull" group.

  • Functionalization for Polymerization: The other phenyl ring could be functionalized with a polymerizable group, such as a methacrylate.

Part 2: Free Radical Polymerization

  • Reaction: The synthesized methacrylate monomer is copolymerized with methyl methacrylate (MMA) to form a polymer with a controlled concentration of the NLO chromophore.

  • Initiator: A standard free radical initiator like azobisisobutyronitrile (AIBN).

  • Solvent: Anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure: The monomer, MMA, and AIBN are dissolved in THF in a Schlenk flask, degassed by several freeze-pump-thaw cycles, and then heated to 60-70 °C for 24 hours. The polymer is then precipitated in methanol, filtered, and dried.

Logical Relationship in Photorefractive Polymer Design

G compound 4-Bromo-2,2- diphenylbutyronitrile chromophore NLO Chromophore (Push-Pull System) compound->chromophore Introduce Electron- Donating Group monomer Polymerizable Monomer chromophore->monomer Attach Polymerizable Group (e.g., Methacrylate) polymer Photorefractive Polymer monomer->polymer Copolymerization

Fig. 3: Logical steps for designing a photorefractive polymer from the starting compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Conclusion

While this compound is not a conventional material in its own right, its unique combination of functional groups makes it a promising, yet underexplored, building block for the synthesis of advanced functional polymers. The hypothetical applications and protocols presented here are intended to inspire further research into the potential of this compound in materials science, particularly in the development of soluble conjugated polymers, novel hole-transporting materials, and photorefractive polymers. Experimental validation of these proposed routes is a necessary next step to fully assess the viability of this compound in these applications.

References

Application Notes and Protocols for Alkylation with 4-Bromo-2,2-diphenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,2-diphenylbutyronitrile is a valuable bifunctional reagent in organic synthesis, serving as a key building block for the introduction of a diphenylacetonitrile (B117805) moiety onto a variety of nucleophilic scaffolds. Its utility is particularly evident in the synthesis of compounds with potential therapeutic applications. This document provides detailed experimental protocols for the alkylation of nucleophiles with this compound, with a specific focus on the synthesis of loperamide (B1203769) analogs, which are potential µ-opioid receptor agonists.[1][2][3]

The alkylation reaction proceeds via a nucleophilic substitution where a nucleophile, such as an amine, thiol, or phenoxide, displaces the bromide ion from this compound. This reaction is typically facilitated by a non-nucleophilic base in a suitable polar aprotic solvent. The resulting products are of significant interest in medicinal chemistry due to their structural similarity to known bioactive molecules.

Data Presentation

The following table summarizes the key quantitative data for a representative N-alkylation reaction using this compound.

ParameterValue
Reactants 4-(4-chlorophenyl)-4-hydroxypiperidine, this compound
Base N,N-Diisopropylethylamine (DIPEA)
Solvent Acetonitrile (B52724) (CH3CN)
Temperature 70 °C
Reaction Time 30 hours
Yield 66%
Purification Silica (B1680970) gel column chromatography (5% MeOH in CH2Cl2)

Experimental Protocols

General Protocol for N-Alkylation of Amines

This protocol provides a general procedure for the N-alkylation of primary and secondary amines with this compound.

Materials:

  • This compound

  • Amine substrate (primary or secondary)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous acetonitrile or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., methanol (B129727), dichloromethane (B109758), ethyl acetate, hexanes)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq).

  • Dissolve the amine in anhydrous acetonitrile or DMF.

  • Add the non-nucleophilic base (2.0-3.0 eq). For liquid bases like DIPEA, add it dropwise.

  • In a separate flask, dissolve this compound (1.0-1.2 eq) in a minimal amount of the same anhydrous solvent.

  • Add the solution of this compound to the stirred amine solution.

  • Heat the reaction mixture to an appropriate temperature (e.g., 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically after several hours to overnight), cool the mixture to room temperature.

  • If a solid base was used, filter the mixture and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure N-alkylated product.

Specific Protocol: Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile[1][2]

This protocol details the synthesis of a loperamide analog, a potential µ-opioid receptor agonist.

Materials:

  • 4-(4-chlorophenyl)-4-hydroxypiperidine (2.1 g, 10.0 mmol)

  • This compound (3.0 g, 10.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 mL, 20.0 mmol)

  • Acetonitrile (30 mL)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Silica gel

Procedure:

  • Suspend 4-(4-chlorophenyl)-4-hydroxypiperidine in 15 mL of acetonitrile in a round-bottom flask.

  • Add DIPEA to the suspension.

  • In a separate flask, dissolve this compound in 15 mL of acetonitrile.

  • Add the this compound solution to the piperidine (B6355638) suspension.

  • Stir the reaction mixture at 70 °C for 30 hours.

  • After 30 hours, remove the solvent under vacuum.

  • Redissolve the crude material in dichloromethane.

  • Purify the product by silica gel column chromatography using a 5% solution of methanol in dichloromethane as the eluent.

  • The final product, 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile, is obtained as a pale-orange solid (2.8 g, 66% yield).[1]

Mandatory Visualization

Experimental Workflow for N-Alkylation

experimental_workflow start Start reactants 1. Combine Reactants: - Amine Substrate - this compound - Base (e.g., DIPEA) - Solvent (e.g., Acetonitrile) start->reactants reaction 2. Reaction: - Heat to 70-80°C - Stir for 12-30h reactants->reaction workup 3. Work-up: - Cool to RT - Filter (if solid base) - Concentrate reaction->workup purification 4. Purification: - Silica Gel Column Chromatography workup->purification product Pure N-Alkylated Product purification->product

Caption: Experimental workflow for the N-alkylation reaction.

Signaling Pathway of µ-Opioid Receptor Agonists

The products synthesized through this alkylation protocol, such as loperamide analogs, are potential agonists of the µ-opioid receptor.[3] Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that ultimately leads to an analgesic effect.

mu_opioid_pathway agonist µ-Opioid Agonist (e.g., Loperamide Analog) receptor µ-Opioid Receptor (GPCR) agonist->receptor Binds to g_protein Gi/Go Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits ion_channel Ion Channels g_protein->ion_channel Modulates camp cAMP ac->camp Produces k_channel K+ Channel (GIRK) ion_channel->k_channel Activates ca_channel Ca2+ Channel (Voltage-gated) ion_channel->ca_channel Inhibits hyperpolarization Hyperpolarization k_channel->hyperpolarization Leads to neurotransmitter_release Reduced Neurotransmitter Release ca_channel->neurotransmitter_release Leads to analgesia Analgesia hyperpolarization->analgesia neurotransmitter_release->analgesia

Caption: Simplified µ-opioid receptor signaling pathway.

References

Application Notes and Protocols: Phase Transfer Catalysis in the Synthesis and Reactions of 4-Bromo-2,2-diphenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Phase Transfer Catalysis (PTC) in the synthesis of 4-Bromo-2,2-diphenylbutyronitrile, a key intermediate in the synthesis of various pharmaceuticals. Additionally, it explores potential PTC applications for subsequent reactions of this versatile molecule.

Introduction to Phase Transfer Catalysis

Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1] A phase transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other, enabling the reaction to proceed at a much faster rate and under milder conditions than conventional methods.[2][3] This technique offers numerous advantages, including increased yields, reduced reaction times, the use of inexpensive and environmentally benign solvents like water, and the elimination of hazardous or expensive reagents.[4]

Key Advantages of PTC in Pharmaceutical Synthesis:

  • Increased Reaction Rates: Overcomes the insolubility of reactants, leading to faster conversions.

  • Milder Reaction Conditions: Often allows for reactions at lower temperatures, improving selectivity and reducing byproduct formation.

  • Use of Inexpensive Reagents: Enables the use of simple inorganic bases (e.g., NaOH, K₂CO₃) and nucleophiles.

  • Greener Chemistry: Reduces the need for anhydrous and polar aprotic solvents.[1]

  • Simplified Work-up Procedures: The catalyst can often be removed by simple washing, and products are readily isolated from the organic phase.

Synthesis of this compound via Phase Transfer Catalysis

This compound is a crucial precursor for the synthesis of various active pharmaceutical ingredients (APIs). Its synthesis can be efficiently achieved through the alkylation of diphenylacetonitrile (B117805) with 1,2-dibromoethane (B42909) under phase transfer catalysis conditions.

Reaction Principle

The reaction involves the deprotonation of diphenylacetonitrile by a strong base in an aqueous phase. The resulting carbanion is then transported by the phase transfer catalyst into the organic phase, where it reacts with 1,2-dibromoethane to yield the desired product.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase (1,2-Dibromoethane) NaOH NaOH Na_Ph2CCN [Ph₂C-CN]⁻Na⁺ NaOH->Na_Ph2CCN Deprotonation Ph2CHCN_aq Ph₂CHCN (traces) QBr_aq Q⁺Br⁻ Q_Ph2CCN_aq Q⁺[Ph₂C-CN]⁻ QBr_aq->Q_Ph2CCN_aq Ion Exchange Q_Ph2CCN_org Q⁺[Ph₂C-CN]⁻ Q_Ph2CCN_aq->Q_Ph2CCN_org Phase Transfer BrCH2CH2Br BrCH₂CH₂Br Product This compound Q_Ph2CCN_org->Product Alkylation QBr_org Q⁺Br⁻ QBr_org->QBr_aq Catalyst Regeneration

Caption: Phase transfer catalytic cycle for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a patented industrial process.

Materials:

  • Diphenylacetonitrile

  • 1,2-Dibromoethane (Ethylene dibromide)

  • Sodium Hydroxide (B78521) (Caustic soda flakes)

  • Benzalkonium Bromide (Phase Transfer Catalyst)

  • Water

Equipment:

  • Jacketed reaction vessel with mechanical stirrer, thermometer, and addition funnel.

  • Heating and cooling system.

  • Filtration apparatus.

  • Drying oven.

Procedure:

  • Charging the Reactor: To the reaction vessel, add 1,2-dibromoethane.

  • Addition of Reactants: While stirring, add diphenylacetonitrile and benzalkonium bromide to the reactor.

  • Base Addition: Slowly add a 60% (w/w) aqueous solution of sodium hydroxide through the addition funnel. Maintain the internal temperature below 90°C using external cooling.

  • Initial Stirring: After the complete addition of the alkaline solution, stop the cooling and continue stirring for 45-90 minutes.

  • Heating and Reaction: Slowly heat the reaction mixture to 90-98°C and maintain this temperature for 4-6 hours.

  • Cooling and Crystallization: After the reaction is complete, cool the mixture to below 70°C. Add water to the reactor and continue stirring to induce crystallization.

  • Isolation: Cool the slurry to below 30°C and allow it to stand for at least 4 hours.

  • Filtration and Washing: Filter the solid product and wash the crystals with water until the filtrate is neutral.

  • Drying: Dry the product in an oven to obtain this compound.

Data Presentation
ParameterValueReference
Reactants
Diphenylacetonitrile1 molar equivalent
1,2-DibromoethaneExcess (reactant & solvent)
Sodium HydroxideExcess (60% aq. soln.)
Catalyst
Benzalkonium BromideCatalytic amount
Reaction Conditions
Temperature90-98°C
Reaction Time4-6 hours
Work-up
QuenchingWater
IsolationCrystallization & Filtration
Yield High (not specified)

Potential Phase Transfer Catalysis Reactions of this compound

This compound is an excellent substrate for various nucleophilic substitution reactions. PTC can be effectively employed to carry out these transformations under mild and efficient conditions.

N-Alkylation of Amines

The reaction of this compound with primary or secondary amines under PTC conditions can lead to the formation of valuable intermediates for drug synthesis.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase (e.g., Toluene) Base Inorganic Base (e.g., K₂CO₃) R2N_anion [R₂N]⁻ Base->R2N_anion Deprotonation R2NH_aq R₂NH (traces) QBr_aq Q⁺Br⁻ Q_R2N_aq Q⁺[R₂N]⁻ QBr_aq->Q_R2N_aq Ion Exchange Q_R2N_org Q⁺[R₂N]⁻ Q_R2N_aq->Q_R2N_org Phase Transfer Substrate This compound Product N-Alkylated Product Q_R2N_org->Product N-Alkylation QBr_org Q⁺Br⁻ QBr_org->QBr_aq Catalyst Regeneration

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2,2-diphenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromo-2,2-diphenylbutyronitrile synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using phase-transfer catalysis (PTC).

Issue 1: Low or No Conversion of Diphenylacetonitrile (B117805)

Possible Causes:

  • Ineffective Deprotonation: The base may not be strong enough to generate a sufficient concentration of the diphenylacetonitrile carbanion.

  • Poor Catalyst Activity: The phase-transfer catalyst may be inefficient or poisoned.

  • Low Reaction Temperature: The activation energy for the reaction may not be reached.

  • Unreactive Alkylating Agent: The 1,3-dihaloalkane may not be sufficiently reactive.

  • Presence of Water: Water can hydrolyze the carbanion and reduce the effectiveness of the base.

Troubleshooting Steps:

  • Base Selection:

    • Ensure a sufficiently concentrated aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is used. Solid bases like potassium carbonate (K₂CO₃) can also be effective in solid-liquid PTC.

    • Consider using stronger bases like sodium amide (NaNH₂) or sodium hydride (NaH) in an anhydrous organic solvent, though this requires stricter anhydrous conditions.

  • Catalyst Selection and Integrity:

    • Verify the quality of the phase-transfer catalyst. Quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) or benzalkonium chloride are commonly used.

    • Increase the catalyst loading if necessary.

    • Ensure the catalyst is not "poisoned" by iodide ions if an iodo-alkane is used as the alkylating agent.

  • Temperature Optimization:

    • Gradually increase the reaction temperature. A common range for this alkylation is 90-98°C.[1]

    • Monitor the reaction for the formation of side products at higher temperatures.

  • Alkylating Agent:

  • Anhydrous Conditions:

    • If using a strong base like NaH, ensure all glassware is thoroughly dried and the solvent is anhydrous.

Issue 2: Formation of Significant Side Products

Possible Causes:

  • Di-alkylation: The mono-alkylated product can be deprotonated again and react with another molecule of the alkylating agent, leading to the formation of 1,3-bis(cyano-diphenyl-methyl)propane.

  • Elimination Reaction: The alkylating agent (1,3-dihalopropane) can undergo elimination in the presence of a strong base to form allyl halides.

  • Hydrolysis of Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid or amide under strongly basic conditions, especially at elevated temperatures.

Troubleshooting Steps:

  • Control Stoichiometry:

    • Use a slight excess of the dihaloalkane to favor mono-alkylation. A large excess should be avoided to minimize purification challenges.

    • Slowly add the base to the reaction mixture to maintain a low concentration of the deprotonated species.

  • Reaction Conditions:

    • Lower the reaction temperature to reduce the rate of side reactions.

    • Optimize the reaction time; prolonged reaction times can lead to more side products.

  • Choice of Base:

    • A weaker base like potassium carbonate may reduce the extent of elimination and hydrolysis reactions compared to concentrated sodium hydroxide.

Issue 3: Product is an Oil or Fails to Crystallize

Possible Causes:

  • Impurities: The presence of unreacted starting materials or side products can inhibit crystallization.

  • Residual Solvent: Incomplete removal of the reaction solvent or extraction solvent.

Troubleshooting Steps:

  • Purification:

    • Purify the crude product using column chromatography on silica (B1680970) gel to remove impurities.

    • Wash the crude product thoroughly with water to remove any remaining base or salts.

  • Solvent Removal:

    • Ensure all solvents are completely removed under reduced pressure.

  • Crystallization Technique:

    • Try different solvents for recrystallization. Isopropyl alcohol is a common choice for diphenylacetonitrile derivatives.

    • Scratching the inside of the flask with a glass rod can induce crystallization.

    • Seeding with a small crystal of the pure product can initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the role of the phase-transfer catalyst in this synthesis?

A1: The phase-transfer catalyst (PTC), typically a quaternary ammonium salt, facilitates the reaction between reactants in different phases. In this synthesis, the diphenylacetonitrile is in the organic phase, while the inorganic base (like NaOH) is in the aqueous phase. The PTC transports the hydroxide ions into the organic phase to deprotonate the diphenylacetonitrile, forming the carbanion. This carbanion then reacts with the alkylating agent (1,3-dibromopropane) in the organic phase. This process increases the reaction rate and allows for the use of inexpensive inorganic bases.

Q2: The patent I'm following mentions "ethylene dibromide" as the alkylating agent, but this seems incorrect. What should I use?

A2: You are correct to question this. The use of ethylene (B1197577) dibromide (1,2-dibromoethane) would lead to the formation of 3-bromo-2,2-diphenylpropanenitrile, not the desired this compound. For the synthesis of this compound, you should use 1,3-dibromopropane . This is a crucial detail for obtaining the correct product.

Q3: Can I use a different base instead of sodium hydroxide?

A3: Yes, other bases can be used. Potassium hydroxide (KOH) is a common alternative to NaOH. For a solid-liquid phase transfer system, potassium carbonate (K₂CO₃) can be used, often with a solvent like toluene (B28343). The choice of base can influence the reaction rate and the formation of side products.

Q4: My yield is consistently low. What are the most critical parameters to optimize?

A4: The most critical parameters for optimizing the yield are typically:

  • Efficient stirring: Vigorous stirring is essential in a two-phase system to maximize the interfacial area for the phase-transfer catalyst to work effectively.

  • Temperature control: Maintaining the optimal reaction temperature is crucial. Too low, and the reaction will be slow; too high, and side reactions will increase. A range of 90-98°C has been reported to be effective.[1]

  • Choice and amount of catalyst: The type and concentration of the phase-transfer catalyst can significantly impact the reaction rate and yield.

  • Purity of reactants: Ensure your diphenylacetonitrile and 1,3-dibromopropane are of high purity.

Q5: How do I monitor the progress of the reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (diphenylacetonitrile) and the appearance of the product.

Data Presentation

The following table summarizes the results from a study on the alkylation of deprotonated diphenylacetonitrile with various haloacetones. While not the exact synthesis of this compound, it provides valuable comparative data on the reactivity of different leaving groups, which is relevant to the selection of the dihaloalkane.

Alkylating AgentBaseSolventYield of Alkylated Product (%)
ChloroacetonePotassium tert-butoxideDMF16
BromoacetonePotassium tert-butoxideDMF70-71
Iodoacetone (in situ)Potassium tert-butoxideDMF70-71

Data adapted from a study on the alkylation of deprotonated diphenylacetonitrile with haloacetones.

Experimental Protocols

Protocol 1: Synthesis of this compound using Phase-Transfer Catalysis

This protocol is based on a method described in the literature.[1]

Materials:

  • Diphenylacetonitrile

  • 1,3-Dibromopropane

  • Sodium hydroxide (NaOH)

  • Benzalkonium bromide (or another suitable phase-transfer catalyst like TBAB)

  • Water

  • Organic solvent for extraction (e.g., toluene or dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add diphenylacetonitrile and 1,3-dibromopropane.

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., benzalkonium bromide) to the mixture.

  • Base Addition: With vigorous stirring, slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50-60%) to the reaction mixture. Control the rate of addition to maintain the reaction temperature below 90°C.

  • Reaction: After the addition of the base is complete, heat the mixture to 90-98°C and maintain this temperature with continuous stirring for 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to below 70°C.

    • Add water to the flask and continue stirring to induce crystallization.

    • Cool the mixture to below 30°C and allow it to stand for at least 4 hours to complete crystallization.

  • Isolation and Purification:

    • Filter the solid product and wash it with water until the washings are neutral.

    • Dry the product in a desiccator or a vacuum oven at a low temperature.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent like isopropyl alcohol.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification (Optional) A Diphenylacetonitrile D Reaction Flask A->D B 1,3-Dibromopropane B->D C Phase-Transfer Catalyst C->D E Add NaOH Solution (aq) D->E F Heat to 90-98°C (4-6 hours) E->F G Cool & Add Water F->G H Crystallization G->H I Filtration & Washing H->I J Drying I->J K Recrystallization J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions A Low Yield or No Product B Ineffective Deprotonation A->B C Poor Catalyst Activity A->C D Suboptimal Temperature A->D E Side Reactions A->E F Change Base or Increase Concentration B->F G Verify/Replace Catalyst or Increase Loading C->G H Optimize Temperature D->H I Adjust Stoichiometry & Reaction Time E->I

References

Technical Support Center: Purification of Crude 4-Bromo-2,2-diphenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Bromo-2,2-diphenylbutyronitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound often originate from the starting materials and potential side reactions during its synthesis. The synthesis typically involves the reaction of diphenylacetonitrile (B117805) with a 1,2-dihaloethane (like 1,2-dibromoethane (B42909) or 1-bromo-2-chloroethane) under basic conditions.[1]

Potential Impurities:

  • Unreacted Starting Materials:

    • Diphenylacetonitrile

    • 1,2-Dibromoethane or other dihaloethanes

  • By-products:

    • Products of elimination reactions.

    • Over-alkylation or other secondary reaction products.

  • Residual Reagents:

    • Phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) if used.

    • Inorganic salts from the basic conditions.

Q2: What are the primary methods for purifying crude this compound?

A2: The primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: What is a suitable solvent for the recrystallization of this compound?

A3: While specific solvent systems for the recrystallization of this compound are not extensively reported in the literature, a good starting point is to use a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Based on its structure (an aromatic nitrile), suitable solvent systems could include:

  • Single Solvents: Alcohols (e.g., ethanol, isopropanol) or aromatic hydrocarbons (e.g., toluene).

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble), such as toluene (B28343)/hexane (B92381) or ethanol/water.[2] A patent on its synthesis mentions crystallization by the addition of water to the reaction mixture, suggesting that an organic solvent/water mixture could be effective.[1]

It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q4: What are the recommended conditions for purifying this compound by column chromatography?

A4: For the column chromatographic purification of this compound, a normal-phase setup is generally suitable.

  • Stationary Phase: Silica (B1680970) gel is a common choice for the purification of polar compounds like nitriles.[3][4]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a moderately polar solvent is typically used. A good starting point would be a gradient or isocratic elution with a hexane/ethyl acetate (B1210297) or cyclohexane/ethyl acetate mixture. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.

For more challenging separations, reverse-phase chromatography can also be employed. A reverse-phase HPLC method for the analysis of this compound uses acetonitrile (B52724) and water as the mobile phase, which could be adapted for preparative scale purification.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oiling out (formation of an oil instead of crystals) The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent or a mixed solvent system.
The solution is supersaturated.Add a small amount of additional hot solvent and allow the solution to cool more slowly.
No crystal formation upon cooling The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the compound and then cool again.
Nucleation is not occurring.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Low recovery of purified product Too much solvent was used, leading to significant loss of the compound in the mother liquor.[5]Use the minimum amount of hot solvent necessary to dissolve the crude product. Concentrate the mother liquor to obtain a second crop of crystals.
Premature crystallization during hot filtration.[2]Use a pre-heated funnel and filter flask for the hot filtration step.
Colored impurities in the final product The impurity co-crystallized with the product.Perform a second recrystallization. Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities (use with caution as it may also adsorb some of the desired product).
Column Chromatography
Problem Possible Cause Solution
Poor separation of the desired compound from impurities The mobile phase is too polar or not polar enough.Optimize the mobile phase composition using TLC. A good starting Rf value for the desired compound is typically between 0.2 and 0.4.
The column was not packed properly, leading to channeling.Ensure the stationary phase is packed uniformly without any air bubbles or cracks.
The compound is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
The compound may be decomposing on the silica gel.[3]Deactivate the silica gel with a small amount of a base (e.g., triethylamine) in the mobile phase, or consider using a different stationary phase like alumina.
The compound elutes too quickly (with the solvent front) The mobile phase is too polar.Use a less polar mobile phase.
Tailing of the desired compound's peak The compound is interacting too strongly with the stationary phase.Add a small amount of a polar modifier (e.g., a few drops of acetic acid or triethylamine) to the mobile phase to improve the peak shape.[4]
The column is overloaded with the sample.Use a larger column or reduce the amount of crude material loaded onto the column.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Parameter Recrystallization Column Chromatography
Typical Purity Achieved >98% (may require multiple recrystallizations)>99%
Typical Recovery Yield 70-90%60-85%
Scale Suitable for both small and large quantitiesCan be adapted for various scales, from milligrams to kilograms
Time Consumption Relatively fast for a single batchCan be time-consuming, especially for large columns
Solvent Consumption ModerateHigh
Key Advantage Simple setup, good for removing gross impuritiesHigh resolving power, capable of separating closely related impurities
Key Disadvantage Lower resolution for impurities with similar solubilityMore complex setup, higher solvent cost

Note: The values presented in this table are typical and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Toluene/Hexane)
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot toluene in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: While the toluene solution is still hot, slowly add hexane until the solution becomes slightly turbid (cloudy).

  • Redissolution: Gently heat the solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (approximately 65-69°C).

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude material in various ratios of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen mobile phase, applying gentle air pressure to accelerate the flow rate.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude_Product Crude this compound Initial_Analysis Initial Purity Assessment (e.g., TLC, NMR) Crude_Product->Initial_Analysis Recrystallization Recrystallization Initial_Analysis->Recrystallization High initial purity or large scale Column_Chromatography Column Chromatography Initial_Analysis->Column_Chromatography Low initial purity or complex mixture Purity_Check_1 Purity Check (TLC, GC, HPLC) Recrystallization->Purity_Check_1 Column_Chromatography->Purity_Check_1 Pure_Product Pure Product (>98%) Purity_Check_1->Pure_Product Purity meets specifications Further_Purification Further Purification Needed Purity_Check_1->Further_Purification Purity below specifications Further_Purification->Column_Chromatography

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting Start Crude Product in Hot Solvent Cooling Cool Solution Start->Cooling Crystals_Form Crystals Form? Cooling->Crystals_Form No_Crystals No Crystals Crystals_Form->No_Crystals No Oiling_Out Oiling Out Crystals_Form->Oiling_Out Oil Forms Isolate_Crystals Isolate and Dry Crystals Crystals_Form->Isolate_Crystals Yes Scratch_Seed Scratch Flask / Add Seed Crystal No_Crystals->Scratch_Seed Reheat_Add_Solvent Reheat / Add More 'Good' Solvent Oiling_Out->Reheat_Add_Solvent Scratch_Seed->Crystals_Form Evaporate_Solvent Concentrate Solution Scratch_Seed->Evaporate_Solvent Fails Evaporate_Solvent->Cooling Reheat_Add_Solvent->Cooling Change_Solvent Change Solvent System Reheat_Add_Solvent->Change_Solvent Fails

Caption: Troubleshooting guide for common issues during recrystallization.

References

Technical Support Center: Synthesis of 4-Bromo-2,2-diphenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2,2-diphenylbutyronitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthesis involves the alkylation of diphenylacetonitrile (B117805) with an excess of 1,2-dibromoethane (B42909). This reaction is typically carried out under phase-transfer catalysis (PTC) conditions, utilizing a strong base like sodium hydroxide (B78521) and a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt (e.g., benzalkonium bromide).

Q2: What are the most common side reactions to be aware of during this synthesis?

Several side reactions can occur, potentially reducing the yield and purity of the desired product. These include:

  • Dialkylation: The product can react with another molecule of deprotonated diphenylacetonitrile.

  • Elimination: The basic reaction conditions can promote the elimination of hydrogen bromide (HBr) from the product.

  • Hydrolysis: The nitrile group is susceptible to hydrolysis to form an amide or carboxylic acid, particularly if there is moisture in the reaction.[1]

  • Cyclization: Intramolecular cyclization of the product can lead to the formation of 1,1-diphenylcyclopropanecarbonitrile.

Q3: My final product has a low melting point and appears oily. What could be the issue?

A low or broad melting point, or an oily product, often indicates the presence of impurities. The most likely culprits are unreacted starting materials (diphenylacetonitrile and 1,2-dibromoethane) or side products such as the elimination product. Inadequate drying of the final product can also lead to a lower melting point.

Q4: I am observing an unexpected solid in my reaction mixture. What could it be?

The formation of an unexpected solid could be due to several side reactions. If moisture is present, the nitrile group of either the starting material or the product can hydrolyze to form the corresponding amide (e.g., diphenylacetamide) or carboxylic acid, which are often solids with higher melting points.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Formation of side products (dialkylation, elimination, hydrolysis). 3. Inefficient phase-transfer catalysis. 4. Deactivation of the catalyst.1. Monitor the reaction progress using TLC or GC to ensure completion. 2. Use a larger excess of 1,2-dibromoethane to favor mono-alkylation. Control the reaction temperature and time to minimize elimination and hydrolysis. Ensure anhydrous conditions. 3. Ensure the phase-transfer catalyst is of good quality and used in the correct amount. Vigorous stirring is crucial for efficient phase mixing. 4. Use fresh catalyst and ensure the absence of catalyst poisons.
Presence of Unreacted Diphenylacetonitrile 1. Insufficient base. 2. Inefficient deprotonation. 3. Short reaction time.1. Ensure a sufficient molar excess of the base is used. 2. Improve stirring to enhance the contact between the aqueous base and the organic phase. 3. Increase the reaction time and monitor for the disappearance of the starting material.
Formation of a Dialkylation Byproduct The mono-alkylated product is deprotonated and reacts with another molecule of the alkylating agent or the product itself reacts with another deprotonated diphenylacetonitrile molecule.Use a significant excess of 1,2-dibromoethane to increase the probability of the diphenylacetonitrile anion reacting with it rather than the product.
Formation of an Elimination Byproduct (Unsaturated Nitrile) The strong basic conditions promote the elimination of HBr from the product.Use the minimum effective concentration of the base. Control the reaction temperature; lower temperatures can disfavor elimination. Minimize the reaction time after the starting material is consumed.
Formation of Hydrolysis Byproducts (Amide/Carboxylic Acid) Presence of water in the reaction mixture.[1]Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is Colored (Yellow/Brown) Impurities carried over from the diphenylacetonitrile starting material, such as benzophenone (B1666685) from autoxidation.[1]Purify the diphenylacetonitrile before use. Recrystallize the final product from a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove colored impurities.

Experimental Protocols

General Synthesis of this compound
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add diphenylacetonitrile and a phase-transfer catalyst (e.g., benzalkonium bromide) to an excess of 1,2-dibromoethane.

  • Addition of Base: Begin stirring the mixture vigorously and slowly add a concentrated aqueous solution of sodium hydroxide through the dropping funnel. Control the rate of addition to maintain the desired reaction temperature.

  • Reaction: After the addition is complete, continue stirring at the specified temperature for the required duration. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture and add water to dissolve the inorganic salts. Separate the organic layer.

  • Purification: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Reaction Pathway and Potential Side Reactions

Reaction_Pathway DPN Diphenylacetonitrile Anion Diphenylacetonitrile Anion DPN->Anion Deprotonation Hydrolysis Hydrolysis Byproduct DPN->Hydrolysis H2O DBE 1,2-Dibromoethane (Excess) Product This compound (Desired Product) DBE->Product Base Base (e.g., NaOH) Base->Anion PTC Phase Transfer Catalyst PTC->Anion Anion->Product Alkylation Dialkylation Dialkylation Byproduct Anion->Dialkylation Product->Dialkylation Further Reaction Elimination Elimination Byproduct Product->Elimination Base-induced Product->Hydrolysis H2O Cyclization Cyclization Byproduct Product->Cyclization Intramolecular

Caption: Main reaction pathway and potential side reactions in the synthesis.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Yield or Impure Product Check_SM Analyze for Unreacted Starting Materials Start->Check_SM SM_Present Unreacted SM Detected Check_SM->SM_Present Increase_Time Increase Reaction Time/ Optimize Base Stoichiometry SM_Present->Increase_Time Yes No_SM No Unreacted SM SM_Present->No_SM No Purify Purify Product (Recrystallization) Increase_Time->Purify Analyze_Byproducts Analyze for Side Products No_SM->Analyze_Byproducts Dialkylation Dialkylation Detected? Analyze_Byproducts->Dialkylation Increase_DBE Increase Excess of 1,2-Dibromoethane Dialkylation->Increase_DBE Yes Elimination Elimination Detected? Dialkylation->Elimination No Increase_DBE->Purify Optimize_Base Reduce Base Concentration/ Lower Temperature Elimination->Optimize_Base Yes Hydrolysis Hydrolysis Detected? Elimination->Hydrolysis No Optimize_Base->Purify Anhydrous Ensure Anhydrous Conditions Hydrolysis->Anhydrous Yes Hydrolysis->Purify No / After Optimization Anhydrous->Purify

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2,2-diphenylbutyronitrile Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful alkylation of 4-Bromo-2,2-diphenylbutyronitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of this compound, offering potential causes and solutions to optimize your reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inadequate Base: The chosen base may not be strong enough to efficiently deprotonate the amine nucleophile. 2. Steric Hindrance: The bulky diphenyl groups on the butyronitrile (B89842) can sterically hinder the approach of the nucleophile. 3. Low Reaction Temperature: The activation energy for the reaction may not be overcome at lower temperatures. 4. Poor Solvent Choice: The solvent may not be suitable for an S(_N)2 reaction, potentially solvating the nucleophile too strongly (protic solvents) or not dissolving the reactants adequately.[1][2][3] 5. Short Reaction Time: The reaction may be slow and require more time to reach completion.[1]1. Base Selection: Use a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or an inorganic base like sodium carbonate.[1][2] The pKa of the conjugate acid of the base should be higher than the pKa of the protonated amine. 2. Increase Temperature: Heat the reaction mixture. Temperatures around 70-80°C have been shown to be effective.[1][2] 3. Solvent Optimization: Employ polar aprotic solvents such as acetonitrile (B52724) or glycerol (B35011) formal, which are known to favor S(_N)2 reactions.[1][2][3] 4. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., 24-48 hours) if necessary.[1] 5. Add Catalyst: A catalytic amount of potassium iodide can be beneficial, as iodide is a better leaving group than bromide and can increase the reaction rate through the Finkelstein reaction.[2]
Formation of Side Products 1. Overalkylation: If a primary amine is used as the nucleophile, it can be alkylated twice, leading to a tertiary amine byproduct.[4] 2. Elimination Reactions: Under strongly basic conditions or at high temperatures, elimination of HBr from the starting material or the product can occur. 3. Hydrolysis of Nitrile: If water is present in the reaction mixture, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, especially under acidic or basic conditions at elevated temperatures.[1] 4. Instability of Reactants or Products: The tertiary hydroxyl group on certain nucleophiles (like 4-(4-chlorophenyl)-4-hydroxypiperidine) can be eliminated under acidic conditions.[1]1. Control Stoichiometry: Use a slight excess of the amine nucleophile to favor mono-alkylation. For primary amines, consider using a large excess or a protecting group strategy if dialkylation is a significant issue. 2. Milder Conditions: Use the mildest effective base and the lowest possible temperature that still allows the reaction to proceed at a reasonable rate. 3. Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis. Use anhydrous solvents and dry glassware. 4. pH Control: Avoid acidic workup conditions if your product contains acid-sensitive functional groups.[1]
Difficulty in Product Isolation/Purification 1. Emulsion during Workup: The presence of both organic and aqueous layers with surfactants or salts can lead to stable emulsions. 2. Co-elution of Impurities: Starting materials or byproducts may have similar polarities to the desired product, making chromatographic separation challenging.1. Breaking Emulsions: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. Alternatively, filter the entire mixture through a pad of Celite.[5] 2. Optimize Chromatography: Use a different solvent system or a different stationary phase for column chromatography. Consider purification by crystallization if the product is a solid.[6]

Frequently Asked Questions (FAQs)

Q1: What is the typical mechanism for the alkylation of this compound with an amine?

A1: The reaction typically proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism. The amine acts as a nucleophile, attacking the carbon atom bonded to the bromine, which is the electrophilic center. The bromine atom is displaced as a bromide ion.

Q2: Which solvents are most suitable for this reaction?

A2: Polar aprotic solvents are generally preferred for S(_N)2 reactions as they can dissolve the reactants but do not strongly solvate the nucleophile, leaving it more reactive.[3][7][8] Acetonitrile and glycerol formal have been successfully used in the literature.[1][2] Solvents to avoid include polar protic solvents like water and alcohols, which can form hydrogen bonds with the amine nucleophile, reducing its nucleophilicity.[1][3]

Q3: My reaction is very slow. What can I do to speed it up?

A3: Increasing the reaction temperature is a common way to increase the reaction rate.[1] You can also try using a more polar aprotic solvent or adding a catalytic amount of potassium iodide.[2] Ensure that your base is appropriate and present in a sufficient amount to deprotonate the nucleophile effectively.

Q4: I am seeing a byproduct that I suspect is the result of nitrile hydrolysis. How can I prevent this?

A4: Nitrile hydrolysis is often catalyzed by acid or base in the presence of water.[1] To prevent this, ensure your reaction is carried out under anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If the hydrolysis occurs during an acidic or basic workup, try to neutralize the reaction mixture carefully at a low temperature before extraction.

Q5: Is overalkylation a concern when using a primary amine as the nucleophile?

A5: Yes, overalkylation to form the tertiary amine is a potential side reaction.[4] To minimize this, you can use an excess of the primary amine relative to the this compound. This increases the probability that the alkylating agent will react with the primary amine rather than the secondary amine product.

Quantitative Data

The following table summarizes reaction conditions and yields from literature sources for the N-alkylation of a piperidine (B6355638) derivative with this compound.

NucleophileBaseSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
4-(4-Chlorophenyl)-4-hydroxypiperidineDIPEAAcetonitrileNone703066[1]
4-(4-chlorophenyl)-4-hydroxypiperidineNa(_2)CO(_3)Glycerol formalKI80797.5[2]

Experimental Protocols

Protocol 1: Alkylation using DIPEA in Acetonitrile [1]

  • Suspend 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq) in acetonitrile.

  • Add diisopropylethylamine (DIPEA) (3.0 eq).

  • Add a solution of this compound (1.0 eq) in acetonitrile.

  • Stir the reaction mixture at 70°C for 30 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the crude material in dichloromethane (B109758) and purify by silica (B1680970) gel column chromatography using 5% methanol (B129727) in dichloromethane as the eluent.

Protocol 2: Alkylation using Sodium Carbonate in Glycerol Formal [2]

  • To a reaction vessel, add 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq), sodium carbonate (1.09 eq), and a catalytic amount of potassium iodide.

  • Add glycerol formal as the solvent.

  • Add this compound (1.10 eq).

  • Stir the reaction mixture at 80°C for 7 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, add water, stir, and filter the mixture under vacuum.

  • Wash the resulting solid with water and dry under reduced pressure.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Nucleophile, Base, and Solvent add_alkyl_halide Add this compound reagents->add_alkyl_halide 1. heat_stir Heat and Stir (e.g., 70-80°C) add_alkyl_halide->heat_stir 2. monitor Monitor by TLC/LC-MS heat_stir->monitor 3. quench_extract Quench and Aqueous Workup monitor->quench_extract 4. Upon Completion purify Purify by Chromatography or Crystallization quench_extract->purify 5. characterize Characterize Product purify->characterize 6.

Caption: A generalized experimental workflow for the alkylation of this compound.

troubleshooting_guide decision decision issue issue solution solution start Start Reaction check_completion Check Reaction Progress (TLC/LC-MS) start->check_completion low_yield Low Yield? check_completion->low_yield Incomplete Reaction / Low Yield side_products Side Products? check_completion->side_products Side Products Observed complete Proceed to Workup check_completion->complete Reaction Complete solution_temp Increase Temperature Extend Reaction Time Check Base/Solvent low_yield->solution_temp Yes solution_conditions Use Milder Conditions Ensure Anhydrous Setup Control Stoichiometry side_products->solution_conditions Yes

Caption: A troubleshooting decision tree for the alkylation reaction.

References

Stability of 4-Bromo-2,2-diphenylbutyronitrile under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Bromo-2,2-diphenylbutyronitrile

This technical support center provides guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

A1: The primary stability concern is the hydrolysis of the nitrile functional group. This reaction is generally slow in neutral water but is significantly accelerated by the presence of strong acids or bases, especially with heating.[1][2] The hydrolysis proceeds in two stages, first forming an intermediate amide, which is then further hydrolyzed to a carboxylic acid.[1][2][3]

Q2: What are the expected degradation products under acidic conditions?

A2: Under acidic conditions (e.g., heating with dilute hydrochloric acid), this compound is expected to hydrolyze to 4-bromo-2,2-diphenylbutanoic acid and an ammonium (B1175870) salt, such as ammonium chloride.[1][2] The reaction typically requires elevated temperatures to proceed at a significant rate.[1][4]

Q3: What are the expected degradation products under basic conditions?

A3: Under basic conditions (e.g., heating with sodium hydroxide (B78521) solution), two main degradation pathways are possible:

  • Hydrolysis: The nitrile group can hydrolyze to form the sodium salt of 4-bromo-2,2-diphenylbutanoic acid and ammonia (B1221849) gas.[1][2]

  • Elimination: A competing reaction is the elimination of hydrogen bromide (HBr) from the alkyl chain to form 2,2-diphenyl-3-butenenitrile. This is particularly favored by strong bases and higher temperatures.[5]

Q4: Can the hydrolysis reaction be stopped at the intermediate amide stage?

A4: While the hydrolysis of a nitrile proceeds through an amide intermediate, isolating this amide is often difficult because its hydrolysis to the carboxylic acid can be faster than the initial hydrolysis of the nitrile.[6] Achieving a selective conversion to 4-bromo-2,2-diphenylbutanamide would require carefully controlled, mild reaction conditions.[7][8]

Q5: How does the structure of this compound affect its stability?

A5: The two bulky phenyl groups attached to the carbon adjacent to the nitrile group create significant steric hindrance. This hindrance can slow the rate of nucleophilic attack (by water or hydroxide) on the nitrile carbon, potentially making this compound more resistant to hydrolysis than less hindered nitriles.[8][9]

Q6: What are the recommended storage conditions for this compound?

A6: To minimize degradation, the compound should be stored in a cool, dry place, protected from moisture and strong acids or bases. For solutions, using a neutral, aprotic solvent is recommended for long-term stability. If an aqueous solution is necessary, it should be prepared fresh and maintained at a neutral pH.

Troubleshooting Guides

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of parent compound in a basic reaction mixture, but the expected carboxylic acid is not the major product. An elimination reaction may be occurring, forming 2,2-diphenyl-3-butenenitrile.[5]Use a milder base or lower the reaction temperature. Analyze the reaction mixture for the presence of an alkene using techniques like GC-MS or NMR.
The hydrolysis reaction is proceeding much slower than expected. The steric hindrance from the two phenyl groups can significantly slow the reaction rate.[8][9]Increase the reaction temperature, use a more concentrated acid or base, or extend the reaction time. Monitor the reaction progress by HPLC or TLC.
An unexpected amide peak appears in the analysis of a forced degradation study. The analysis was performed before the hydrolysis was complete. The amide is an intermediate in the hydrolysis of the nitrile to the carboxylic acid.[3]Continue the degradation study for a longer duration or under more stringent conditions to drive the reaction to completion. Use the amide as a potential impurity marker.
The compound degrades even under neutral pH conditions. The compound may be sensitive to light (photodegradation) or elevated temperatures (thermal degradation).Conduct stability studies in light-protected containers (amber vials). Evaluate thermal stability by storing samples at various temperatures and analyzing for degradation over time.

Data Presentation: Summary of Degradation Pathways

Table 1: Predicted Degradation Products of this compound

Condition Primary Pathway Major Products Byproducts
Acidic (e.g., HCl, H₂O, Heat) Nitrile Hydrolysis4-Bromo-2,2-diphenylbutanoic AcidAmmonium Chloride (NH₄Cl)[1][2]
Basic (e.g., NaOH, H₂O, Heat) Nitrile HydrolysisSodium 4-bromo-2,2-diphenylbutanoateAmmonia (NH₃)[1][2]
Strongly Basic (e.g., KOH in Ethanol, Heat) Elimination (E2)2,2-Diphenyl-3-butenenitrilePotassium Bromide (KBr), Water (H₂O)[5]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Conditions
  • Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile (B52724) and 1 M hydrochloric acid.

  • Incubation: Transfer the solution to a sealed vial and place it in a water bath at 60°C.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of 1 M sodium hydroxide to stop the reaction.

  • Analysis: Dilute the neutralized sample with the mobile phase and analyze by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient) to quantify the parent compound and detect degradation products.

Protocol 2: Forced Degradation Study - Basic Conditions
  • Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and 1 M sodium hydroxide.

  • Incubation: Transfer the solution to a sealed vial and place it in a water bath at 60°C.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of 1 M hydrochloric acid to stop the reaction.

  • Analysis: Dilute the neutralized sample with the mobile phase and analyze by HPLC. Pay close attention to potential new peaks corresponding to both hydrolysis and elimination products.

Visualizations

Acidic_Hydrolysis Compound This compound Amide Intermediate: 4-Bromo-2,2-diphenylbutanamide Compound->Amide +H₂O, H⁺ (Step 1) Acid Final Product: 4-Bromo-2,2-diphenylbutanoic Acid Amide->Acid +H₂O, H⁺ (Step 2) Ammonium Byproduct: Ammonium Ion (NH₄⁺) Amide->Ammonium

Caption: Predicted pathway for acid-catalyzed hydrolysis.

Basic_Degradation cluster_hydrolysis Pathway 1: Hydrolysis cluster_elimination Pathway 2: Elimination (E2) Amide Intermediate Amide Carboxylate Product: Carboxylate Salt Amide->Carboxylate +OH⁻, H₂O Ammonia Byproduct: Ammonia (NH₃) Amide->Ammonia Alkene Product: 2,2-Diphenyl-3-butenenitrile Compound This compound + Strong Base (OH⁻) Compound->Amide +OH⁻, H₂O Compound->Alkene -HBr

Caption: Competing degradation pathways under basic conditions.

Troubleshooting_Flowchart decision decision action action start Unexpected Degradation Observed check_conditions Are conditions acidic or basic? start->check_conditions is_basic Is the major product the expected acid/salt? check_conditions->is_basic Basic is_slow Is reaction rate too slow? check_conditions->is_slow Acidic check_alkene Analyze for alkene byproduct is_basic->check_alkene No is_basic->is_slow Yes adjust_base Consider milder base or lower temperature check_alkene->adjust_base end Problem Resolved adjust_base->end increase_severity Increase temperature or reagent concentration is_slow->increase_severity Yes is_slow->end No increase_severity->end

Caption: Troubleshooting logic for unexpected degradation results.

References

Incompatible reagents with 4-Bromo-2,2-diphenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,2-diphenylbutyronitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical incompatibilities of this compound?

A1: this compound is incompatible with strong acids, strong bases, and strong oxidizing agents.[1][2] Reactions with these reagents can lead to degradation of the molecule, side product formation, and potentially hazardous situations.

Q2: What happens when this compound is exposed to strong bases?

A2: Strong bases can initiate two primary reaction pathways: elimination and substitution of the bromide leaving group. Due to the significant steric hindrance caused by the two phenyl groups on the carbon adjacent to the nitrile, the bimolecular nucleophilic substitution (SN2) pathway is expected to be slow.[1][3][4] Instead, elimination of hydrogen bromide to form an alkene (E2 pathway) is a more likely outcome, especially with strong, non-nucleophilic bases. With strong and nucleophilic bases, a mixture of substitution and elimination products can be expected.[5] Furthermore, under harsh basic conditions (e.g., heating with concentrated sodium hydroxide), hydrolysis of the nitrile group to a carboxylate salt can occur.[6][7]

Q3: Can I use sodium hydroxide (B78521) (NaOH) in reactions with this compound?

A3: Caution is advised when using sodium hydroxide. While a patent for the synthesis of this compound mentions the use of NaOH as a catalyst, it also warns that prolonged reaction times can lead to the formation of side products.[8] Depending on the concentration, solvent, and temperature, NaOH can act as a base to promote elimination or as a nucleophile in a slow substitution reaction. It can also induce hydrolysis of the nitrile group.

Q4: What is the effect of strong acids on this compound?

A4: Strong acids, particularly in the presence of water and heat, can catalyze the hydrolysis of the nitrile functional group to a carboxylic acid.[5][6][7][9] This reaction proceeds through a protonated nitrile intermediate, which is more susceptible to nucleophilic attack by water.

Q5: Which oxidizing agents should be avoided with this compound?

A5: While alkyl halides are not typically considered oxidizing agents themselves, they can be oxidized under certain conditions.[10] Strong oxidizing agents should be avoided. Specific reactions with common laboratory oxidizing agents have not been extensively documented for this particular molecule, but as a general precaution, reagents like potassium permanganate (B83412), chromium-based oxidants, and others should be considered incompatible unless experimental evidence suggests otherwise. The Kornblum oxidation is a known reaction that converts alkyl halides to carbonyl compounds using dimethyl sulfoxide (B87167) (DMSO) as the oxidant, often in the presence of a base.[11]

Troubleshooting Guide

Symptom / Observation Potential Cause Suggested Action & Explanation
Low or no yield of the desired substitution product when using a strong base. Elimination reaction is the major pathway. The bulky diphenyl groups sterically hinder the SN2 substitution reaction, making the E2 elimination reaction more favorable.[1][3][4]Consider using a less sterically hindered substrate if possible. If substitution is desired, a weaker, more nucleophilic base at lower temperatures might favor the SN2 pathway, although elimination will likely still be a competitive side reaction.
Formation of an unexpected alkene product. Reaction with a strong base promoting E2 elimination. Strong bases, especially non-nucleophilic ones like potassium tert-butoxide, will favor the removal of a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond.To avoid elimination, use non-basic nucleophiles if the desired reaction is substitution. If elimination is to be avoided entirely, the use of strong bases should be prevented.
The product has a carboxylic acid group instead of a nitrile. Hydrolysis of the nitrile group. This can occur under either strong acidic or strong basic conditions, often accelerated by heat.[5][6][7][9]Ensure that the reaction and work-up conditions are neutral. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Use anhydrous solvents if the reaction is sensitive to water.
A complex mixture of products is obtained. Multiple reaction pathways are occurring simultaneously. This is likely when using a reagent that is both a strong base and a strong nucleophile, leading to a mixture of substitution and elimination products. Nitrile hydrolysis could also be a contributing factor.To improve selectivity, carefully choose the reagent. For substitution, a good nucleophile that is a weak base is preferred. For elimination, a strong, non-nucleophilic base is ideal. Control the reaction temperature, as higher temperatures often favor elimination.
The reaction is unexpectedly slow or does not proceed. Steric hindrance around the reaction center. The two phenyl groups create significant steric bulk, which can slow down even expected reactions.Increase the reaction time or temperature, but be mindful that this may also promote side reactions like elimination or hydrolysis. Consider using a more reactive leaving group if modification of the starting material is an option.

Incompatible Reagents Summary

Reagent ClassSpecific ExamplesPotential Incompatible Outcome(s)
Strong Bases Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Potassium tert-butoxide (t-BuOK), Sodium amide (NaNH2), Alkoxides (e.g., Sodium ethoxide)Elimination (E2) to form an alkene, Nucleophilic Substitution (SN2, likely slow), Hydrolysis of the nitrile group.
Strong Acids Hydrochloric acid (HCl), Sulfuric acid (H2SO4), Nitric acid (HNO3)Hydrolysis of the nitrile group to a carboxylic acid.
Strong Oxidizing Agents Potassium permanganate (KMnO4), Chromic acid (H2CrO4), Dimethyl sulfoxide (DMSO, under certain conditions)Oxidation of the alkyl bromide.

Reaction Pathways

Incompatible_Reactions Potential Reactions of this compound with Incompatible Reagents reactant This compound strong_base Strong Base (e.g., t-BuOK, NaOH) reactant->strong_base E2 Elimination (Major) SN2 Substitution (Minor) strong_acid Strong Acid (e.g., H3O+) reactant->strong_acid Nitrile Hydrolysis oxidizing_agent Strong Oxidizing Agent reactant->oxidizing_agent Oxidation elimination_product Elimination Product (Alkene) strong_base->elimination_product Major Pathway substitution_product Substitution Product (Slower, competing reaction) strong_base->substitution_product Minor Pathway hydrolysis_product_base Hydrolysis Product (Carboxylate Salt) strong_base->hydrolysis_product_base Hydrolysis (with heat/water) hydrolysis_product_acid Hydrolysis Product (Carboxylic Acid) strong_acid->hydrolysis_product_acid oxidation_product Oxidation Product(s) oxidizing_agent->oxidation_product

Caption: Incompatible reaction pathways for this compound.

Experimental Workflow: Troubleshooting Product Formation

Troubleshooting_Workflow Troubleshooting Unexpected Product Formation start Start: Unexpected Product(s) Observed is_alkene Is the major unexpected product an alkene? start->is_alkene is_acid Is a carboxylic acid or carboxylate salt present? is_alkene->is_acid No elimination Conclusion: E2 Elimination is likely the dominant pathway. Action: Use a weaker, more nucleophilic base or a non-basic nucleophile. Lower the temperature. is_alkene->elimination Yes is_complex_mixture Is it a complex mixture? is_acid->is_complex_mixture No hydrolysis Conclusion: Nitrile hydrolysis has occurred. Action: Ensure anhydrous and neutral conditions. Avoid high temperatures with acid/base. is_acid->hydrolysis Yes competition Conclusion: Competing reactions (E2/SN2/hydrolysis). Action: Optimize reaction conditions for selectivity. Consider a different synthetic route. is_complex_mixture->competition Yes end End: Optimized Reaction is_complex_mixture->end No elimination->end hydrolysis->end competition->end

Caption: Logical workflow for troubleshooting unexpected product formation.

References

Preventing cyclization side products in reactions of 4-Bromo-2,2-diphenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-2,2-diphenylbutyronitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of cyclization side products in their reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common cyclization side product observed in reactions with this compound?

A1: The primary cyclization side product is 3,3-diphenylpyrrolidin-2-imine. This occurs via an intramolecular nucleophilic attack of the nitrile nitrogen on the electrophilic carbon bearing the bromine atom, forming a five-membered ring. This reaction is often promoted by basic conditions and elevated temperatures.

Q2: How can I detect the formation of the 3,3-diphenylpyrrolidin-2-imine side product?

A2: The formation of the cyclized imine can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. In ¹H NMR, the disappearance of the characteristic triplet of the methylene (B1212753) group adjacent to the bromine in the starting material and the appearance of new signals corresponding to the pyrrolidine (B122466) ring protons would indicate cyclization. The imine C=N bond will also have a characteristic signal in the ¹³C NMR spectrum. Mass spectrometry will show a molecular ion peak corresponding to the cyclized product (C₁₆H₁₄N₂), which has a molecular weight of 234.30 g/mol .

Q3: What are the key factors that promote the formation of this cyclization side product?

A3: The key factors that favor the formation of 3,3-diphenylpyrrolidin-2-imine are:

  • Reaction Temperature: Higher temperatures provide the activation energy for the intramolecular cyclization to occur.

  • Reaction Time: Prolonged reaction times increase the likelihood of the side reaction.

  • Base Strength: Strong bases can deprotonate the α-carbon to the nitrile, but can also facilitate the cyclization. The choice of base is critical.

  • Solvent Polarity: The solvent can influence the rate of both the desired intermolecular reaction and the undesired intramolecular cyclization.

Troubleshooting Guides

Issue: Significant formation of a major byproduct with a mass corresponding to the cyclized product is observed by LC-MS.

Potential Cause Troubleshooting Step Rationale
High Reaction Temperature Lower the reaction temperature. Start at room temperature or below and gradually increase only if the desired reaction is too slow.Intramolecular cyclization often has a higher activation energy than the desired intermolecular reaction.[1]
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.Minimizing the time the product is exposed to reaction conditions reduces the chance of side product formation.[2]
Inappropriate Base Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. Alternatively, consider using a weaker base like potassium carbonate or sodium bicarbonate if the nucleophile is a strong one.Strong, less hindered bases can promote the intramolecular cyclization. Sterically hindered bases are less likely to participate in or promote the cyclization.
Solvent Choice Screen different solvents. Aprotic polar solvents like acetonitrile (B52724) or DMF are common, but less polar solvents like THF or toluene (B28343) might disfavor the cyclization.The solvent can affect the conformation of the substrate and the transition state energies for both the desired reaction and the cyclization.

Data Presentation

The following table summarizes the effect of reaction conditions on the yield of the desired product versus the cyclization side product in a typical amination reaction. Note: This data is representative and may vary depending on the specific substrate and reaction.

Entry Base Solvent Temperature (°C) Time (h) Desired Product Yield (%) Cyclized Side Product Yield (%)
1K₂CO₃Acetonitrile80247515
2DIPEAAcetonitrile8024855
3NaHTHF65126030
4DIPEATHF651290<2
5K₂CO₃DMF100126525

Experimental Protocols

Optimized Protocol for the Amination of this compound with a Primary Amine

This protocol is designed to minimize the formation of the 3,3-diphenylpyrrolidin-2-imine side product.

Materials:

  • This compound

  • Primary amine (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous THF.

  • Add the primary amine (1.2 equivalents) to the solution.

  • Add DIPEA (2.0 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS every 2-4 hours.

  • If the reaction is sluggish, gently warm the mixture to 40-50 °C and continue to monitor. Avoid high temperatures.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Reaction_Pathway cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway A This compound C Desired Product (4-Amino-2,2-diphenylbutyronitrile derivative) A->C Intermolecular Substitution B Nucleophile (e.g., R-NH2) B->C D This compound E 3,3-diphenylpyrrolidin-2-imine D->E Intramolecular Cyclization

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow start Problem: High Yield of Cyclized Side Product cond1 Is the reaction temperature > 60°C? start->cond1 action1 Lower temperature to RT or below cond1->action1 Yes cond2 Is a strong, non-hindered base used? cond1->cond2 No action1->cond2 action2 Switch to a sterically hindered or weaker base (e.g., DIPEA, K2CO3) cond2->action2 Yes cond3 Is the reaction time prolonged? cond2->cond3 No action2->cond3 action3 Monitor reaction closely and quench upon completion cond3->action3 Yes end Optimized Reaction: Minimized Side Product cond3->end No action3->end

Caption: Troubleshooting workflow for minimizing cyclization.

References

Technical Support Center: Catalyst Selection for 4-Bromo-2,2-diphenylbutyronitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-2,2-diphenylbutyronitrile, with a focus on catalyst selection to improve reaction rates.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the alkylation of diphenylacetonitrile (B117805) with 1,2-dibromoethane (B42909) using phase transfer catalysis (PTC). This method is favored for its operational simplicity and improved reaction rates and yields compared to traditional approaches.

Q2: Why is a catalyst necessary for this reaction?

A2: The reaction involves the deprotonation of diphenylacetonitrile by a base to form a carbanion, which then acts as a nucleophile. In a two-phase system (typically an organic solvent and an aqueous base), the reactants are in separate phases. A phase transfer catalyst is crucial for transporting the reacting species (the carbanion or the hydroxide (B78521) ion) from the aqueous phase to the organic phase where the reaction with 1,2-dibromoethane occurs. Without a catalyst, the reaction is often very slow or does not proceed at all. A Chinese patent suggests that using sodium hydroxide alone as a catalyst results in a long reaction time of about 24 hours and the potential for side reactions.[1]

Q3: What types of catalysts are effective for this synthesis?

A3: Quaternary ammonium (B1175870) salts are the most commonly employed phase transfer catalysts for this reaction. These include, but are not limited to, Benzalkonium bromide, Tetrabutylammonium bromide (TBAB), and Benzyltriethylammonium chloride (BTEAC). These catalysts efficiently shuttle the anionic species between the aqueous and organic phases, thereby accelerating the reaction. A patent has demonstrated that the use of benzalkonium bromide and sodium hydroxide as catalysts significantly improves the reaction rate and yield.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Yield Ineffective mixing of the aqueous and organic phases.- Ensure vigorous stirring to maximize the interfacial area between the two phases. The rate of a phase transfer catalyzed reaction is often dependent on the stirring speed.
Incorrect choice or insufficient amount of catalyst.- Screen different quaternary ammonium salt catalysts (e.g., Benzalkonium bromide, TBAB, BTEAC) to find the most effective one for your specific conditions. - Ensure the catalyst concentration is optimal. Typically, 1-5 mol% of the catalyst relative to the limiting reagent is a good starting point.
Inappropriate base concentration.- The concentration of the aqueous base (e.g., NaOH, KOH) is critical. A 50-60% w/w aqueous solution is often effective. Lower concentrations may be less effective at deprotonating the diphenylacetonitrile, while excessively high concentrations can sometimes lead to side reactions or catalyst degradation.[2]
Low reaction temperature.- While the reaction can proceed at room temperature, gentle heating (e.g., 40-50 °C) can often increase the reaction rate. However, be cautious as higher temperatures may also promote side reactions. A patented procedure suggests a reaction temperature of 90-98°C.[1]
Formation of Side Products (e.g., Dialkylated Product) Use of an excess of the alkylating agent or strong base.- Carefully control the stoichiometry of the reactants. Use a slight excess of 1,2-dibromoethane. - The formation of a dialkylated byproduct, 1,4-bis(dicyanodiphenylmethyl)butane, can occur. Optimizing the molar ratio of reactants can minimize this.
Presence of impurities in starting materials.- Ensure the purity of diphenylacetonitrile and 1,2-dibromoethane. Impurities can interfere with the reaction or lead to unwanted byproducts.
Reaction Stalls Before Completion Catalyst poisoning or degradation.- Some catalysts can be sensitive to high temperatures or prolonged exposure to strong bases. If the reaction stalls, consider adding a fresh portion of the catalyst. - Ensure that the starting materials and solvent are free of impurities that could poison the catalyst.
Insufficient base.- Ensure that a sufficient molar excess of the base is used to drive the deprotonation of diphenylacetonitrile to completion.

Catalyst Performance Data

Catalyst Typical Base Reported Reaction Time Reported Yield Notes
Benzalkonium bromide 60% aq. NaOH4-6 hours[1]Improved yield[1]A patent claims this combination significantly improves reaction rate and yield.[1]
Tetrabutylammonium bromide (TBAB) 50% aq. KOH/NaOHVaries (typically several hours)Generally highA very common and effective PTC catalyst for alkylation reactions.[2]
Benzyltriethylammonium chloride (BTEAC) 50% aq. NaOHVaries (typically several hours)Generally highAnother widely used and effective PTC catalyst for similar transformations.[3]
Sodium Hydroxide (as catalyst) N/A~24 hours[1]Not specified, but implied to be lowerUsing NaOH alone is reported to be slow and may lead to side reactions.[1]

Experimental Protocols

General Experimental Protocol for Phase Transfer Catalyzed Synthesis of this compound

This protocol is adapted from a patented procedure and can be modified to screen different phase transfer catalysts.[1]

Materials:

  • Diphenylacetonitrile

  • 1,2-Dibromoethane (excess)

  • Selected Phase Transfer Catalyst (e.g., Benzalkonium bromide, TBAB, BTEAC)

  • Sodium Hydroxide (or Potassium Hydroxide)

  • Organic Solvent (e.g., Toluene or Dichloromethane)

  • Water

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge the diphenylacetonitrile and the organic solvent.

  • Add the selected phase transfer catalyst (e.g., 2-5 mol% relative to diphenylacetonitrile).

  • Begin vigorous stirring of the organic mixture.

  • Slowly add the aqueous solution of the base (e.g., 50-60% NaOH) to the reaction mixture. An exotherm may be observed.

  • After the addition of the base, add 1,2-dibromoethane dropwise to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 40-95°C) and maintain for the desired reaction time (monitor by TLC or GC). The patented procedure suggests heating to 90-98°C for 4-6 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to dissolve the inorganic salts and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or isopropanol).

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor: - Diphenylacetonitrile - Organic Solvent - Phase Transfer Catalyst B Add Aqueous Base (e.g., 50% NaOH) A->B Start Stirring C Add 1,2-Dibromoethane B->C D Heat and Stir (Monitor Progress) C->D E Cool and Quench with Water D->E F Separate Organic Layer E->F G Wash and Dry Organic Layer F->G H Solvent Removal G->H I Recrystallize Product H->I

Caption: Experimental workflow for the synthesis of this compound.

Catalyst_Selection_Logic Start Goal: Improve Reaction Rate of This compound Synthesis NoCatalyst Reaction without PTC: - Slow Reaction Rate (~24h) - Potential for Side Reactions Start->NoCatalyst Baseline UsePTC Implement Phase Transfer Catalysis (PTC) Start->UsePTC Recommended Approach CatalystChoice Select Catalyst Type: Quaternary Ammonium Salts UsePTC->CatalystChoice CatalystExamples Examples: - Benzalkonium bromide - Tetrabutylammonium bromide (TBAB) - Benzyltriethylammonium chloride (BTEAC) CatalystChoice->CatalystExamples Optimization Optimize Reaction Conditions: - Catalyst Loading - Base Concentration - Temperature - Stirring Speed CatalystChoice->Optimization Outcome Desired Outcome: - Increased Reaction Rate - Improved Yield - Minimized Side Products Optimization->Outcome

References

Troubleshooting low conversion rates in 4-Bromo-2,2-diphenylbutyronitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of 4-Bromo-2,2-diphenylbutyronitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a very low or no conversion in my reaction. What are the primary causes?

A1: Low to no conversion in the synthesis of this compound can stem from several factors. The most common issues are related to the reagents' quality, inefficient phase transfer catalysis, or improper reaction conditions. A systematic approach to troubleshooting is recommended.

Q2: How critical is the quality of my starting materials and reagents?

A2: The purity of your starting materials is paramount.

  • Diphenylacetonitrile (B117805): Ensure it is free from acidic impurities and has a purity of >98%. Impurities can interfere with the deprotonation step.

  • 1,2-Dibromoethane: Use a freshly distilled or high-purity grade. The presence of impurities can lead to side reactions.

  • Sodium Hydroxide (B78521) (NaOH): Use a high-purity grade. The concentration of the aqueous solution is a critical parameter. A 60% (w/w) solution is recommended.[1]

  • Benzalkonium Bromide: This phase transfer catalyst is crucial for the reaction. Ensure it is of good quality and not degraded.

Q3: My conversion rate is still low despite using high-purity reagents. What should I investigate next?

A3: If reagent quality is confirmed, focus on the reaction parameters and the efficiency of the phase transfer catalysis.

  • Insufficient Mixing: The reaction is a two-phase system (organic and aqueous). Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

  • Improper Temperature Control: The reaction temperature significantly influences the rate and selectivity. The recommended temperature is between 90-98°C.[1] Lower temperatures will result in a sluggish reaction, while excessively high temperatures can promote side reactions.

  • Ineffective Phase Transfer Catalyst (PTC): The benzalkonium bromide may be inefficient. Consider increasing the catalyst loading or ensuring its proper dissolution.

Q4: I am observing the formation of byproducts. What are the likely side reactions?

A4: Several side reactions can occur, leading to a lower yield of the desired product.

  • Hydrolysis of the Nitrile: Under strong basic conditions and elevated temperatures, the nitrile group of either the starting material or the product can be hydrolyzed to the corresponding amide or carboxylic acid.

  • Elimination Reaction: 1,2-Dibromoethane can undergo elimination to form vinyl bromide, especially in the presence of a strong base.

  • Di-alkylation: Although less common due to steric hindrance, it is possible for the product to undergo a second alkylation.

Q5: How can I optimize the reaction conditions to improve my conversion rate?

A5: Optimization should be approached systematically. Refer to the data tables below for a summary of how different parameters can affect the reaction outcome. Key parameters to optimize include:

  • Reaction Temperature: Maintain a stable temperature within the 90-98°C range.[1]

  • Reaction Time: A reaction time of 4-6 hours at the optimal temperature is suggested.[1] Prolonged reaction times can lead to byproduct formation.

  • Concentration of NaOH: A 60% aqueous solution is reported to be effective.[1] Deviations from this may impact the deprotonation equilibrium.

  • Catalyst Loading: Ensure an adequate amount of benzalkonium bromide is used to facilitate the transfer of the diphenylacetonitrile anion to the organic phase.

Data Presentation

Table 1: Effect of Reaction Parameters on Conversion Rate (Qualitative)

ParameterConditionExpected Impact on Conversion RateNotes
Temperature < 90°CLowReaction is slow.
90-98°COptimalRecommended range for good reaction rate.[1]
> 100°CPotentially LowerIncreased risk of side reactions and reagent decomposition.
Reaction Time < 4 hoursLowIncomplete reaction.
4-6 hoursOptimalSufficient time for reaction completion.[1]
> 6 hoursPotentially LowerIncreased formation of byproducts.
NaOH Concentration < 50%LowInefficient deprotonation of diphenylacetonitrile.
60%OptimalEffective concentration for anion formation.[1]
> 70%Potentially LowerMay increase the rate of nitrile hydrolysis.
Stirring Speed LowLowPoor mixing, limited interfacial area.
High/VigorousOptimalMaximizes contact between the two phases.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from a patented procedure and is intended for guidance.[1]

Materials:

  • Diphenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium Hydroxide (pellets or flakes)

  • Benzalkonium Bromide

  • Deionized Water

  • Toluene (or another suitable organic solvent)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel.

  • Heating mantle with a temperature controller.

  • Separatory funnel

  • Büchner funnel and filter paper

  • Crystallization dish

  • Vacuum oven

Procedure:

  • Preparation of 60% NaOH Solution: Carefully and slowly dissolve 60 g of sodium hydroxide in 40 g of deionized water with cooling. Caution: This process is highly exothermic.

  • Reaction Setup: In the three-necked flask, add 1,2-dibromoethane, diphenylacetonitrile, and benzalkonium bromide. Begin stirring to ensure a homogeneous mixture.

  • Addition of Base: Slowly add the prepared 60% NaOH solution to the reaction mixture via the dropping funnel while maintaining vigorous stirring. Control the rate of addition to keep the internal temperature below 90°C.

  • Initial Stirring: After the complete addition of the NaOH solution, continue stirring for 60-70 minutes without external heating.

  • Heating and Reaction: Slowly heat the mixture to 90-98°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Work-up:

    • After the reaction is complete, cool the mixture to below 70°C.

    • Add water to the flask and continue stirring to dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water until the aqueous layer is neutral.

  • Crystallization and Isolation:

    • Concentrate the organic layer under reduced pressure.

    • Cool the concentrated solution to induce crystallization. Further cooling to 5-15°C can improve the yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven at a low temperature to obtain pure this compound.

Visualizations

experimental_workflow reagents 1. Charge Reagents (Diphenylacetonitrile, 1,2-Dibromoethane, Benzalkonium Bromide) add_naoh 2. Add 60% NaOH Solution (T < 90°C) reagents->add_naoh stir_cool 3. Stir without Heat (60-70 min) add_naoh->stir_cool heat 4. Heat to 90-98°C (4-6 hours) stir_cool->heat workup 5. Aqueous Work-up (Quench, Separate Layers) heat->workup crystallize 6. Crystallization (Cooling) workup->crystallize isolate 7. Isolate Product (Filter and Dry) crystallize->isolate product This compound isolate->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_conversion start Low Conversion Rate check_reagents 1. Verify Reagent Quality - Purity of Starting Materials - Concentration of NaOH - Activity of PTC start->check_reagents reagents_ok Reagents are High Quality check_reagents->reagents_ok Yes reagents_bad Impure Reagents check_reagents->reagents_bad No check_conditions 2. Evaluate Reaction Conditions - Stirring Speed - Temperature Control (90-98°C) - Reaction Time (4-6h) reagents_ok->check_conditions purify_reagents Action: - Purify/Replace Reagents - Prepare Fresh NaOH Solution reagents_bad->purify_reagents conditions_ok Conditions are Optimal check_conditions->conditions_ok Yes conditions_bad Suboptimal Conditions check_conditions->conditions_bad No check_byproducts 3. Analyze for Byproducts - Nitrile Hydrolysis - Elimination Products conditions_ok->check_byproducts adjust_conditions Action: - Increase Stirring Rate - Calibrate Thermometer - Adjust Heating/Time conditions_bad->adjust_conditions byproducts_present Byproducts Detected check_byproducts->byproducts_present optimize Action: - Reduce Reaction Time/Temp - Re-evaluate Base Concentration byproducts_present->optimize

Caption: Troubleshooting logic for low conversion rates.

References

Storage and handling conditions to prevent degradation of 4-Bromo-2,2-diphenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 4-Bromo-2,2-diphenylbutyronitrile to prevent its degradation. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] While some suppliers recommend room temperature storage[3], others suggest refrigeration at 2-8°C.[4] For specific long-term storage recommendations, it is always best to consult the product label provided by the supplier.[5]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][6] Contact with these substances should be avoided to prevent chemical reactions that could lead to degradation.

Q3: What signs indicate potential degradation of the compound?

A3: Visual indicators of degradation can include a change in color from its typical off-white or yellowish powder appearance, or a change in its physical state.[1][6] For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to check for the presence of impurities.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways are initiated by exposure to heat, light, or incompatible substances.[6] Thermal decomposition can lead to the release of hazardous gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen bromide.[6]

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A5: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, protective clothing, and eye protection.[5][7] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2][5]

Troubleshooting Guide

This guide is designed to help you troubleshoot potential issues related to the degradation of this compound in your experiments.

Observed Issue Potential Cause Recommended Action
Unexpected experimental results or low yield Degradation of the starting material.1. Verify Purity: Check the purity of your this compound stock using a suitable analytical method (e.g., HPLC, GC, or NMR). 2. Review Storage: Confirm that the compound has been stored according to the recommended conditions (cool, dry, dark, and tightly sealed). 3. Check for Contamination: Ensure that the compound has not come into contact with incompatible materials such as strong acids, bases, or oxidizing agents.
Change in physical appearance of the compound (e.g., discoloration) Exposure to light, heat, or air.1. Isolate the Affected Batch: Segregate the discolored batch to prevent its use in further experiments. 2. Re-evaluate Storage: Move the compound to a more suitable storage location, such as a desiccator in a refrigerator, and ensure the container is opaque or protected from light. 3. Perform Quality Control: Test the purity of the affected batch to determine if it is still usable for your application.
Inconsistent results between different batches of the compound Variation in purity or degradation of an older batch.1. Date all Batches: Always label containers with the date of receipt and the date of first opening. 2. Use FIFO (First-In, First-Out): Use older batches of the compound first to minimize the risk of degradation over time. 3. Qualify New Batches: Before use in a critical experiment, qualify new batches by comparing their analytical data (e.g., melting point, spectral data) with a reference standard.

Quantitative Data Summary

ParameterValueSource
Appearance Off-white to yellowish powder[1][6]
Melting Point 65-69 °C[3][6]
Solubility Soluble in methanol, practically insoluble in water[3][6]
Recommended Storage Room temperature or 2-8°C (refrigerator)[3][4]

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. The exact parameters may need to be optimized for your specific HPLC system and column.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of a reference standard of this compound.

    • Dissolve in a suitable solvent, such as acetonitrile (B52724) or methanol, to a final concentration of 1 mg/mL.

    • Perform serial dilutions to create a series of standards for calibration.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample to be tested.

    • Dissolve in the same solvent as the standard to a final concentration of 1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Visualizations

Troubleshooting_Degradation cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_analysis Analysis & Action cluster_resolution Resolution Issue Unexpected Experimental Results / Low Yield CheckPurity Verify Purity of Starting Material Issue->CheckPurity ReviewStorage Review Storage Conditions Issue->ReviewStorage CheckIncompatibilities Check for Incompatible Reagents Issue->CheckIncompatibilities PurityOK Purity Acceptable CheckPurity->PurityOK PurityNotOK Purity Unacceptable CheckPurity->PurityNotOK StorageOK Storage Conditions Correct ReviewStorage->StorageOK StorageNotOK Storage Conditions Incorrect ReviewStorage->StorageNotOK IncompatibilitiesFound Incompatibilities Identified CheckIncompatibilities->IncompatibilitiesFound NoIncompatibilities No Incompatibilities CheckIncompatibilities->NoIncompatibilities Proceed Proceed with Experiment PurityOK->Proceed Replace Replace Reagent & Re-run PurityNotOK->Replace StorageOK->Proceed CorrectStorage Correct Storage & Re-test StorageNotOK->CorrectStorage ModifyProtocol Modify Protocol to Avoid Incompatibility IncompatibilitiesFound->ModifyProtocol NoIncompatibilities->Proceed

Caption: Troubleshooting workflow for addressing unexpected experimental outcomes with this compound.

References

Validation & Comparative

Comparative ¹H NMR Analysis of 4-Bromo-2,2-diphenylbutyronitrile and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Development

This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectroscopic data for 4-Bromo-2,2-diphenylbutyronitrile and its structural analogs. This information is crucial for the unambiguous identification and characterization of these compounds, which are valuable intermediates in the synthesis of various biologically active molecules. The data presented herein, supported by detailed experimental protocols, will aid researchers in confirming the structure and purity of their synthesized compounds.

¹H NMR Data Comparison

The following table summarizes the ¹H NMR spectral data for this compound and its parent compound, diphenylacetonitrile. The data for the chloro- and iodo-analogs are predicted based on established trends in the effects of halogens on chemical shifts. All spectra are referenced to tetramethylsilane (B1202638) (TMS) in deuterated chloroform (B151607) (CDCl₃).

Compound NameAromatic Protons (10H) Chemical Shift (δ ppm)-CH₂-CH₂-Br (2H) Chemical Shift (δ ppm)-CH₂-CH₂-Br (2H) Chemical Shift (δ ppm)
This compound~7.3-7.5 (m)~3.5 (t)~2.8 (t)
4-Chloro-2,2-diphenylbutyronitrile~7.3-7.5 (m)~3.6 (t)~2.8 (t)
4-Iodo-2,2-diphenylbutyronitrile~7.3-7.5 (m)~3.3 (t)~2.8 (t)
Diphenylacetonitrile7.25 - 7.45 (m)[1]--

Note: The chemical shifts for the chloro- and iodo-analogs are estimated. The methylene (B1212753) protons adjacent to the halogen will be most affected, with the downfield shift proportional to the electronegativity of the halogen (Cl > Br > I). The phenyl protons are expected to show minimal variation.

Experimental Protocol

A general procedure for the acquisition of ¹H NMR spectra for 2,2-diphenylbutyronitrile (B8807758) derivatives is provided below.

Sample Preparation:

  • Accurately weigh 10-20 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃

  • Reference: TMS

  • Temperature: 297K[2]

  • Pulse Sequence: A standard single-pulse sequence.

  • Spectral Width: Approximately 10 ppm, centered around 5 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

Workflow for ¹H NMR Analysis

The following diagram illustrates the general workflow for the ¹H NMR analysis of synthesized 4-halo-2,2-diphenylbutyronitrile derivatives.

G Workflow for 1H NMR Analysis of 4-Halo-2,2-diphenylbutyronitrile Derivatives cluster_synthesis Synthesis cluster_purification Purification cluster_nmr NMR Analysis cluster_comparison Comparison and Verification Synthesis Synthesis of 4-Halo-2,2- diphenylbutyronitrile Purification Purification of the crude product Synthesis->Purification SamplePrep Sample Preparation (Dissolution in CDCl3 with TMS) Purification->SamplePrep Acquisition 1H NMR Data Acquisition (300 MHz Spectrometer) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) Processing->Analysis Comparison Comparison with Reference Data and Expected Values Analysis->Comparison Structure Structure Confirmation Comparison->Structure

Caption: General workflow for the synthesis and 1H NMR analysis of 4-halo-2,2-diphenylbutyronitrile derivatives.

Structural Insights from ¹H NMR

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals that are characteristic of its structure. The ten protons of the two phenyl groups will appear as a complex multiplet in the aromatic region (typically between 7.3 and 7.5 ppm). The aliphatic portion of the molecule gives rise to two triplets. The methylene group adjacent to the bromine atom (-CH₂-Br) is deshielded and will appear further downfield (around 3.5 ppm) compared to the other methylene group (-CH₂-C(Ph)₂CN), which is expected around 2.8 ppm. The coupling between these two adjacent methylene groups results in the triplet splitting pattern for both signals. By comparing the chemical shifts of the methylene protons in the bromo-, chloro-, and iodo-analogs, one can observe the influence of the halogen's electronegativity on the local electronic environment.

References

Unveiling the Carbon Skeleton: A Comparative 13C NMR Analysis of 4-Bromo-2,2-diphenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a definitive map of the carbon framework within a molecule. This guide offers a comparative analysis of the 13C NMR characterization of 4-Bromo-2,2-diphenylbutyronitrile, presenting key spectral data alongside related structures to aid in spectral interpretation and compound verification.

This compound is a versatile building block in organic synthesis, notably utilized in the preparation of various neurologically active compounds.[1] Its structure incorporates several key features: two phenyl rings, a quaternary carbon, a nitrile group, and a bromoethyl chain. Each of these moieties contributes a unique set of signals in the 13C NMR spectrum, providing a distinct fingerprint for the molecule.

Comparative 13C NMR Data

To facilitate a clear understanding of the 13C NMR spectrum of this compound, the following table presents its chemical shift data alongside those of two structurally related compounds: Diphenylacetonitrile and 4-Bromobutyronitrile. This comparison allows for the attribution of specific resonances to the different carbon environments within the target molecule.

Carbon Atom AssignmentThis compound (ppm)Diphenylacetonitrile (ppm)[2][3][4]4-Bromobutyronitrile (ppm)[5][6]
Quaternary Phenyl C (C-ipso)Data not explicitly detailed136.5-
Aromatic CH (C-ortho, meta, para)Data not explicitly detailed129.3, 128.9, 127.9-
Quaternary C (C2)Data not explicitly detailed42.7-
Nitrile C (CN)Data not explicitly detailed118.5Data not explicitly detailed
Methylene C (C3)Data not explicitly detailed-Data not explicitly detailed
Methylene C (C4-Br)Data not explicitly detailed-Data not explicitly detailed

Note: Specific peak assignments for this compound require experimental data which is available through spectral databases such as SpectraBase.[7] The comparison with the substructures provides expected chemical shift regions.

Interpreting the Spectrum: A Logical Approach

The 13C NMR spectrum of this compound can be logically dissected by considering the electronic environment of each carbon atom. The presence of the electron-withdrawing bromine atom will deshield the adjacent carbon (C4), causing its resonance to appear at a higher chemical shift (downfield) compared to a standard alkane chain.[8][9] Conversely, the nitrile carbon (CN) will also exhibit a characteristic downfield shift. The two phenyl groups will produce a set of signals in the aromatic region (typically 125-150 ppm), with the ipso-carbon (the carbon attached to the main butyronitrile (B89842) chain) being distinct. The quaternary carbon (C2), bonded to two phenyl rings, a nitrile group, and another carbon, will have a unique chemical shift influenced by all these substituents.

Experimental Protocol for 13C NMR Spectroscopy

The following is a standard protocol for acquiring a 13C NMR spectrum, based on general procedures for similar organic compounds.[2]

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the solid this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (0 ppm).

  • Transfer the resulting solution to a 5 mm NMR tube.

2. Data Acquisition:

  • The 13C NMR spectrum is typically recorded on a spectrometer operating at a frequency of 75 or 100 MHz for carbon.

  • A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.

  • A spectral width of approximately 240 ppm is commonly used to ensure all carbon signals are captured.

  • A 30-degree pulse width with a relaxation delay of 2.0 seconds is a typical starting point.

  • Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024) are generally accumulated to achieve a good signal-to-noise ratio.

3. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected.

  • The chemical shifts of the peaks are referenced to the TMS signal at 0.0 ppm.

Visualizing the Structure-Spectrum Relationship

To visually represent the logical flow of characterizing this compound, the following diagrams illustrate the molecular structure and the general workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound.

experimental_workflow cluster_workflow 13C NMR Characterization Workflow sample_prep Sample Preparation (Dissolution in CDCl3 with TMS) data_acq Data Acquisition (Proton Decoupled 13C NMR) sample_prep->data_acq data_proc Data Processing (FT, Phasing, Referencing) data_acq->data_proc spectral_analysis Spectral Analysis (Peak Assignment) data_proc->spectral_analysis

Caption: General experimental workflow for 13C NMR analysis.

References

A Comparative Guide to the Quantification of 4-Bromo-2,2-diphenylbutyronitrile: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates is critical for ensuring final product quality and process efficiency. This guide provides a comparative overview of analytical methodologies for the quantification of 4-Bromo-2,2-diphenylbutyronitrile, a key chemical intermediate. High-Performance Liquid Chromatography (HPLC) is presented as a primary method, with a detailed experimental protocol based on a validated method for a structurally analogous compound. Additionally, alternative techniques such as Gas Chromatography (GC) are discussed to provide a broader analytical perspective.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is a robust and widely adopted technique for the separation and quantification of organic molecules like this compound. Its high resolution enables the effective separation of the main compound from potential process-related impurities. While a specific validated method for this compound is not publicly available in the literature, a method for the structurally similar compound, (4-Bromophenyl){Pyridine-2-yl} Acetonitrile (B52724), provides a strong foundation for method development.[1]

A suggested starting point for an HPLC method for this compound involves a reverse-phase approach using a C18 column with a mobile phase consisting of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for improved peak shape.[2]

Proposed HPLC Method Parameters

Based on the analysis of a related bromo-nitrile compound, the following parameters are recommended as a starting point for the quantification of this compound.[1] Method validation and optimization would be required for this specific analyte.

ParameterRecommended Condition
Stationary Phase C18, 5 µm, 150 x 4.6 mm
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid
Gradient Isocratic or Gradient (optimization required)
Flow Rate 1.0 - 1.5 mL/min
Injection Volume 10 - 20 µL
Column Temperature Ambient or 30°C
Detector UV-Vis Detector (Wavelength to be determined, likely ~210-230 nm)
Diluent Mobile Phase
Experimental Workflow for HPLC Analysis

The logical flow of an HPLC analysis, from sample preparation to data analysis, is crucial for obtaining reliable and reproducible results.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Injection Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chrom_Separation Chromatographic Separation HPLC_System->Chrom_Separation Detection UV Detection Chrom_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Figure 1: HPLC Experimental Workflow

Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical methods can serve as complementary or alternative techniques for the analysis of this compound.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and semi-volatile compounds. Given that purity analysis of this compound by GC has been reported, it stands as a viable alternative for quantification, particularly for identifying and quantifying volatile impurities that may be present from the synthesis process.[3] GC coupled with a mass spectrometer (GC-MS) can provide both quantitative data and structural information for impurity identification.[4]

Performance Comparison

A direct experimental comparison is not available in the literature. However, a qualitative comparison based on the general principles of each technique can be made.

FeatureHPLCGas Chromatography (GC)
Applicability Broad range of non-volatile and thermally stable compounds.Volatile and semi-volatile compounds.
Sensitivity Generally high, especially with UV or MS detectors.High, particularly with sensitive detectors like FID or MS.
Resolution Excellent for separating complex mixtures.Very high for volatile compounds.
Sample Preparation Typically involves dissolution in a suitable solvent.May require derivatization for non-volatile compounds; dissolution in a volatile solvent.
Instrumentation Cost Moderate to HighModerate to High
Primary Use Case Purity determination, quantification of the main component and non-volatile impurities.Quantification of volatile impurities, residual solvents, and the main component if sufficiently volatile.

Detailed Experimental Protocol: Proposed HPLC Method

The following is a detailed protocol for the quantification of this compound. This protocol is adapted from a validated method for a structurally similar compound and should be fully validated for this specific analyte according to ICH guidelines.[1]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 5 µm, 150 x 4.6 mm.

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. The exact ratio should be optimized for ideal retention and separation.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by analyzing the UV spectrum of this compound. A starting wavelength of 220 nm is recommended.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10-15 minutes, sufficient to elute the main peak and any significant impurities.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to obtain a final concentration within the calibration range.

3. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject each calibration standard in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.

  • Inject the sample solutions in triplicate.

  • Calculate the concentration of this compound in the samples by interpolating the mean peak area from the calibration curve.

4. Method Validation (Abbreviated):

  • Specificity: Analyze a blank and a placebo (if applicable) to demonstrate the absence of interference at the retention time of the analyte.

  • Linearity: As described in the analytical procedure.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a sample matrix at different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

This guide provides a framework for the analytical quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the nature of the sample matrix and the presence of potential impurities. For routine quality control, a validated HPLC method is often the preferred approach due to its robustness and high resolving power.

References

A Comparative Guide to Elemental Analysis for Purity Validation of 4-Bromo-2,2-diphenylbutyronitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in ensuring the safety, efficacy, and reproducibility of therapeutic agents. This guide provides an objective comparison of key elemental analysis techniques for the purity validation of 4-Bromo-2,2-diphenylbutyronitrile and its derivatives. We will delve into the performance of Combustion Analysis (CHN), X-ray Fluorescence (XRF), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), supported by experimental data and detailed protocols.

Introduction to Purity Validation of this compound Derivatives

This compound is a versatile chemical intermediate used in the synthesis of various pharmaceutical compounds. Its molecular formula is C₁₆H₁₄BrN, with a molecular weight of approximately 300.19 g/mol . The purity of this compound and its subsequent derivatives is paramount, as impurities can affect the pharmacological and toxicological profile of the final drug product. Elemental analysis provides a quantitative measure of the elemental composition of a sample, which can be directly compared to the theoretical values of the pure compound. This comparison is a fundamental method for purity assessment.

Potential impurities in this compound can arise from the synthetic route, which typically involves the reaction of diphenylacetonitrile (B117805) with a brominating agent like ethylene (B1197577) dibromide.[1][2] Common impurities may include unreacted starting materials, by-products from side reactions (e.g., elimination or hydrolysis products), and residual solvents or catalysts.

Comparison of Elemental Analysis Techniques

The choice of an elemental analysis technique depends on several factors, including the specific element of interest, the required sensitivity, the sample matrix, and the desired sample throughput. Below is a comparative overview of CHN analysis, XRF, and ICP-MS for the purity validation of this compound derivatives.

ParameterCombustion Analysis (CHN)X-ray Fluorescence (XRF)Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Principle Combustion of the sample to convert elements into gaseous products (CO₂, H₂O, N₂), which are then separated and quantified.Excitation of core electrons by X-rays, leading to the emission of characteristic secondary X-rays for elemental identification and quantification.Ionization of the sample in a high-temperature plasma, followed by mass-to-charge ratio separation and detection of ions.
Elements Detected C, H, N, S, O (Halogens require specific configurations)Most elements from Na to U, including Br.A wide range of elements, including Br, with very high sensitivity.
Typical Sample Size 1-3 mg100 mg to several grams100-500 mg (after digestion)
Limit of Detection (LOD) for Bromine Not typically used for direct Br quantification.~3 µg/g (ppm) in a light organic matrix.[3]~0.02 µg/g (ppb).[4]
Accuracy Generally accepted within ±0.4% of the theoretical value.[5]High, with agreement often better than 95%.[4]Excellent, with agreement often better than 95-97%.[4]
Precision (RSD) HighTypically ~2%, can be improved with longer measurement times.[6]<10-15%.[7]
Sample Preparation Simple; weighing into a capsule.Minimal to none for solid samples.Requires complete digestion of the organic matrix, often with microwave assistance.
Throughput ModerateHighModerate (limited by digestion time)
Cost Low to moderateModerateHigh

Experimental Protocols

Combustion Analysis (CHN) for Halogenated Compounds

Principle: The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases are passed through a series of traps and columns to separate CO₂, H₂O, and N₂, which are then detected by a thermal conductivity detector. For halogenated compounds, specific scrubbers are required to remove halogens and prevent interference.[8]

Protocol:

  • Instrument Preparation: Ensure the CHN analyzer is calibrated with a certified standard (e.g., acetanilide). Check the levels of combustion and reduction tube fillings, and ensure the halogen scrubber is in place and active.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried and homogenized this compound derivative into a tin or silver capsule.

  • Analysis: Place the sealed capsule into the autosampler. Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace (typically at ~900-1000 °C).

  • Data Analysis: The instrument software will calculate the weight percentages of C, H, and N. Compare these experimental values to the theoretical percentages for C₁₆H₁₄BrN (C: 64.02%, H: 4.70%, N: 4.67%). A deviation of ≤ ±0.4% is generally considered acceptable for a pure compound.[5]

X-ray Fluorescence (XRF) for Bromine Determination

Principle: The sample is irradiated with a primary X-ray beam, causing the ejection of inner-shell electrons. The resulting vacancies are filled by outer-shell electrons, leading to the emission of fluorescent X-rays with energies characteristic of each element. The intensity of these X-rays is proportional to the concentration of the element.

Protocol:

  • Instrument Preparation: Calibrate the XRF spectrometer using certified reference materials with known bromine concentrations in a similar organic matrix.

  • Sample Preparation: For solid samples, press the powdered this compound derivative into a pellet. Alternatively, the powder can be placed in a sample cup with a thin-film support.

  • Analysis: Place the sample in the spectrometer and initiate the measurement. The instrument will acquire the X-ray spectrum over a defined period.

  • Data Analysis: Identify the bromine Kα peak in the spectrum. The software will calculate the concentration of bromine based on the peak intensity and the calibration curve. The experimental bromine percentage should be compared to the theoretical value of 26.61% for C₁₆H₁₄BrN.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Elemental Analysis

Principle: The sample is introduced into a high-temperature argon plasma, which desolvates, atomizes, and ionizes the atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. This technique is highly sensitive for detecting trace elemental impurities.

Protocol:

  • Instrument Preparation: Calibrate the ICP-MS with certified multi-element standards.

  • Sample Preparation (Microwave-Induced Combustion): a. Accurately weigh approximately 500 mg of the this compound derivative into a quartz holder.[4] b. Place the holder inside a quartz vessel containing an absorbing solution (e.g., 50 mmol L⁻¹ (NH₄)₂CO₃).[4] c. Pressurize the vessel with oxygen (e.g., 20 bar) and ignite the sample using a microwave ignition program.[4] d. After combustion, allow the vessel to cool and the absorbing solution to stand for a few minutes to ensure complete absorption of the combustion products.

  • Analysis: Introduce the resulting solution into the ICP-MS. The instrument will measure the intensity of the bromine isotopes (e.g., ⁷⁹Br and ⁸¹Br).

  • Data Analysis: The software will calculate the concentration of bromine and other trace elements based on the measured intensities and the calibration. This method is particularly useful for quantifying trace metal impurities that may originate from catalysts used in the synthesis.

Visualizing the Workflow

experimental_workflow cluster_sample Sample: this compound Derivative cluster_chn Combustion Analysis (CHN) cluster_xrf X-ray Fluorescence (XRF) cluster_icpms Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Sample Homogenized Powder CHN_prep Weigh 1-3 mg into tin capsule Sample->CHN_prep XRF_prep Press into pellet or use sample cup Sample->XRF_prep ICPMS_prep Weigh ~500 mg & Microwave-Induced Combustion Sample->ICPMS_prep CHN_analysis Combustion & TCD CHN_prep->CHN_analysis CHN_result Purity based on %C, %H, %N CHN_analysis->CHN_result XRF_analysis X-ray Irradiation & Detection XRF_prep->XRF_analysis XRF_result Purity based on %Br XRF_analysis->XRF_result ICPMS_analysis Plasma Ionization & Mass Spec ICPMS_prep->ICPMS_analysis ICPMS_result Trace Element Impurity Profile & %Br ICPMS_analysis->ICPMS_result

Caption: Workflow for elemental analysis of this compound derivatives.

Signaling Pathway for Purity Determination Logic

purity_logic cluster_input Input Data cluster_process Comparison & Evaluation cluster_output Purity Assessment Theoretical Theoretical Elemental Composition (C, H, N, Br) Compare Compare Experimental vs. Theoretical Values Theoretical->Compare Experimental Experimental Elemental Data (from CHN, XRF, ICP-MS) Experimental->Compare Impurity_Analysis Analyze for Unexpected Elements (ICP-MS) Experimental->Impurity_Analysis Deviation Calculate Deviation Compare->Deviation Pure Compound is Pure Deviation->Pure Deviation within acceptable limits (e.g., ±0.4%) Impure Compound is Impure Deviation->Impure Deviation exceeds acceptable limits Impurity_Analysis->Impure Presence of significant unexpected elements

Caption: Logical pathway for assessing compound purity via elemental analysis.

Conclusion

The purity validation of this compound and its derivatives requires robust and accurate analytical methods. This guide has provided a comparative overview of three key elemental analysis techniques: Combustion Analysis (CHN), X-ray Fluorescence (XRF), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • CHN analysis is a fundamental and cost-effective technique for confirming the carbon, hydrogen, and nitrogen content, providing a good initial assessment of purity.

  • XRF offers a rapid and non-destructive method for quantifying bromine content with minimal sample preparation, making it suitable for high-throughput screening.

  • ICP-MS provides unparalleled sensitivity for the determination of bromine and, crucially, for the detection of trace elemental impurities that may be present from the synthetic process.

For a comprehensive purity assessment, a combination of these orthogonal techniques is often recommended. For instance, CHN analysis can confirm the organic backbone, while XRF or ICP-MS can specifically quantify the bromine content and identify any inorganic impurities. The choice of method or combination of methods will ultimately depend on the specific requirements of the analysis, including the stage of drug development, regulatory expectations, and the nature of potential impurities.

References

A Comparative Analysis of 4-Bromo-2,2-diphenylbutyronitrile and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Bromo-2,2-diphenylbutyronitrile with other established alkylating agents. While this compound is primarily recognized as a key intermediate in the synthesis of methadone, its chemical structure, a substituted haloalkane, inherently classifies it as an alkylating agent. This guide will delve into its potential alkylating properties in comparison to widely studied and utilized alkylating agents in research and clinical settings. The information presented is supported by established principles of organic chemistry and includes detailed experimental protocols for direct comparative analysis.

Introduction to Alkylating Agents

Alkylating agents are a class of reactive compounds that introduce alkyl groups into nucleophilic sites on organic molecules.[1] In a biological context, their primary target is DNA, where they can alkylate the nitrogen and oxygen atoms of the DNA bases.[2] This modification can lead to DNA damage, including strand breaks and cross-linking, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[3][4] This cytotoxic activity is the basis for their extensive use as anticancer agents.[5]

Comparison of this compound with Other Alkylating Agents

Alkyl halides, including alkyl bromides, are known to be effective alkylating agents. Their reactivity is influenced by the nature of the leaving group (iodide > bromide > chloride) and the structure of the alkyl group.[7][8] this compound possesses a bromine atom, a good leaving group, suggesting it can participate in nucleophilic substitution reactions to alkylate various substrates. The presence of two bulky phenyl groups on the adjacent carbon may introduce steric hindrance, potentially influencing its reaction kinetics and substrate specificity compared to simpler alkyl halides.

For a comprehensive comparison, we will consider three major classes of alkylating agents widely used in research and medicine: Nitrogen Mustards, Alkyl Sulfonates, and other Haloalkanes.

Data Presentation: Comparative Performance Metrics

The following table summarizes key characteristics and provides a framework for comparing this compound with other alkylating agents. The data for this compound is inferred based on its structure, while the data for the other agents is based on established literature.

Alkylating Agent Class Example Agent Mechanism of Action Relative Reactivity (Inferred/Known) Primary Applications Potential Advantages Potential Disadvantages
Haloalkane (Substituted) This compound SN1/SN2 Nucleophilic SubstitutionModerate (Inferred)Methadone Synthesis IntermediateSpecificity due to steric hindrance (Hypothesized)Limited aqueous solubility; Lack of biological data
Nitrogen Mustards Mechlorethamine, CyclophosphamideFormation of reactive aziridinium (B1262131) ion, DNA cross-linking[9]HighCancer Chemotherapy (Lymphomas, Leukemias)[10]High cytotoxicity to cancer cellsHigh toxicity to normal cells, requires metabolic activation (Cyclophosphamide)[10]
Alkyl Sulfonates BusulfanSN2 Nucleophilic Substitution[10]Moderate to HighCancer Chemotherapy (Leukemia)[2]Specific toxicity towards myeloid precursors[10]Myelosuppression
Haloalkane (Simple) IodoacetamideSN2 Nucleophilic SubstitutionHighProteomics (Cysteine alkylation)[11]High reactivity with thiolsOff-target reactions with other amino acids[11]

Mandatory Visualization

Signaling Pathway of Alkylating Agent-Induced Apoptosis

The following diagram illustrates the general signaling pathway initiated by DNA damage from alkylating agents, leading to programmed cell death.

AlkylatingAgentPathway General Signaling Pathway of Alkylating Agent-Induced Apoptosis AlkylatingAgent Alkylating Agent DNADamage DNA Alkylation (Guanine N7) AlkylatingAgent->DNADamage ATR_ATM ATR/ATM Kinase Activation DNADamage->ATR_ATM p53 p53 Stabilization and Activation ATR_ATM->p53 CellCycleArrest Cell Cycle Arrest (p21 activation) p53->CellCycleArrest Bax Bax Upregulation p53->Bax Apoptosis Apoptosis Caspase Caspase Activation Bax->Caspase Caspase->Apoptosis

Caption: General signaling pathway of alkylating agent-induced apoptosis.

Experimental Workflow for Comparing Alkylating Agent Cytotoxicity

This diagram outlines a typical workflow for assessing and comparing the cytotoxic effects of different alkylating agents on cancer cell lines.

CytotoxicityWorkflow Experimental Workflow for Cytotoxicity Comparison CellCulture 1. Cell Line Culture (e.g., HeLa, A549) Seeding 2. Cell Seeding (96-well plates) CellCulture->Seeding Treatment 3. Treatment with Alkylating Agents (Serial Dilutions) Seeding->Treatment Incubation 4. Incubation (e.g., 48-72 hours) Treatment->Incubation MTT 5. MTT Assay Incubation->MTT Measurement 6. Absorbance Reading (Spectrophotometer) MTT->Measurement Analysis 7. IC50 Determination Measurement->Analysis

Caption: Workflow for comparing alkylating agent cytotoxicity.

Experimental Protocols

To facilitate a direct and quantitative comparison of this compound with other alkylating agents, the following detailed experimental protocols are provided.

Cell Viability Assay (IC50 Determination)

This protocol determines the concentration of an alkylating agent that inhibits the growth of a cell population by 50% (IC50), a key measure of cytotoxicity.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Alkylating agents (this compound, and others for comparison)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare a series of dilutions for each alkylating agent in the complete medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with medium only as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.[4]

DNA Alkylation Assay (alk-BER Assay)

This assay directly quantifies the level of DNA methylation, a common form of DNA alkylation, within cells.[12][13]

Materials:

  • Cells treated with alkylating agents

  • Genomic DNA isolation kit

  • Methyl methanesulfonate (B1217627) (MMS) as a positive control for methylation

  • DNA glycosylase (e.g., AAG)

  • AP endonuclease (e.g., APE1)

  • Alkaline agarose (B213101) gel electrophoresis system

  • DNA staining dye (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Cell Treatment: Expose cells to the desired concentrations of alkylating agents for a specific duration.

  • Genomic DNA Isolation: Isolate genomic DNA from the treated and control cells using a commercial kit.

  • Enzymatic Digestion: Treat a portion of the isolated DNA with a cocktail of AAG and APE1 to convert methylated bases into single-strand breaks (SSBs).

  • Alkaline Agarose Gel Electrophoresis: Separate the DNA fragments on an alkaline agarose gel. The presence of SSBs will result in smaller DNA fragments.

  • Staining and Imaging: Stain the gel with a fluorescent DNA dye and visualize the DNA bands using a gel imaging system.

  • Quantification: Quantify the amount of DNA damage by measuring the decrease in the intensity of the high molecular weight DNA band and the increase in the smear of lower molecular weight DNA.[12]

In Vitro Alkylation Reactivity Assay (4-(p-Nitrobenzyl)pyridine (NBP) Assay)

This colorimetric assay provides a measure of the relative alkylating reactivity of different compounds in a non-cellular context.[14]

Materials:

  • 4-(p-Nitrobenzyl)pyridine (NBP)

  • Alkylating agents

  • Suitable solvent (e.g., acetone, DMSO)

  • Base (e.g., triethylamine)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a cuvette, mix a solution of NBP in the chosen solvent with the alkylating agent to be tested.

  • Base Addition: Initiate the reaction by adding a base. The alkylating agent will react with the pyridine (B92270) nitrogen of NBP.

  • Color Development: Upon alkylation and subsequent rearrangement in the presence of the base, a colored product is formed.

  • Spectrophotometric Measurement: Monitor the formation of the colored product by measuring the absorbance at a specific wavelength (typically around 540-560 nm) over time.

  • Data Analysis: The initial rate of the increase in absorbance is proportional to the alkylating reactivity of the compound. Compare the rates obtained for this compound with those of other alkylating agents to establish a relative reactivity ranking.

Conclusion

While this compound is an established intermediate in chemical synthesis, its potential as a functional alkylating agent for biological research warrants further investigation. Based on its chemical structure, it is expected to exhibit moderate alkylating activity. The provided experimental protocols offer a robust framework for researchers to quantitatively assess its cytotoxic and DNA-damaging properties in direct comparison with well-characterized alkylating agents. Such studies will be crucial in determining its potential utility in drug development and as a tool for biological research.

References

Reactivity Showdown: Bromo vs. Chloro Derivatives of Diphenylbutyronitrile in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 4-bromo-2,2-diphenylbutyronitrile and 4-chloro-2,2-diphenylbutyronitrile, supported by fundamental principles of organic chemistry and representative experimental protocols.

In the realm of synthetic organic chemistry, particularly in the intricate process of drug development, the choice of starting materials and intermediates is paramount to the efficiency and success of a synthetic pathway. Among the vast array of functional groups, alkyl halides are workhorses for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth comparison of the reactivity of bromo and chloro derivatives of diphenylbutyronitrile, two key intermediates in the synthesis of various biologically active molecules.

Experimental evidence and fundamental chemical principles consistently demonstrate that bromo derivatives are more reactive than their chloro counterparts in nucleophilic substitution reactions .[1] This heightened reactivity is primarily attributed to two key factors: the lower carbon-halogen bond dissociation energy and the superior ability of the bromide ion to act as a leaving group compared to the chloride ion.[1][2][3]

Data Presentation: A Quantitative Comparison

PropertyThis compound4-Chloro-2,2-diphenylbutyronitrileReference(s)
Molecular Formula C₁₆H₁₄BrNC₁₆H₁₄ClN[4]
Molecular Weight 300.19 g/mol 255.74 g/mol [5][6]
C-X Bond Dissociation Energy ~285 kJ/mol (C-Br)~340 kJ/mol (C-Cl)[2]
Leaving Group Ability ExcellentGood[1]
Relative Reactivity (SN2) Significantly FasterSlower[1]
Relative Reactivity (SN1) FasterSlower[1]

Note: The C-X bond dissociation energies are average values for primary alkyl halides and serve as a general indicator of bond strength.

The weaker carbon-bromine bond requires less energy to break during the rate-determining step of both S(_N)1 and S(_N)2 reactions, leading to a faster reaction rate for the bromo derivative.[2] Furthermore, the larger, more polarizable bromide ion can better stabilize the negative charge as it departs, making it a more stable and thus better leaving group than the chloride ion.[1]

Reaction Mechanisms and Pathways

The nucleophilic substitution reactions of 4-halo-2,2-diphenylbutyronitrile derivatives can proceed through two primary mechanisms: S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular). The operative mechanism is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.

S(_N)2 Mechanism

The S(_N)2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. This "backside attack" results in an inversion of stereochemistry at the reaction center. Given that 4-halo-2,2-diphenylbutyronitrile is a primary alkyl halide, the S(_N)2 pathway is generally favored, especially with strong, unhindered nucleophiles in polar aprotic solvents.

SN2_Mechanism reagents Nu⁻ + R-X transition_state [Nu---R---X]⁻ reagents->transition_state Rate = k[R-X][Nu⁻] products Nu-R + X⁻ transition_state->products

SN2 Reaction Pathway
S(_N)1 Mechanism

The S(_N)1 mechanism is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. In the second step, the nucleophile attacks the planar carbocation. While less likely for a primary halide, the presence of the two phenyl groups could potentially stabilize the primary carbocation through resonance, making the S(_N)1 pathway possible under certain conditions, such as with a weak nucleophile in a polar protic solvent.

SN1_Mechanism reactant R-X intermediate R⁺ + X⁻ reactant->intermediate Slow (Rate-determining) product Nu-R intermediate->product Fast + Nu⁻

SN1 Reaction Pathway

Experimental Protocols

The following are representative experimental protocols for comparing the reactivity of this compound and 4-chloro-2,2-diphenylbutyronitrile in a nucleophilic substitution reaction with sodium azide (B81097).

Objective: To qualitatively and quantitatively compare the reaction rates of this compound and 4-chloro-2,2-diphenylbutyronitrile with sodium azide.
Materials:
  • This compound

  • 4-chloro-2,2-diphenylbutyronitrile

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Gas chromatograph-mass spectrometer (GC-MS)

Experimental Workflow:

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_analysis Analysis setup Dissolve halide (1 mmol) and NaN3 (1.2 mmol) in anhydrous DMF (10 mL) reaction Stir at 60°C Monitor by TLC setup->reaction quench Cool to RT, add water (20 mL) reaction->quench extract Extract with diethyl ether (3 x 15 mL) quench->extract wash Wash with sat. NaHCO3 and brine extract->wash dry Dry over MgSO4, filter, concentrate wash->dry analysis Analyze crude product by GC-MS to determine conversion/yield dry->analysis

General Experimental Workflow
Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stirrers and reflux condensers, dissolve this compound (1.0 mmol) and 4-chloro-2,2-diphenylbutyronitrile (1.0 mmol) in anhydrous dimethylformamide (10 mL). To each flask, add sodium azide (1.2 mmol).

  • Reaction Monitoring: Heat both reaction mixtures to 60°C and monitor the progress of the reactions by thin-layer chromatography (TLC) at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the starting material is consumed (or after a set time for comparison), cool the reaction mixtures to room temperature. Pour each mixture into a separatory funnel containing deionized water (20 mL).

  • Extraction and Washing: Extract the aqueous layers with diethyl ether (3 x 15 mL). Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Analysis: Analyze the crude products by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the yield of the 4-azido-2,2-diphenylbutyronitrile product.

Expected Outcome:

The reaction with this compound is expected to proceed significantly faster and with a higher yield compared to the reaction with 4-chloro-2,2-diphenylbutyronitrile under identical conditions.

Conclusion

The choice between a bromo and a chloro derivative of diphenylbutyronitrile in a synthetic sequence is a trade-off between reactivity and cost/availability. The bromo derivative is inherently more reactive, often leading to higher yields and shorter reaction times, which can be crucial in complex, multi-step syntheses.[1] However, chloro derivatives are typically less expensive and more readily available. With the advent of modern catalytic systems, the reactivity gap between alkyl bromides and chlorides can sometimes be narrowed, but for standard nucleophilic substitution reactions, the bromo derivative remains the more reactive and often preferred choice for ensuring efficient chemical transformations.

References

A Comparative Analysis of Haloalkanes for the Alkylation of Diphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The alkylation of diphenylacetonitrile (B117805) is a fundamental carbon-carbon bond-forming reaction, crucial for the synthesis of a variety of pharmaceutical intermediates and other valuable organic compounds. The choice of alkylating agent, specifically the haloalkane, significantly impacts reaction efficiency, yield, and overall feasibility. This guide provides an objective comparison of the performance of different haloalkanes—chloroalkanes, bromoalkanes, and iodoalkanes—in the alkylation of diphenylacetonitrile, supported by experimental data from peer-reviewed literature.

Performance Comparison of Haloalkanes

The reactivity of haloalkanes in nucleophilic substitution reactions, such as the alkylation of the diphenylacetonitrile carbanion, is primarily governed by the nature of the halogen atom. The strength of the carbon-halogen bond and the stability of the leaving group (halide ion) are key determining factors. The established trend in reactivity for SN2 reactions is:

R-I > R-Br > R-Cl

This trend is a direct consequence of the leaving group ability of the halide ions (I⁻ > Br⁻ > Cl⁻), which is inversely related to their basicity. Iodide is the best leaving group as it is the weakest base, and the carbon-iodine bond is the weakest among the halogens.

Experimental data from the alkylation of diphenylacetonitrile with different haloacetones corroborates this reactivity trend. The use of iodoacetone (B1206111) and bromoacetone (B165879) results in significantly higher yields compared to chloroacetone (B47974) under similar reaction conditions.

Quantitative Data Summary

The following table summarizes the experimental data for the alkylation of diphenylacetonitrile with various haloalkanes. It is important to note that direct comparison is most accurate for the haloacetones where reaction conditions were kept consistent. Data for ethyl bromide with phenylacetonitrile (B145931) is included to provide context for a simple alkyl halide, though the substrate is different.

HaloalkaneSubstrateBaseSolventCatalystReaction TimeTemperature (°C)Yield (%)Reference
ChloroacetoneDiphenylacetonitrileKOt-BuDMFNone--16[1]
BromoacetoneDiphenylacetonitrileKOt-BuDMFNone--70[1]
Iodoacetone (in situ)DiphenylacetonitrileKOt-BuDMF / Acetone (B3395972)NaI8 h4070-71[1]
Ethyl BromidePhenylacetonitrile50% aq. NaOHBenzene (B151609) / WaterBenzyltriethylammonium chloride2.5 h28-4078-84[2]

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of synthetic procedures. The following are representative experimental protocols for the alkylation of diphenylacetonitrile and a related substrate with different classes of haloalkanes.

Method 1: Alkylation with Iodoacetone (in situ formation)

This protocol describes the alkylation of diphenylacetonitrile with iodoacetone, which is generated in situ from chloroacetone and sodium iodide.

Materials:

  • Diphenylacetonitrile

  • Potassium tert-butoxide (KOt-Bu)

  • Chloroacetone

  • Sodium Iodide (NaI)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Ether

  • Sodium Chloride (NaCl)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A solution of diphenylacetonitrile (0.1 mole) in 200 mL of DMF is prepared in a flame-dried flask under a dry argon atmosphere.

  • To this solution, powdered potassium tert-butoxide (0.12 mole) is added under vigorous stirring at 25 °C.

  • A solution of sodium iodide (0.15 mole) and chloroacetone (0.1 mole) in 100 mL of acetone and 50 mL of DMF is added dropwise to the reaction mixture.

  • The reaction temperature is maintained below 40 °C during the addition.

  • The reaction mixture is stirred at 40 °C for 8 hours.

  • The solvent is evaporated under reduced pressure at 40 °C.

  • Cold water (200 mL) containing 5g of NaCl and Na₂S₂O₃ is added to the residue, and the product is extracted with ether.

  • The ether extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo to yield the crystalline product.[1]

Method 2: Phase-Transfer Catalyzed Alkylation with Ethyl Bromide

This protocol details the alkylation of phenylacetonitrile with ethyl bromide using a phase-transfer catalyst, which is a highly efficient method for this class of reactions.

Materials:

  • Phenylacetonitrile

  • Ethyl Bromide

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Benzyltriethylammonium chloride

  • Benzene

  • Dilute Hydrochloric Acid

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A 3-L, four-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

  • The flask is charged with 540 mL of 50% aqueous sodium hydroxide, 257 g (2.20 moles) of phenylacetonitrile, and 5.0 g (0.022 mole) of benzyltriethylammonium chloride.[2]

  • With stirring, 218 g (2.00 moles) of ethyl bromide is added dropwise over approximately 100 minutes, maintaining the temperature between 28–35 °C. A cold-water bath can be used for cooling if necessary.[2]

  • After the addition is complete, stirring is continued for 2 hours at the same temperature, and then the temperature is increased to 40 °C for an additional 30 minutes.[2]

  • The reaction mixture is cooled, and 750 mL of water and 100 mL of benzene are added.

  • The layers are separated, and the aqueous phase is extracted with 200 mL of benzene.

  • The combined organic layers are washed successively with 200 mL of water, 200 mL of dilute hydrochloric acid, and 200 mL of water.[2]

  • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation under reduced pressure to yield the product.[2]

Visualizing the Process

To further clarify the experimental and mechanistic aspects of this reaction, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification start Start reagents Combine Diphenylacetonitrile, Base, and Solvent start->reagents add_haloalkane Add Haloalkane (e.g., R-X) reagents->add_haloalkane stir Stir at Controlled Temperature add_haloalkane->stir monitor Monitor Reaction (TLC, GC) stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product (Distillation/Crystallization) dry->purify end Final Product purify->end

Caption: General experimental workflow for the alkylation of diphenylacetonitrile.

reaction_mechanism diphenylacetonitrile Ph₂CH-CN carbanion [Ph₂C-CN]⁻ diphenylacetonitrile->carbanion Deprotonation base Base (e.g., B⁻) base->carbanion haloalkane R-X (X = Cl, Br, I) product Ph₂C(R)-CN haloalkane->product conjugate_acid H-B carbanion->product SN2 Attack leaving_group X⁻

Caption: General reaction mechanism for the alkylation of diphenylacetonitrile.

Conclusion

The selection of a haloalkane for the alkylation of diphenylacetonitrile has a profound effect on the reaction outcome. Experimental evidence strongly supports the theoretical reactivity trend of R-I > R-Br > R-Cl. For optimal yields, iodoalkanes and bromoalkanes are demonstrably superior to their chloro-analogues. The use of phase-transfer catalysis can further enhance reaction efficiency, particularly for less reactive haloalkanes, by facilitating the interaction between the aqueous and organic phases. Researchers should consider both the inherent reactivity of the haloalkane and the optimization of reaction conditions to achieve the desired product in high yield and purity.

References

A Comparative Guide to Analytical Techniques for the Identification of 4-Bromo-2,2-diphenylbutyronitrile Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the identification and quantification of potential byproducts generated during the synthesis of 4-Bromo-2,2-diphenylbutyronitrile. Ensuring the purity of pharmaceutical intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines the primary analytical methodologies, presents their performance data for easy comparison, and provides detailed experimental protocols.

Introduction to Potential Byproducts

The synthesis of this compound typically involves the alkylation of diphenylacetonitrile (B117805) with 1,2-dibromoethane (B42909) in the presence of a strong base. Several side reactions can occur, leading to the formation of various byproducts. Understanding and controlling these impurities is a key aspect of process development and quality control.

Key Potential Byproducts:

  • Unreacted Starting Materials: Diphenylacetonitrile and 1,2-dibromoethane may be present in the final product if the reaction does not go to completion.

  • Hydrolysis Product: The nitrile group of this compound can hydrolyze to form 4-bromo-2,2-diphenylbutanamide, particularly in the presence of moisture.

  • Elimination Product: Base-mediated elimination of hydrogen bromide from the parent molecule can lead to the formation of 2,2-diphenyl-3-butenenitrile.

  • Dialkylated Byproduct: Over-alkylation of the diphenylacetonitrile starting material can result in the formation of a dialkylated species.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is crucial for the accurate identification and quantification of these byproducts. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Performance Data

The following tables summarize the performance of various analytical techniques for the analysis of this compound and its potential byproducts.

Compound Analytical Technique Limit of Detection (LOD) Limit of Quantitation (LOQ) Linearity (R²) Precision (%RSD) Citation
Diphenylacetonitrile HPLC-UV5 - 150 ng/mL15 - 450 ng/mL> 0.995< 2%[1]
Diphenylacetonitrile GC-FID0.5 - 50 ng/mL1.5 - 150 ng/mL> 0.995< 2%[1]
1,2-dibromoethane GC-ECD3 ppm10 ppm0.99931.95%[2]
(4-Bromophenyl) {Pyridine-2-yl} Acetonitrile (B52724) (Analogue) HPLC-UV0.126 ppm0.266 ppm0.9990.87% - 3.57%[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted and optimized for specific laboratory instrumentation and requirements.

High-Performance Liquid Chromatography (HPLC) for this compound and Non-Volatile Byproducts

This method is suitable for the separation and quantification of this compound, its hydrolysis byproduct (4-bromo-2,2-diphenylbutanamide), and unreacted diphenylacetonitrile.[1][4]

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For Mass Spectrometry compatible applications, a volatile acid like formic acid should be used instead of phosphoric acid.[4]

    • Example Gradient: Start with a 50:50 (v/v) mixture of Acetonitrile:Water, ramping to 80:20 over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Starting Materials

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds such as unreacted 1,2-dibromoethane and the elimination byproduct (2,2-diphenyl-3-butenenitrile).

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (MS).

  • Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split injection (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 5 minutes.

    • Ramp: Increase to 240 °C at a rate of 20 °C/min.

    • Hold: 20 minutes at 240 °C.[2]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable volatile solvent like dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural identification of unknown byproducts. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. While not typically used for routine quantification, it is the gold standard for structural confirmation.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated byproduct in 0.5-0.7 mL of the deuterated solvent.

  • Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to determine the complete chemical structure of the byproduct.

Workflow and Pathway Diagrams

Logical Workflow for Byproduct Identification

The following diagram illustrates a typical workflow for the identification and quantification of byproducts in a sample of this compound.

cluster_0 Initial Analysis cluster_1 Byproduct Identification cluster_2 Quantification Sample Sample HPLC_Screening HPLC Screening (Purity Assessment) Sample->HPLC_Screening GC_MS_Screening GC-MS Screening (Volatiles) Sample->GC_MS_Screening Peak_Isolation Peak Isolation (Prep-HPLC / Fraction Collection) HPLC_Screening->Peak_Isolation Impurity peaks detected NMR_Analysis NMR Analysis (¹H, ¹³C, 2D) Peak_Isolation->NMR_Analysis HRMS_Analysis High-Resolution MS (Accurate Mass) Peak_Isolation->HRMS_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation HRMS_Analysis->Structure_Elucidation Method_Development Method Development & Validation (HPLC/GC) Structure_Elucidation->Method_Development Quantitative_Analysis Quantitative Analysis Method_Development->Quantitative_Analysis Final_Report Final Report Quantitative_Analysis->Final_Report

References

Comparative Analysis of Reaction Products from 4-Bromo-2,2-diphenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the structural validation of potential products from the base-mediated reactions of 4-Bromo-2,2-diphenylbutyronitrile, including comparative spectroscopic data and alternative synthetic routes.

This guide provides a comprehensive comparison of the potential products formed from the reaction of this compound with a base. Due to the structure of the starting material, a variety of reactions can occur, primarily elimination and intramolecular cyclization, leading to different products. This document outlines the experimental protocols for these reactions, presents spectroscopic data for the characterization of the products, and compares these methods with alternative synthetic routes.

Reaction Pathways of this compound

When subjected to basic conditions, this compound can undergo competing reaction pathways. The primary expected products are the result of either an E2 elimination reaction, yielding 2,2-diphenyl-3-butenenitrile , or an intramolecular nucleophilic substitution (cyclization), which would form 1-cyano-3,3-diphenylcyclopropane . The reaction conditions, particularly the choice of base and solvent, are critical in determining the predominant product.

The following diagram illustrates the potential reaction pathways:

Reaction_Pathways This compound This compound Product_Mixture Product_Mixture This compound->Product_Mixture Elimination (E2) This compound->Product_Mixture Intramolecular Cyclization Base Base Base->Product_Mixture 2,2-Diphenyl-3-butenenitrile 2,2-Diphenyl-3-butenenitrile Product_Mixture->2,2-Diphenyl-3-butenenitrile 1-Cyano-3,3-diphenylcyclopropane 1-Cyano-3,3-diphenylcyclopropane Product_Mixture->1-Cyano-3,3-diphenylcyclopropane

Figure 1: Potential reaction pathways of this compound with a base.

Spectroscopic Data for Product Validation

Accurate structural validation of the reaction products is crucial. The following tables summarize the expected spectroscopic data for the potential products based on known data for structurally similar compounds.

Note: Specific experimental data for 2,2-diphenyl-3-butenenitrile and 1-cyano-3,3-diphenylcyclopropane is not widely available. The data presented below is extrapolated from analogous compounds and theoretical predictions. Researchers should perform their own detailed spectroscopic analysis for confirmation.

Table 1: Comparative Spectroscopic Data

Product Name1H NMR (Predicted)13C NMR (Predicted)IR (cm-1) (Predicted)Mass Spec (m/z) (Predicted)
2,2-Diphenyl-3-butenenitrile Phenyl H's: 7.2-7.5 (m, 10H)Vinyl H's: 5.0-6.0 (m, 3H)Allylic H's: 2.8-3.0 (d, 2H)Phenyl C's: 125-140Nitrile C: ~120Quaternary C: ~50Vinyl C's: ~115, ~135Allylic C: ~40~3080 (C-H, sp2)~2240 (C≡N)~1640 (C=C)~1600, 1490 (Aromatic C=C)M+: 219
1-Cyano-3,3-diphenylcyclopropane Phenyl H's: 7.2-7.5 (m, 10H)Cyclopropyl H's: 1.0-2.0 (m, 4H)Phenyl C's: 125-140Nitrile C: ~118Quaternary C: ~45Cyclopropyl C's: 15-30~3060 (C-H, aromatic)~3010 (C-H, cyclopropyl)~2245 (C≡N)~1600, 1495 (Aromatic C=C)M+: 219

Experimental Protocols

Protocol 1: Base-Mediated Reaction of this compound

This protocol describes a general procedure for the reaction of this compound with a strong base. The choice of base and solvent can influence the product ratio. A non-nucleophilic, sterically hindered base like potassium tert-butoxide in a non-polar solvent is expected to favor the elimination product. A less hindered, strong base like sodium amide in a polar aprotic solvent might favor the cyclization product.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a suitable dry solvent (e.g., THF, toluene, or DMF).

  • Addition of Base: Slowly add a solution or suspension of the chosen base (1.1 - 1.5 eq) (e.g., potassium tert-butoxide, sodium amide, or sodium hydride) at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to separate the different products.

  • Characterization: Characterize the purified products using NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm their structures.

Protocol 2: Alternative Synthesis of 2,2-Diphenyl-3-butenenitrile (via Alkylation)

An alternative route to 2,2-diphenyl-3-butenenitrile involves the alkylation of diphenylacetonitrile (B117805) with an allyl halide.

  • Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve diphenylacetonitrile (1.0 eq) in a dry aprotic solvent (e.g., THF or DMF). Add a strong base such as sodium hydride (1.1 eq) or lithium diisopropylamide (LDA) (1.1 eq) at 0 °C and stir for 30 minutes.

  • Alkylation: Add allyl bromide or allyl chloride (1.2 eq) dropwise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride and follow the workup and purification procedure described in Protocol 1.

Protocol 3: Alternative Synthesis of 1-Cyano-3,3-diphenylcyclopropane (via Thorpe-Ziegler Cyclization Precursor)

The Thorpe-Ziegler reaction is a known method for forming cyclic compounds from dinitriles[1][2]. A precursor for a modified Thorpe-Ziegler type reaction to form the cyclopropane (B1198618) ring could be synthesized first.

  • Synthesis of a Dinitrile Precursor: Synthesize a suitable dinitrile, such as 2,2-diphenylglutaronitrile, through methods like the alkylation of diphenylacetonitrile with a suitable three-carbon electrophile.

  • Intramolecular Cyclization: Treat the dinitrile with a strong base (e.g., sodium ethoxide, potassium tert-butoxide) in a suitable solvent under high dilution conditions to promote intramolecular cyclization.

  • Workup and Purification: Follow a standard aqueous workup and purify the resulting cyclic product by column chromatography or recrystallization.

Experimental Workflow for Product Validation

The following diagram outlines a typical workflow for the synthesis, purification, and structural validation of the reaction products.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation Reaction Base-mediated reaction of This compound Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Figure 2: Experimental workflow for product validation.

Conclusion

The reaction of this compound with a base presents an interesting case of competing elimination and intramolecular cyclization pathways. By carefully selecting the reaction conditions, researchers can potentially favor the formation of either 2,2-diphenyl-3-butenenitrile or 1-cyano-3,3-diphenylcyclopropane. This guide provides a framework for exploring these reactions, validating the resulting structures through comprehensive spectroscopic analysis, and comparing the outcomes with alternative synthetic strategies. The provided protocols and data serve as a starting point for further investigation and optimization in a research setting.

References

A Researcher's Guide to Sourcing 4-Bromo-2,2-diphenylbutyronitrile: A Purity Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a framework for the comparative purity analysis of 4-Bromo-2,2-diphenylbutyronitrile, a key intermediate in the synthesis of various compounds, sourced from different suppliers.

This analysis utilizes High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound samples. While this guide presents a standardized methodology and hypothetical data for illustrative purposes, researchers are encouraged to adapt these protocols to their specific laboratory settings and requirements.

Comparative Purity Analysis of this compound

The purity of this compound from various suppliers was assessed using a validated HPLC method. The following table summarizes the hypothetical purity data obtained for samples from several prominent chemical suppliers.

SupplierStated PurityMethodHypothetical Purity (%) by HPLC
Supplier A≥98%GC98.5
Supplier B99.28%Chromatography99.3
Supplier C95%Not Specified95.8
Supplier D>95.0%GC96.2
Supplier E≥98%Not Specified97.9

Experimental Protocol: Purity Determination by HPLC

A detailed methodology for the High-Performance Liquid Chromatography (HPLC) analysis is provided below.

1. Objective: To determine and compare the purity of this compound obtained from different commercial suppliers by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

2. Materials and Reagents:

  • This compound samples from different suppliers

  • HPLC grade acetonitrile

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Reference standard of this compound (purity >99.5%)

  • 0.22 µm syringe filters

3. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength detector (VWD).

  • Analytical balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Sonicator

4. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

5. Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Solutions (0.1 mg/mL): For each supplier's sample, accurately weigh approximately 10 mg of the this compound and transfer it to a separate 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Sonicate for 5 minutes.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter into HPLC vials.

6. Data Analysis:

  • Inject the standard solution to determine the retention time of the main peak corresponding to this compound.

  • Inject each sample solution in triplicate.

  • The purity of each sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

  • Calculate the mean purity and standard deviation for each supplier's sample.

Visualizing the Experimental Workflow and Impact of Purity

To further clarify the experimental process and the significance of raw material purity, the following diagrams are provided.

G Experimental Workflow for Purity Comparison cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Samples dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Samples dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity (%) integrate->calculate compare Compare Suppliers calculate->compare end Select Optimal Supplier compare->end start Obtain Samples from Suppliers start->weigh G Impact of Raw Material Purity on Drug Development cluster_high High Purity Starting Material cluster_low Low Purity Starting Material high_purity High Purity This compound predictable_reaction Predictable Reaction Kinetics high_purity->predictable_reaction high_yield Higher Yield of Desired Product predictable_reaction->high_yield fewer_byproducts Fewer Byproducts high_yield->fewer_byproducts simpler_purification Simpler Purification fewer_byproducts->simpler_purification consistent_results Consistent Batch-to-Batch Results simpler_purification->consistent_results end Final API Quality consistent_results->end low_purity Low Purity This compound unpredictable_reaction Unpredictable Side Reactions low_purity->unpredictable_reaction low_yield Lower Yield of Desired Product unpredictable_reaction->low_yield more_byproducts More Impurities and Byproducts low_yield->more_byproducts complex_purification Complex and Costly Purification more_byproducts->complex_purification inconsistent_results Inconsistent and Unreliable Results complex_purification->inconsistent_results inconsistent_results->end start Drug Development Process start->high_purity start->low_purity

Safety Operating Guide

Proper Disposal of 4-Bromo-2,2-diphenylbutyronitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 4-Bromo-2,2-diphenylbutyronitrile (CAS No. 39186-58-8), a compound commonly used in pharmaceutical development and organic synthesis. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain environmental compliance.

This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] Proper waste management is therefore not merely a regulatory requirement but a critical component of a safe laboratory environment. This guide outlines the necessary steps for the safe handling and disposal of this halogenated organic compound.

Hazard Profile and Safety Data

Before handling this compound, it is imperative to be familiar with its hazard profile. The following table summarizes key safety information.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed[1][2][4]
Acute Toxicity, Dermal (Category 4)GHS07WarningH312: Harmful in contact with skin[2][4]
Acute Toxicity, Inhalation (Category 4)GHS07WarningH332: Harmful if inhaled[2][4]
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation[3][5]
Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation[3][5]

Note: The toxicological properties of this compound have not been fully investigated.[1] Always handle with caution.

Personal Protective Equipment (PPE)

When handling this compound, including during disposal procedures, the following personal protective equipment (PPE) is mandatory:

  • Gloves: Nitrile or neoprene gloves.

  • Eye Protection: Chemical splash goggles.

  • Body Covering: A fully buttoned lab coat.[1]

  • Respiratory Protection: Not required under normal laboratory use with adequate ventilation. For large spills or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[1]

Step-by-Step Disposal Protocol

The primary disposal route for this compound is incineration at a licensed hazardous waste facility.[6] As a brominated organic compound, it must be segregated as halogenated organic waste.[6][7]

1. Waste Segregation and Collection:

  • Designate a Waste Container: Use a clearly labeled, chemically compatible container specifically for "Halogenated Organic Waste."[6][7][8] Polyethylene carboys are a suitable option. The container must be in good condition and have a secure, tight-fitting lid.[8]

  • Collect Waste:

    • Solid Waste: Unused or contaminated this compound powder should be transferred carefully into the designated waste container.

    • Contaminated Materials: Any materials contaminated with the compound, such as gloves, filter paper, and weighing boats, must also be placed in the "Halogenated Organic Waste" container.[7]

    • Aqueous Waste: Aqueous solutions containing this compound should be collected as hazardous waste and not disposed of down the drain.[7]

2. Labeling:

  • Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first waste is added.

  • Contents Declaration: Clearly list all chemical constituents and their approximate percentages on the label. For this specific chemical, write "this compound."[8]

3. Storage:

  • Location: Store the sealed waste container in a designated satellite accumulation area.

  • Incompatibilities: Keep the waste container away from strong acids, strong bases, and strong oxidizing agents.[9]

4. Disposal:

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or hazardous waste disposal program to arrange for the collection of the waste.

  • Regulatory Compliance: Dispose of the waste in accordance with all federal, state, and local regulations.[1][9]

Spill Management Protocol

In the event of a spill, follow these procedures:

  • Ensure Safety: Evacuate the immediate area if the spill is large. Ensure adequate ventilation.

  • Wear Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and double gloves.

  • Containment and Cleanup:

    • Cover the spill with an inert absorbent material.

    • Carefully scoop the absorbed material and any contaminated debris into the designated "Halogenated Organic Waste" container.[8]

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by soap and water.

    • Place all cleaning materials into the waste container.[8]

  • Disposal:

    • Seal the waste container and store it in the designated satellite accumulation area.

    • Arrange for pickup through your institution's EHS or hazardous waste disposal program.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_start Start cluster_assessment Waste Assessment cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generate this compound Waste is_contaminated Is the material unused chemical or contaminated debris? start->is_contaminated halogenated_waste Collect in 'Halogenated Organic Waste' Container is_contaminated->halogenated_waste Yes label_container Label container with contents and hazard warnings halogenated_waste->label_container store_safe Store in designated Satellite Accumulation Area label_container->store_safe contact_ehs Contact EHS for Hazardous Waste Pickup store_safe->contact_ehs end Proper Disposal via Licensed Facility contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Bromo-2,2-diphenylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-2,2-diphenylbutyronitrile

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are:

  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Irritation: May cause skin irritation.[2]

  • Eye Irritation: May cause serious eye irritation.[2]

The signal word for this chemical is "Warning".[1][4]

Quantitative Data Summary
PropertyValueReference
Molecular Formula C₁₆H₁₄BrN[1]
Molecular Weight 300.19 g/mol [1]
Appearance Off-white powder solid[1]
Melting Point/Range 65°C to 69°C[2]
Flash Point 177°C[2]
Solubility Practically insoluble in water. Soluble in methanol.[2]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or safety glasses with side-shields. A face shield may be necessary for splash-prone operations.[5]Protects against dust particles and chemical splashes that can cause eye irritation.
Skin and Body Protection Long-sleeved laboratory coat.[1] Chemical-resistant clothing may be required for larger quantities.Prevents skin contact with the solid chemical.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[5] Gloves should be inspected before use and changed immediately if contaminated.[5][6]Protects hands from direct contact with the chemical.
Respiratory Protection Generally not required for small quantities in a well-ventilated area.[1][5] A NIOSH-approved respirator should be used if dust is generated or ventilation is inadequate.[5]Protects against inhalation of dust.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical for minimizing exposure and preventing contamination. All handling of this compound should occur in a designated area, preferably within a chemical fume hood.[5]

Experimental Workflow Diagram

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handling_weigh Weigh Solid Carefully prep_hood->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer post_decon Decontaminate Work Area handling_transfer->post_decon post_ppe Doff PPE Correctly post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_collect Collect Contaminated Waste post_wash->disp_collect disp_label Label Hazardous Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store

Caption: Workflow for the safe handling and disposal of this compound.

Detailed Experimental Protocol

1. Preparation:

  • Don PPE: Before handling the compound, ensure all required personal protective equipment as detailed in the table above is worn.[5]

  • Prepare Work Area: Work should be conducted in a well-ventilated area, such as a certified chemical fume hood.[5] Cover the work surface with absorbent, disposable bench paper.

2. Handling:

  • Weighing: To minimize dust generation, handle the solid material with care.[5] Use a clean, dedicated spatula and weigh boat.

  • Transferring: When transferring the powder, avoid creating dust. If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • General Practices: Avoid contact with skin, eyes, and clothing.[1] Do not breathe in dust.[2] Keep containers tightly closed when not in use.

3. Post-Handling:

  • Decontamination: Thoroughly clean the work surface and any equipment used with a suitable solvent, followed by soap and water.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water after handling.[6]

4. First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • If on Skin: Wash with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical attention.

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material is classified as hazardous waste.[1]

  • Solid Waste: Collect all solid waste contaminated with the compound (e.g., gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.[6][7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic compounds.[5][6][7]

  • Container Disposal: Dispose of the container to a hazardous or special waste collection point.[1]

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.